Product packaging for Metenkefalin(Cat. No.:CAS No. 82362-17-2)

Metenkefalin

Cat. No.: B1516754
CAS No.: 82362-17-2
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-FKBYEOEOSA-N
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Description

Metenkefalin is an endogenous opioid and beta-endorphin. It has been shown to reduce chromosomal abberations in patients with multiple sclerosis. This compound, along with [tridecactide], are under investigation as an immunomodulatory therapy for moderate to severe COVID-19.
MET-enkephalin has been reported in Mytilus edulis and Apis cerana with data available.
This compound is a synthetic form of the naturally occurring, endogenous opioid peptide, metenkephalin, and agonist of the zeta- and delta-opioid receptor and, to a lesser extent the mu-opioid receptor, with potential analgesic, neuromodulatory, immunomodulatory, anti-inflammatory, antinociceptive/analgesic, antidepressant, and gastrointestinal (GI) motility modulating activities. Upon administration, this compound mimics its endogenous ligand and targets, binds to and activates the opioid receptors. This leads to an analgesic effect, inhibits neuropathic pain, and inhibits GI muscle contractility. Binding to the opioid growth factor receptor (OGFR;  zeta-opioid receptor), enhances tissue growth and regeneration. In addition, activation of delta-opioid receptors located on a variety of immune cells may modulate the inflammatory immune response. This may inhibit the secretion of pro-inflammatory cytokines and the proliferation of leukocytes.
Opioid Growth Factor is an endogenous pentapeptide with potential antineoplastic and antiangiogenic activities. Opioid growth factor (OGF) binds to and activates the OGF receptor, present on some tumor cells and vascular cells, thereby inhibiting tumor cell proliferation and angiogenesis. (NCI05)
Met-Enkephalin is a Protein drug.
One of the endogenous pentapeptides with morphine-like activity. It differs from LEU-ENKEPHALIN by the amino acid METHIONINE in position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N5O7S B1516754 Metenkefalin CAS No. 82362-17-2

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBQHOOROIVKG-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332078
Record name MET-enkephalin
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Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58569-55-4, 82362-17-2
Record name Metenkefalin [INN]
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Record name Metenkefalin
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Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine
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Record name METENKEFALIN
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Foundational & Exploratory

The Dawn of Endogenous Opioids: A Technical History of Met-Enkephalin's Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Met-enkephalin, a naturally occurring opioid peptide, in 1975 marked a pivotal moment in neuroscience and pharmacology. It unveiled the existence of an endogenous system for pain and emotional regulation, fundamentally shifting our understanding of opioid action and opening new avenues for analgesic drug development. This technical guide provides a comprehensive overview of the historical journey of Met-enkephalin's discovery and characterization, detailing the experimental methodologies, quantitative data, and the elucidation of its physiological signaling pathways.

The Landmark Discovery

In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen published a groundbreaking paper in Nature detailing the isolation and characterization of two related pentapeptides from the pig brain with potent opiate agonist activity.[1] They named these compounds "enkephalins," meaning "in the head."[2] One of these was Methionine-enkephalin (Met-enkephalin), with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] This discovery was the culmination of a search for the natural ligands for the opiate receptors, which had been identified in the brain just a few years prior.[3][4] The existence of these receptors suggested that the body must produce its own morphine-like substances.

Isolation and Structural Elucidation

The initial isolation of Met-enkephalin was a meticulous process involving the extraction and purification of the peptide from brain tissue. The researchers utilized a combination of techniques to isolate and then determine the structure of this novel compound.

Experimental Protocols

1. Tissue Extraction and Purification:

A detailed protocol for the extraction of enkephalins from brain tissue was developed to ensure the stability and purity of the peptides. The general steps are outlined below:

  • Homogenization: Brain tissue (initially from pigs) was homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes that would otherwise degrade the peptides.

  • Centrifugation: The homogenate was centrifuged at high speed to remove cellular debris, yielding a supernatant containing the peptides.

  • Adsorption Chromatography: The supernatant was passed through a column containing a resin, such as Amberlite XAD-2, which adsorbs the peptides.

  • Elution: The enkephalins were then eluted from the resin using an organic solvent like methanol.

  • Gel Filtration: Further purification was achieved using gel filtration chromatography (e.g., on Sephadex G-15) to separate molecules based on their size. This step helped to separate the smaller enkephalins from larger peptides and proteins.

  • High-Pressure Liquid Chromatography (HPLC): The final purification step often involved reverse-phase HPLC, which separates peptides based on their hydrophobicity, yielding a highly purified sample of Met-enkephalin.

2. Amino Acid Sequencing:

The determination of Met-enkephalin's amino acid sequence was a critical step. The primary methods used in the 1970s were:

  • Dansyl-Edman Degradation: This was a highly sensitive method for sequencing small amounts of peptide. The protocol involved:

    • Coupling: The N-terminal amino acid of the peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions.

    • Cleavage: The derivatized N-terminal amino acid was cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).

    • Identification: A small aliquot of the remaining peptide was taken, and its new N-terminal amino acid was identified by reacting it with dansyl chloride and then analyzing the fluorescent dansyl-amino acid by thin-layer chromatography. This process was repeated for each amino acid in the sequence.

  • Mass Spectrometry: Mass spectrometry provided a powerful and independent confirmation of the peptide's structure and sequence. This technique measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the peptide and its fragments, which in turn reveals the amino acid sequence.

experimental_workflow cluster_extraction Extraction & Purification cluster_characterization Structural & Functional Characterization tissue Brain Tissue Procurement homogenization Acid Homogenization tissue->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation adsorption Adsorption Chromatography (Amberlite XAD-2) centrifugation->adsorption elution Methanol Elution adsorption->elution gel_filtration Gel Filtration (Sephadex G-15) elution->gel_filtration hplc Reverse-Phase HPLC gel_filtration->hplc sequencing Amino Acid Sequencing (Dansyl-Edman & Mass Spec) hplc->sequencing bioassay Bioassays (Guinea Pig Ileum & Mouse Vas Deferens) hplc->bioassay ria Radioimmunoassay hplc->ria binding_assay Receptor Binding Assays hplc->binding_assay biosynthesis_pathway proenkephalin Proenkephalin (Precursor Protein) met_enkephalin Met-Enkephalin (Active Peptide) proenkephalin->met_enkephalin Proteolytic Cleavage processing_enzymes Prohormone Convertases (PC1/3, PC2) Carboxypeptidase E processing_enzymes->met_enkephalin canonical_signaling cluster_membrane Cell Membrane receptor Opioid Receptor (μ or δ) g_protein Gαi/o-GDP/Gβγ (Inactive) receptor->g_protein Activates g_alpha_gtp Gαi/o-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase camp cAMP adenylyl_cyclase->camp Converts ca_channel Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx k_channel K⁺ Channel k_efflux K⁺ Efflux k_channel->k_efflux met_enkephalin Met-Enkephalin met_enkephalin->receptor g_alpha_gtp->adenylyl_cyclase Inhibits g_beta_gamma->ca_channel Inhibits g_beta_gamma->k_channel Activates atp ATP atp->adenylyl_cyclase inhibition Neuronal Inhibition (Reduced Excitability & Neurotransmitter Release) noncanonical_signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor src Src Kinase receptor->src Recruits & Activates receptor_p Phosphorylated μ-Opioid Receptor (pY336) met_enkephalin Met-Enkephalin (Prolonged Exposure) met_enkephalin->receptor src->receptor Phosphorylates grb2_sos Grb2/Sos receptor_p->grb2_sos Recruits ras_raf_mapk Ras/Raf/MAPK Cascade grb2_sos->ras_raf_mapk Activates cellular_effects Long-term Cellular Effects (e.g., Tolerance, Gene Expression) ras_raf_mapk->cellular_effects

References

Biosynthesis of Met-enkephalin from Proenkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Met-enkephalin from its precursor, proenkephalin. Aimed at researchers, scientists, and professionals in drug development, this document details the molecular machinery, enzymatic processes, and cellular context of Met-enkephalin production. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and utilize Graphviz diagrams to illustrate critical pathways and workflows. This guide serves as an in-depth resource for understanding and investigating the endogenous opioid system.

Introduction

Met-enkephalin is a pentapeptide endogenous opioid that plays a crucial role in pain modulation, stress response, and various other physiological processes.[1] Its biosynthesis is a multi-step process involving the proteolytic cleavage of the precursor protein, proenkephalin A. This precursor contains multiple copies of the Met-enkephalin sequence, which are liberated through the sequential action of specific endo- and exopeptidases.[2] A thorough understanding of this pathway is essential for the development of novel therapeutics targeting the endogenous opioid system.

The Biosynthetic Pathway of Met-enkephalin

The synthesis of Met-enkephalin from proenkephalin is a post-translational modification process that occurs within the secretory pathway, primarily in the trans-Golgi network and secretory granules of neuroendocrine cells.[3][4] The process can be broadly divided into two major enzymatic steps: endoproteolytic cleavage by prohormone convertases and exoproteolytic trimming by carboxypeptidase E.

Proenkephalin A: The Precursor

Proenkephalin A is a protein that serves as the primary precursor for Met-enkephalin. Each molecule of proenkephalin A contains six copies of the Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) and one copy of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu). The enkephalin sequences are flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys), which serve as recognition sites for processing enzymes.

Endoproteolytic Processing: The Role of Prohormone Convertases

The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at the paired basic residues. This is primarily carried out by two members of the subtilisin-like proprotein convertase family: Prohormone Convertase 1 (PC1, also known as PC3) and Prohormone Convertase 2 (PC2).

  • Prohormone Convertase 1 (PC1/3): PC1 generally initiates the cleavage of proenkephalin, generating larger intermediate peptides.

  • Prohormone Convertase 2 (PC2): PC2 exhibits a broader specificity and is responsible for further processing of the intermediate peptides, leading to the generation of smaller enkephalin-containing fragments.

The cleavage specificity of these enzymes is not absolute and can be influenced by the conformation of the proenkephalin substrate. Studies have shown that the processing of proenkephalin does not follow a strictly ordered pathway, and alternative cleavage sites can be utilized.

Exoproteolytic Trimming: The Final Step by Carboxypeptidase E

Following the action of prohormone convertases, the resulting peptide intermediates have C-terminal basic residue extensions. The removal of these basic residues is essential for the biological activity of Met-enkephalin. This final trimming step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase. CPE is a zinc metalloexopeptidase that specifically cleaves C-terminal arginine and lysine residues.

Quantitative Data on Met-enkephalin Biosynthesis

The following tables summarize key quantitative parameters related to the enzymes and processes involved in Met-enkephalin biosynthesis.

Table 1: Kinetic Parameters of Prohormone Convertases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
PC1/3 pGlu-Arg-Thr-Lys-Arg-MCA---5.5 - 6.5
PC2 pGlu-Arg-Thr-Lys-Arg-MCA200--5.5

Data for Km, kcat, and kcat/Km are often determined using fluorogenic substrates like pGlu-Arg-Thr-Lys-Arg-MCA and may not perfectly reflect kinetics with the native proenkephalin substrate. The provided values are indicative of the enzymes' general activity and substrate affinity.

Table 2: Carboxypeptidase E Activity

EnzymeSubstrateSpecific Activity (pmol/min/µg)Optimal pH
Carboxypeptidase E Benzoyl-Ala-Arg-OH>12,0005.5

Specific activity is measured by the cleavage of a peptide substrate, with the product being detected fluorescently after reaction with ortho-phthaldialdehyde (OPA).

Table 3: Timeline of Proenkephalin Processing

Experimental SystemMethodTime to Complete ProcessingReference
Bovine adrenal medullary chromaffin cells[35S]methionine pulse-chase~2 hours

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of Met-enkephalin.

In Vitro Transcription and Translation of Proenkephalin

This protocol allows for the synthesis of proenkephalin protein from its corresponding DNA template in a cell-free system, which can then be used as a substrate for processing enzyme assays.

Materials:

  • Plasmid DNA encoding proenkephalin with a T7, T3, or SP6 promoter.

  • In vitro transcription/translation kit (e.g., TnT® Quick Coupled Transcription/Translation System, Promega).

  • Nuclease-free water.

Procedure:

  • Thaw all kit components on ice.

  • Assemble the reaction mix in a sterile, nuclease-free microcentrifuge tube by adding the components in the following order:

    • TnT® Quick Master Mix

    • Plasmid DNA template (1 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Mix the components gently by flicking the tube.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • The resulting reaction mixture containing the synthesized proenkephalin can be used directly in processing assays or stored at -20°C.

Prohormone Convertase (PC) Activity Assay

This assay measures the endoproteolytic activity of PC1/3 or PC2 using a fluorogenic peptide substrate.

Materials:

  • Enzyme source (purified PC1/3 or PC2, or cell lysate).

  • Fluorogenic substrate: pGlu-Arg-Thr-Lys-Arg-MCA (aminomethylcoumarin).

  • Assay buffer: 100 mM sodium acetate, pH 5.5, 2.5 mM CaCl2.

  • Protease inhibitor cocktail (to inhibit non-specific proteases).

  • 7B2 C-terminal peptide (a specific inhibitor of PC2, used to differentiate PC1 and PC2 activity).

  • Fluorometer.

Procedure:

  • Prepare the assay buffer and equilibrate to 37°C.

  • In a microplate well, add the enzyme source.

  • To differentiate PC1 and PC2 activity, a parallel reaction can be set up with the addition of the 7B2 C-terminal peptide inhibitor (final concentration 3 µM).

  • Add the protease inhibitor cocktail to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate (final concentration 0.2 mM).

  • Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorometer.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

Carboxypeptidase E (CPE) Activity Assay

This assay determines the exopeptidase activity of CPE by measuring the cleavage of a peptide substrate.

Materials:

  • Enzyme source (purified CPE or cell lysate).

  • Substrate: Benzoyl-Ala-Arg-OH.

  • Assay buffer: 50 mM Sodium Acetate, 5 µM ZnCl2, pH 5.5.

  • OPA (ortho-phthaldialdehyde) reagent: 15 mM OPA in 0.2 M NaOH containing 0.1% mercaptoethanol.

  • Spectrofluorometer.

Procedure:

  • Prepare the assay buffer and substrate solution.

  • In a reaction vial, combine 75 µL of the enzyme source with 75 µL of 1 mM substrate.

  • Include a blank containing only the substrate.

  • Incubate at room temperature for 10 minutes.

  • Stop the reaction by adding 150 µL of the OPA reagent to each vial.

  • To the blank, add the enzyme after the OPA reagent.

  • Incubate at room temperature for 2-10 minutes to allow for the fluorescent derivatization of the cleaved arginine.

  • Measure the fluorescence (excitation ~330 nm, emission ~450 nm) using a spectrofluorometer.

  • Quantify CPE activity by comparing the fluorescence of the sample to a standard curve of known arginine concentrations.

Pulse-Chase Analysis of Proenkephalin Processing

This technique allows for the temporal analysis of proenkephalin processing within living cells.

Materials:

  • Cell line expressing proenkephalin (e.g., AtT-20 cells, primary chromaffin cells).

  • [35S]methionine.

  • Pulse medium: Methionine-free cell culture medium.

  • Chase medium: Complete cell culture medium supplemented with excess unlabeled methionine.

  • Lysis buffer.

  • Antibodies against proenkephalin and its processed products.

  • Protein A/G beads for immunoprecipitation.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Culture the cells to the desired confluency.

  • Pulse: Starve the cells in methionine-free medium for 30-60 minutes. Then, replace the medium with pulse medium containing [35S]methionine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

  • Chase: Remove the pulse medium, wash the cells, and add the chase medium.

  • At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells.

  • Perform immunoprecipitation using specific antibodies to isolate proenkephalin and its cleavage products.

  • Analyze the immunoprecipitated proteins by SDS-PAGE followed by autoradiography to visualize the radiolabeled proteins at each time point. The disappearance of the proenkephalin band and the appearance of smaller processed peptides over time reveals the processing kinetics.

Mass Spectrometry Analysis of Proenkephalin-Derived Peptides

Mass spectrometry is a powerful tool for the identification and quantification of the various peptide products generated from proenkephalin processing.

Materials:

  • Cell or tissue extract containing proenkephalin-derived peptides.

  • High-performance liquid chromatography (HPLC) system for peptide separation.

  • Mass spectrometer (e.g., MALDI-TOF, ESI-MS).

  • Internal standards (e.g., deuterated enkephalins) for quantification.

Procedure:

  • Extract peptides from the biological sample.

  • Separate the peptides using reverse-phase HPLC.

  • Analyze the HPLC fractions by mass spectrometry to identify the peptides based on their mass-to-charge ratio.

  • For quantification, spike the sample with a known amount of an internal standard before extraction and compare the peak intensities of the endogenous peptide and the standard.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Biosynthesis_of_Met_enkephalin cluster_ER_Golgi Endoplasmic Reticulum & Golgi cluster_Secretory_Granule Secretory Granule Proenkephalin_mRNA Proenkephalin mRNA Proenkephalin Proenkephalin Precursor Proenkephalin_mRNA->Proenkephalin Translation Intermediate_Peptides Intermediate Peptides (+ Basic Residues) Proenkephalin->Intermediate_Peptides PC1/PC2 Cleavage Met_enkephalin_immature Met-enkephalin (+ Basic Residues) Intermediate_Peptides->Met_enkephalin_immature PC2 Cleavage Met_enkephalin Mature Met-enkephalin Met_enkephalin_immature->Met_enkephalin CPE Trimming PC1_PC2 Prohormone Convertases 1 & 2 PC1_PC2->Proenkephalin PC1_PC2->Intermediate_Peptides CPE Carboxypeptidase E CPE->Met_enkephalin_immature

Caption: Biosynthetic pathway of Met-enkephalin from proenkephalin.

Pulse_Chase_Workflow cluster_Timepoints Collect Samples at Different Time Points Start Start: Proenkephalin- expressing cells Pulse Pulse: Incubate with [35S]methionine Start->Pulse Chase Chase: Incubate with excess unlabeled methionine Pulse->Chase T0 T = 0 min Chase->T0 Start of Chase T30 T = 30 min T0->T30 T60 T = 60 min T30->T60 T120 T = 120 min T60->T120 Lysis Cell Lysis T120->Lysis IP Immunoprecipitation (anti-proenkephalin) Lysis->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Autoradiography Autoradiography & Analysis SDS_PAGE->Autoradiography PC_Assay_Workflow Start Start: Enzyme source (e.g., cell lysate) Add_Buffer Add Assay Buffer (pH 5.5, CaCl2) Start->Add_Buffer Pre_incubation Pre-incubate at 37°C Add_Buffer->Pre_incubation Add_Substrate Add Fluorogenic Substrate (pGlu-Arg-Thr-Lys-Arg-MCA) Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Increase (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Analysis Calculate Rate of Cleavage Measure_Fluorescence->Analysis

References

An In-depth Technical Guide to the Molecular Structure of the Met-Enkephalin Pentapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Met-enkephalin, an endogenous opioid pentapeptide. The document delves into its structural features, the experimental methodologies used for its characterization, and its primary signaling pathway.

Core Molecular Structure

Met-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] Its chemical formula is C27H35N5O7S, and it has a molar mass of 573.67 g·mol−1.[2] The peptide's structure is characterized by a high degree of flexibility, allowing it to adopt various conformations in different environments.[3][4] This conformational flexibility is crucial for its ability to bind to multiple opioid receptor subtypes.

Conformational States

Experimental and computational studies have revealed that Met-enkephalin can exist in several conformational states, including extended structures and various β-turns.

  • Extended Conformation: In the crystalline state, Met-enkephalin often adopts an extended conformation where the peptide backbone is stretched out.[5] X-ray diffraction studies of a Met-enkephalin analog, for instance, revealed an extended structure bent at the Phenylalanine residue.

  • Folded Conformations (β-turns): In solution and when bound to membrane-like environments, Met-enkephalin can form folded structures stabilized by intramolecular hydrogen bonds, often resulting in β-turns. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying these solution-state conformations. Molecular dynamics simulations have also predicted the presence of stable β-turn structures.

Quantitative Structural Data

The three-dimensional coordinates of Met-enkephalin have been determined by both X-ray crystallography and NMR spectroscopy and are available in the Protein Data Bank (PDB).

X-ray Crystallography Data

The crystal structure of human Dipeptidyl-peptidase III in complex with Met-enkephalin (PDB ID: 5E33) provides high-resolution data on the peptide in a bound state.

Table 1: Representative Bond Lengths and Angles from PDB ID 5E33

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths
Cα - CTYRC-1.52
C - NTYRNGLY1.33
Cα - CβPHE-1.53
S - CδMET-1.81
Bond Angles
N - Cα - CTYRC110.5
Cα - C - NGLYCGLY116.8
Cβ - Cα - CPHEC110.2
Cγ - S - CεMETS99.7

Note: These values are illustrative and can vary slightly between different residues and experimental determinations.

NMR Spectroscopy Data

NMR studies provide insights into the solution-state structure and dynamics of Met-enkephalin. The PDB entry 1PLX contains an ensemble of structures determined by multidimensional 1H NMR in a membrane-mimetic environment (bicelles).

Table 2: Representative Dihedral Angles from PDB ID 1PLX (Model 1)

Dihedral AngleResiduePhi (φ) (°)Psi (ψ) (°)Omega (ω) (°)
Tyr1-147.8176.3
Gly2-76.8-165.7-178.1
Gly370.3167.3177.5
Phe4-136.4141.6-179.9
Met5-79.9--

Note: Dihedral angles show significant variability across the ensemble of NMR structures, reflecting the peptide's flexibility.

Experimental Protocols

The determination of the molecular structure of Met-enkephalin relies on several key experimental techniques.

Peptide Synthesis

Met-enkephalin for structural and functional studies is typically synthesized using solid-phase peptide synthesis (SPPS).

Experimental Workflow for Solid-Phase Peptide Synthesis of Met-enkephalin:

G Resin Resin Support Fmoc_Met Fmoc-Met-OH Coupling Resin->Fmoc_Met Deprotection1 Fmoc Deprotection Fmoc_Met->Deprotection1 Fmoc_Phe Fmoc-Phe-OH Coupling Deprotection1->Fmoc_Phe Deprotection2 Fmoc Deprotection Fmoc_Phe->Deprotection2 Fmoc_Gly1 Fmoc-Gly-OH Coupling Deprotection2->Fmoc_Gly1 Deprotection3 Fmoc Deprotection Fmoc_Gly1->Deprotection3 Fmoc_Gly2 Fmoc-Gly-OH Coupling Deprotection3->Fmoc_Gly2 Deprotection4 Fmoc Deprotection Fmoc_Gly2->Deprotection4 Fmoc_Tyr Fmoc-Tyr(tBu)-OH Coupling Deprotection4->Fmoc_Tyr Deprotection5 Fmoc Deprotection Fmoc_Tyr->Deprotection5 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection5->Cleavage Purification Purification (HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Met-Enkephalin Lyophilization->Final_Peptide G Crystallization Peptide Crystallization Crystal Crystal Mounting Crystallization->Crystal Xray_Source X-ray Source Diffraction X-ray Diffraction Xray_Source->Diffraction Crystal->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Electron_Density_Map Electron Density Map Calculation Phase_Determination->Electron_Density_Map Model_Building Model Building and Refinement Electron_Density_Map->Model_Building Final_Structure Final 3D Structure Model_Building->Final_Structure G Sample_Prep Sample Preparation (Dissolution in NMR buffer) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Data_Acquisition 1D and 2D NMR Data Acquisition (e.g., COSY, TOCSY, NOESY) NMR_Spectrometer->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., Molecular Dynamics) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Structure_Ensemble Final Structure Ensemble Structure_Validation->Final_Structure_Ensemble

References

metenkefalin's mechanism of action on opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Met-Enkephalin's Mechanism of Action on Opioid Receptors

Introduction

Met-enkephalin, also known as opioid growth factor (OGF), is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.[1] It is one of the primary endogenous ligands for opioid receptors and plays a crucial role in various physiological processes, including pain modulation (nociception), emotional regulation, and cell proliferation.[2][3][4] As a member of the G-protein coupled receptor (GPCR) family, opioid receptors are key targets for analgesic drugs.[5] A comprehensive understanding of the molecular interactions between met-enkephalin and these receptors is fundamental for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a detailed overview of met-enkephalin's binding profile, signal transduction pathways, and the experimental methodologies used to characterize its mechanism of action.

Opioid Receptor Binding Profile

Met-enkephalin exhibits a distinct binding profile across the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It is widely recognized as a primary endogenous ligand for the δ-opioid receptor (DOR) due to its high potency and selectivity for this site. It also binds with high affinity to the μ-opioid receptor (MOR), but has a significantly lower affinity for the κ-opioid receptor (KOR). This preferential binding dictates its functional effects and physiological roles.

Quantitative Binding Affinity Data

The binding affinity of met-enkephalin to opioid receptors is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. The data presented in the table below is a summary from various competitive binding assays.

Receptor SubtypeSpeciesKi (nM)Assay Conditions
δ-opioid Guinea Pig Brain1.1Displacement of radiolabeled DPDPE-Cl
μ-opioid Rat Brain20Evaluated for binding affinity towards mu-specific opiate receptor
μ-opioid Not Specified9.2From combinatorial peptoid library
δ-opioid Not Specified2.0Displacement of radiolabeled DPDPE-Cl

Data sourced from ChEMBL and GtoPdb databases.

Mechanism of Action: Signal Transduction

Upon binding to μ- and δ-opioid receptors, met-enkephalin initiates a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G-proteins, but also involve β-arrestin-dependent mechanisms that are crucial for receptor desensitization and internalization.

G-Protein Signaling Cascade

Both μ- and δ-opioid receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding by met-enkephalin induces a conformational change in the receptor, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

The dissociated subunits then modulate the activity of downstream effectors:

  • Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).

  • Gβγ dimer: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

These actions collectively result in a reduction of neuronal excitability and the inhibition of nociceptive signal transmission.

G_Protein_Signaling Met_Enk Met-Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Met_Enk->Opioid_Receptor Binds G_Protein Gαi/o-GDP-Gβγ Opioid_Receptor->G_Protein Activates G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP GDP→GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Ca²⁺ Channel Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP PKA PKA cAMP->PKA Activates Ca_ion Ca²⁺ Ca_ion->VGCC Influx

Met-Enkephalin G-Protein Signaling Pathway.

β-Arrestin Recruitment and Receptor Internalization

Prolonged or repeated activation of opioid receptors by agonists like met-enkephalin leads to receptor desensitization, a process that attenuates the signaling response. This is initiated by G-protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor.

β-arrestin recruitment has two main consequences:

  • Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling it from the canonical signaling pathway.

  • Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. This leads to the internalization of the receptor-arrestin complex into clathrin-coated pits, which then traffic to endosomes. From the endosome, the receptor can either be recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).

Recent studies have shown that β-arrestin can also initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for kinases like ERK (extracellular signal-regulated kinase). The balance between G-protein and β-arrestin signaling, often termed "biased agonism," is an area of intense research for developing opioids with more specific therapeutic effects.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met_Enk Met-Enkephalin Receptor_Active Active Opioid Receptor Met_Enk->Receptor_Active Agonist Binding Receptor_P Phosphorylated Receptor GRK GRK Receptor_Active->GRK Recruits Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Clathrin_Pit Clathrin-Coated Pit Receptor_P->Clathrin_Pit Internalization GRK->Receptor_Active Phosphorylates Beta_Arrestin->Clathrin_Pit Internalization G_Protein_Decoupling G-Protein Decoupling Beta_Arrestin->G_Protein_Decoupling ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling Endosome Endosome Clathrin_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->Receptor_Active Resensitization

β-Arrestin Recruitment and Receptor Internalization.

Detailed Experimental Protocols

The characterization of met-enkephalin's interaction with opioid receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (met-enkephalin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the opioid receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine), and varying concentrations of unlabeled met-enkephalin.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist like naloxone).

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of met-enkephalin to generate a competition curve.

    • Determine the IC50 value (the concentration of met-enkephalin that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Receptor Source) Incubation 4. Incubate Components (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand (e.g., [³H]diprenorphine) Radioligand->Incubation Test_Compound 3. Prepare Test Compound (Met-Enkephalin Dilutions) Test_Compound->Incubation Filtration 5. Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Counting 7. Scintillation Counting (Measure Radioactivity) Washing->Counting Calculation 8. Calculate Specific Binding Counting->Calculation Curve_Fit 9. Plot Competition Curve & Fit (Determine IC₅₀) Calculation->Curve_Fit Ki_Calc 10. Calculate Kᵢ (Cheng-Prusoff Equation) Curve_Fit->Ki_Calc

Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins upon receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a direct measure of G-protein engagement.

Methodology:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, pH 7.4), GDP (e.g., 30 µM), and varying concentrations of met-enkephalin.

    • Include a basal control (no agonist) and a non-specific binding control (with excess unlabeled GTPγS).

    • Add the membrane preparation to each well.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 30°C for approximately 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM.

    • Incubate at 30°C for 45-60 minutes to allow for [³⁵S]GTPγS binding.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other values to obtain specific [³⁵S]GTPγS binding.

    • Plot the specific binding (often as a percentage of the maximal response of a full agonist) against the log concentration of met-enkephalin.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

β-Arrestin Recruitment Assay

These assays measure the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane. A common method is the PathHunter assay, which is based on enzyme fragment complementation.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., U2OS or CHO cells) stably co-expressing the opioid receptor of interest fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

    • Plate the cells in a 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of met-enkephalin.

    • Add the compound solutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents containing the enzyme substrate to the wells.

    • Incubate at room temperature for approximately 60 minutes to allow the enzymatic reaction to proceed.

  • Data Analysis:

    • Measure the resulting chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

    • Plot the luminescence signal against the log concentration of met-enkephalin.

    • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.

Conclusion

Met-enkephalin exerts its physiological effects through a complex and finely tuned mechanism of action at δ- and μ-opioid receptors. Its high-affinity binding initiates a primary signaling cascade through Gi/o proteins, leading to neuronal inhibition. Concurrently, it engages the β-arrestin pathway, which is critical for receptor desensitization, internalization, and potentially distinct signaling outcomes. The quantitative characterization of these interactions through binding and functional assays provides a robust framework for understanding the pharmacology of endogenous opioids and for guiding the rational design of new opioid-based therapeutics with optimized signaling profiles.

References

A Technical Guide to the Binding Affinity of Met-enkephalin for Delta and Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of the endogenous opioid peptide, Met-enkephalin, with a primary focus on its affinity for the delta (δ) and mu (μ) opioid receptors. Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, plays a crucial role in the modulation of pain, emotional responses, and various other physiological processes.[1] Its interaction with opioid receptors is of significant interest in the fields of neurobiology, pharmacology, and the development of novel analgesic and therapeutic agents.

Core Principles of Binding Affinity

The affinity of a ligand for its receptor is a measure of the strength of the binding interaction. It is a critical parameter in pharmacology as it often dictates the concentration of a drug or endogenous molecule required to elicit a biological response. Several key metrics are used to quantify binding affinity:

  • Inhibition Constant (Ki): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • Half-maximal Inhibitory Concentration (IC50): The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The IC50 value is dependent on the concentration of the radioligand used in the assay.

  • Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher affinity.

Quantitative Analysis of Met-enkephalin Binding Affinity

Met-enkephalin exhibits a notable preference for the delta-opioid receptor, though it also binds to the mu-opioid receptor with significant affinity.[1] The following tables summarize the quantitative binding affinity data for Met-enkephalin at both receptor subtypes, compiled from various studies.

Receptor SubtypeLigand (Met-enkephalin)Ki (nM)IC50 (nM)Experimental ConditionsSpecies
Delta (δ)-Opioid Receptor Met-enkephalin1.261Competition binding assay with [3H]DPDPE in rat cerebrum in vitro.[2][3]Rat
Mu (μ)-Opioid Receptor Met-enkephalin1.72Competition binding assay with [3H]PL-017 in rat cerebrum in vitro.[2]Rat
Mu (μ)-Opioid Receptor Met-enkephalin-~900 (high affinity)UV spectroscopy with purified, intact mu-opioid receptor.-

Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell lines, brain tissue), and the specific assay protocol.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of Met-enkephalin for delta and mu-opioid receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (Met-enkephalin) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Methods
  • Receptor Preparation:

    • Cell membranes expressing the delta or mu-opioid receptor are prepared from cultured cells (e.g., CHO, HEK293) or from brain tissue homogenates (e.g., rat brain).

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Radioligand:

    • A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen.

      • For delta-opioid receptors, a common choice is [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).

      • For mu-opioid receptors, [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]naloxone are frequently used.

  • Assay Buffer:

    • A suitable buffer is used to maintain pH and ionic strength, typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

  • Assay Procedure:

    • A constant concentration of the radioligand and a fixed amount of the receptor preparation are incubated with varying concentrations of the unlabeled competitor (Met-enkephalin).

    • The incubation is carried out in assay tubes or microplates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand for the target receptor.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of Met-enkephalin.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation cluster_Quantification Quantification & Analysis Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]DPDPE or [³H]DAMGO) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (Met-enkephalin Dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Delta and Mu-Opioid Receptors

Upon binding of Met-enkephalin, both delta and mu-opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

Both receptor subtypes primarily couple to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions, which is a critical step for neurotransmitter release from presynaptic terminals.

Visualizing the Signaling Pathways

Signaling_Pathways cluster_Receptor Receptor Activation cluster_G_Protein G-Protein Signaling cluster_Effectors Downstream Effectors Met_enkephalin Met-enkephalin Delta_Receptor δ-Opioid Receptor Met_enkephalin->Delta_Receptor Binds Mu_Receptor μ-Opioid Receptor Met_enkephalin->Mu_Receptor Binds G_protein Gi/o Protein Delta_Receptor->G_protein Activates Mu_Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channel (K+ Efflux) G_beta_gamma->GIRK Activates VGCC VGCC (Ca²+ Influx) G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Caption: Met-enkephalin signaling at δ and μ-opioid receptors.

Conclusion

Met-enkephalin demonstrates a high affinity for both delta and mu-opioid receptors, with a preference for the delta subtype. The quantitative determination of this binding affinity is crucial for understanding its physiological roles and for the development of targeted therapeutics. The standardized use of competitive radioligand binding assays provides a robust method for these measurements. The downstream signaling cascades initiated by Met-enkephalin at these receptors converge on the inhibition of neuronal activity, highlighting its importance as an endogenous neuromodulator. This guide provides a foundational understanding for professionals engaged in opioid receptor research and drug discovery.

References

distribution of metenkefalin in the central nervous system and adrenal medulla

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Met-enkephalin Distribution in the Central Nervous System and Adrenal Medulla

This technical guide provides a comprehensive overview of the distribution of Met-enkephalin in the central nervous system (CNS) and adrenal medulla. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this endogenous opioid peptide's role and function.

Quantitative Distribution of Met-enkephalin

Met-enkephalin is heterogeneously distributed throughout the central nervous system and is also found in high concentrations in the adrenal medulla. The following tables summarize quantitative data on Met-enkephalin levels in various brain regions of different species, providing a comparative perspective.

Table 1: Distribution of Met-enkephalin in the Rat Brain
Brain RegionMet-enkephalin Concentration (pmol/g wet weight)
Globus PallidusHigh concentrations have been reported.[1]
Caudate-PutamenIntermediate levels observed.[1]
HypothalamusIntermediate to high levels reported.[1][2]
CortexLow levels detected.[1]
CerebellumLow levels found.
StriatumHigh concentrations are present.
HippocampusLow amounts have been measured.
MidbrainData available but specifics vary.
AmygdalaLevels have been measured in studies.
Medulla OblongataConcentrations have been quantified.
Spinal CordLevels have been determined.
Table 2: Distribution of Met-enkephalin in the Pig Brain
Brain RegionMet-enkephalin Concentration
Preoptic Area (POA)High levels
Suprachiasmatic Area (SCA)High levels
Medial Basal Hypothalamus (MBH)High levels
Olfactory Bulb (OB)Moderate levels
Brain StemModerate levels
Dorsal Spinal CordHigher levels compared to ventral spinal cord
Ventral Spinal CordLower levels compared to dorsal spinal cord
Table 3: Met-enkephalin in the Adrenal Medulla

The adrenal medulla is a major site of enkephalin synthesis and storage. Studies in various species, including sheep, have demonstrated significant levels of Met-enkephalin in the adrenal medulla, with a molar ratio of approximately 4:1 for Met-enkephalin to Leu-enkephalin in both maternal and fetal sheep adrenal medulla. In chickens, stressors have been shown to decrease Met-enkephalin concentrations in the adrenal glands. The presence of probable precursors of both [Leu]enkephalin and [Met]enkephalin has also been identified in the adrenal medulla.

Experimental Protocols

The quantification and localization of Met-enkephalin in tissues are primarily achieved through radioimmunoassay (RIA) and immunohistochemistry (IHC). Below are detailed methodologies for these key experimental techniques.

Radioimmunoassay (RIA) for Met-enkephalin Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as Met-enkephalin, in biological samples.

Tissue Extraction:

  • Dissect the brain region of interest on a cold surface and weigh it.

  • Homogenize the tissue in 10 volumes of 0.1 M HCl.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant for further processing. For some protocols, acid acetone extraction is used.

Immunoassay Procedure:

  • A specific antibody against Met-enkephalin is incubated with the tissue extract.

  • A known quantity of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin) is added to the mixture.

  • The unlabeled Met-enkephalin in the sample competes with the radiolabeled peptide for binding to the antibody.

  • After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or protein A/G beads).

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • A standard curve is generated using known concentrations of unlabeled Met-enkephalin, and the concentration in the tissue sample is determined by interpolation. To increase specificity, some protocols involve oxidation of samples and standards with hydrogen peroxide, particularly when using an antiserum raised against the methionine sulphoxide derivative of the peptide.

experimental_workflow_ria cluster_extraction Tissue Extraction cluster_immunoassay Immunoassay tissue Dissect and Weigh Tissue homogenize Homogenize in Acid tissue->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant incubate_ab Incubate with Antibody supernatant->incubate_ab Sample add_radiolabel Add Radiolabeled Met-enkephalin incubate_ab->add_radiolabel separate Separate Bound and Free Fractions add_radiolabel->separate measure Measure Radioactivity separate->measure standard_curve Generate Standard Curve measure->standard_curve

Radioimmunoassay (RIA) workflow for Met-enkephalin.
Immunohistochemistry (IHC) for Met-enkephalin Localization

Immunohistochemistry allows for the visualization of the distribution and localization of Met-enkephalin within tissue sections.

Tissue Preparation:

  • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

  • Dissect the brain and post-fix in the same fixative for a specified period.

  • Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration.

  • Freeze the tissue and cut thin sections (e.g., 20-40 µm) using a cryostat or vibratome.

Immunostaining Procedure:

  • Wash the tissue sections in PBS to remove the cryoprotectant.

  • Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100).

  • Incubate the sections with a primary antibody specific for Met-enkephalin overnight at 4°C.

  • Wash the sections extensively in PBS.

  • Incubate with a secondary antibody conjugated to a fluorescent molecule (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection).

  • For chromogenic detection, incubate the sections with a substrate solution (e.g., diaminobenzidine (DAB)) to produce a colored precipitate.

  • Mount the sections on slides, coverslip, and visualize under a microscope.

experimental_workflow_ihc cluster_preparation Tissue Preparation cluster_staining Immunostaining perfuse Perfusion and Fixation cryoprotect Cryoprotection perfuse->cryoprotect section Sectioning cryoprotect->section block Blocking section->block Tissue Sections primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (Fluorescence or Chromogenic) secondary_ab->detect visualize Microscopy detect->visualize

Immunohistochemistry (IHC) workflow for Met-enkephalin.

Signaling Pathways

Met-enkephalin exerts its biological effects by binding to specific receptors on the cell surface. It is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Additionally, Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFr), which is involved in the regulation of cell proliferation.

Classical Opioid Receptor Signaling

Binding of Met-enkephalin to μ- and δ-opioid receptors, which are G protein-coupled receptors (GPCRs), typically leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release.

signaling_pathway_opioid cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling met Met-enkephalin receptor μ/δ Opioid Receptor (GPCR) met->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits k_channel ↑ K+ Channel Activity g_protein->k_channel Activates ca_channel ↓ Ca2+ Channel Activity g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp

Classical opioid receptor signaling pathway.
Opioid Growth Factor Receptor (OGFr) Signaling

The OGFr signaling pathway plays a crucial role in regulating cell proliferation. Unlike classical opioid receptors, OGFr is located on the outer nuclear envelope.

Upon binding of Met-enkephalin (also known as Opioid Growth Factor, OGF, in this context), the OGF-OGFr complex is internalized and translocated to the nucleus. In the nucleus, this complex upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21. These CKIs then inhibit the activity of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to an inhibition of cell proliferation.

signaling_pathway_ogfr cluster_extracellular Extracellular cluster_nuclear_membrane Nuclear Envelope cluster_nucleus Nucleus ogf Met-enkephalin (OGF) ogfr OGF Receptor (OGFr) ogf->ogfr complex OGF-OGFr Complex ogfr->complex Internalization cki ↑ p16, p21 (CKIs) complex->cki Upregulates cdk CDK4/6 cki->cdk Inhibits prb pRb Phosphorylation cdk->prb Phosphorylates e2f E2F Transcription Factor prb->e2f Inhibits Release proliferation ↓ Cell Proliferation e2f->proliferation Drives

Opioid Growth Factor Receptor (OGFr) signaling pathway.

References

The Immunomodulatory Functions of Met-Enkephalin on T-Cells and Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-enkephalin (Met-enkephalin, MENK), an endogenous opioid pentapeptide, has emerged as a significant modulator of the immune system, exerting complex, often concentration-dependent, effects on key immune cells. Beyond its well-known role in nociception, MENK interacts with opioid receptors expressed on the surface of lymphocytes and myeloid cells, including T-cells and macrophages, to regulate critical cellular functions. This technical guide provides an in-depth examination of the immunomodulatory activities of MENK, focusing on its impact on T-cell proliferation and cytokine profiles, and its intricate role in directing macrophage polarization, phagocytosis, and signaling cascades. We consolidate quantitative data from various studies, detail common experimental protocols for assessing these functions, and provide visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of MENK as a potential therapeutic agent in immunology and oncology.

Introduction to Met-Enkephalin in Immunoregulation

Met-enkephalin is an endogenous peptide derived from the proenkephalin precursor protein.[1] It belongs to the enkephalin family of opioid peptides, which are key ligands for the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[1][2] While enkephalins exhibit the highest affinity for δ-opioid receptors (DOR), they also interact with other receptor types.[2] The discovery of these receptors on various immune cells, including T-cells, natural killer (NK) cells, and macrophages, provided the basis for investigating the role of endogenous opioids as neuro-immune modulators.[3]

MENK's immunoregulatory activity is multifaceted, participating in the complex communication loop between the neuroendocrine and immune systems. Its effects are often bimodal, where low concentrations tend to be immunostimulatory, while higher concentrations can be either less effective or immunosuppressive. This dose-dependent duality is critical for understanding its physiological and pharmacological actions. This guide will dissect the specific functions of MENK on two principal cell types of the adaptive and innate immune systems: T-cells and macrophages.

Immunomodulatory Effects on T-Lymphocytes

T-cells are critical for cell-mediated immunity, and their activation, proliferation, and differentiation are tightly regulated processes. MENK influences these processes primarily through δ-opioid receptors, although the distinct Opioid Growth Factor Receptor (OGFr) has also been implicated in its anti-proliferative effects.

Regulation of T-Cell Proliferation

The impact of MENK on T-cell proliferation is complex. Several studies report an enhancement of antigen-specific T-cell activation and proliferation, an effect that is significantly potentiated by δ-selective opioid receptor agonists. Conversely, treatment with μ-selective agonists tends to inhibit lymphoproliferation. However, other research has identified MENK, in its role as an Opioid Growth Factor (OGF), as a potent suppressor of T-cell proliferation in a dose-dependent manner. This anti-proliferative action is mediated through the OGF-OGFr axis and involves a decrease in DNA synthesis without inducing apoptosis or necrosis. It is important to note that some studies have found that T-cell proliferation is not dependent on endogenous enkephalins, suggesting a nuanced regulatory role.

Modulation of T-Cell Cytokine Production

MENK can also alter the cytokine profile of T-cells. For instance, in the context of Type 2 Diabetes Mellitus models, MENK administration led to a decrease in serum levels of the Th1-associated cytokine Interleukin-2 (IL-2). This suggests a potential role for MENK in shifting the balance of T-helper cell responses. Regulatory T-cells (Tregs) have been identified as a source of MENK, which can act locally to suppress nociception, though this specific mechanism appears to be independent of its role in suppressing conventional T-cell proliferation.

Quantitative Data on T-Cell Functions

The following table summarizes key quantitative findings on the effects of Met-enkephalin and related opioid agonists on T-cell functions.

AgentCell TypeConcentrationMeasured EffectQuantitative Result / SignificanceReference
Met-enkephalinHuman T-cellsNot specifiedAntigen-specific lymphoproliferationSignificantly enhanced
DPDPE (δ-agonist)Human T-cellsNot specifiedAntigen-specific lymphoproliferationFurther increased enhancement
TOPA (μ-agonist)Human T-cellsNot specifiedAntigen-specific lymphoproliferationSubstantially inhibited
OGF (MENK)Mouse T-lymphocytesDose-dependentSuppression of cell numberMarked suppression
Met-enkephalinT2DM Rat ModelNot specifiedSerum IL-2 levelsDecreased

Immunomodulatory Effects on Macrophages

Macrophages are versatile innate immune cells that perform phagocytosis, antigen presentation, and cytokine production. MENK has a profound impact on these functions, critically influencing macrophage polarization towards either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.

Macrophage Polarization

One of the most significant functions of MENK is its ability to induce the conversion of M2 macrophages to an M1 phenotype. This is achieved by increasing the expression of the M1 surface marker CD64 while decreasing the M2 marker CD206. The signaling mechanism involves the upregulation of the NF-κB pathway, which promotes the transcription of M1-type cytokines. Concurrently, MENK inhibits the IL-4-mediated activation of the STAT6 signaling pathway, a key driver of M2 polarization. This M1-polarizing effect enhances the tumoricidal and antiviral capabilities of macrophages.

Regulation of Phagocytosis and Effector Functions

MENK exhibits a bimodal effect on macrophage effector functions.

  • Low Concentrations (10⁻⁹ to 10⁻⁷ M): At these levels, MENK stimulates antibody-dependent cellular cytotoxicity (ADCC) while simultaneously decreasing Fcγ receptor-mediated phagocytosis. This response is associated with an increase in intracellular cGMP and is preventable by the opioid antagonist naloxone, indicating it is mediated by classical opioid receptors (likely δ-receptors).

  • High Concentrations (10⁻⁶ to 10⁻⁵ M): At higher concentrations, the effects are reversed, leading to decreased ADCC and increased phagocytosis. This action is not blocked by naloxone and appears to involve Ca²⁺ influx and a transient rise in cAMP.

MENK also enhances the release of reactive oxygen species (ROS) from macrophages, contributing to their killing capacity.

Signaling Pathways in Macrophages

MENK triggers distinct signaling cascades depending on its concentration and the context of receptor engagement. At low, receptor-specific concentrations, it activates guanylate cyclase. In contrast, higher concentrations lead to Ca²⁺ influx and adenylate cyclase activation. A key pathway for its M1-polarizing effect is the activation of NF-κB. Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway, a central regulator of inflammatory responses in macrophages, is implicated in the production of pro-inflammatory mediators and is likely involved in MENK's M1-skewing function.

Quantitative Data on Macrophage Functions

The following table summarizes key quantitative findings on the effects of Met-enkephalin on macrophage functions.

AgentCell TypeConcentrationMeasured EffectQuantitative Result / SignificanceReference
Met-enkephalinMouse Macrophages10⁻¹² MM2 to M1 polarization↓CD206 expression, ↑CD64 expression
Met-enkephalinRat Peritoneal Macrophages10⁻⁹ - 10⁻⁷ MPhagocytosis (FcγR mediated)Decreased
Met-enkephalinRat Peritoneal Macrophages10⁻⁶ - 10⁻⁵ MPhagocytosis (FcγR mediated)Increased
Met-enkephalinRat Peritoneal Macrophages10⁻⁹ - 10⁻⁷ MADCCStimulated
Met-enkephalinRat Peritoneal Macrophages10⁻⁸ McGMP levelRise in cGMP
Met-enkephalinRat Peritoneal Macrophages10⁻⁶ McAMP levelTransient rise in cAMP
Met-enkephalinMouse Macrophages10⁻¹² MCytokine Production↑TNF-α, ↑IL-12p40, ↓IL-10

Visualizing Pathways and Protocols

Signaling Pathways

MENK_Macrophage_Signaling Met-Enkephalin Signaling in Macrophages cluster_low_conc Low Concentration (Receptor-Mediated) cluster_high_conc High Concentration (Non-Receptor-Mediated) cluster_polarization M1 Polarization Signaling MENK_low MENK (10⁻⁹-10⁻⁷ M) DOR δ-Opioid Receptor MENK_low->DOR Binds GC Guanylate Cyclase DOR->GC Activates cGMP ↑ cGMP GC->cGMP ADCC ↑ ADCC ↓ Phagocytosis cGMP->ADCC MENK_high MENK (10⁻⁶-10⁻⁵ M) Membrane Membrane Interaction MENK_high->Membrane Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx AC Adenylate Cyclase Ca_Influx->AC Activates cAMP ↑ cAMP AC->cAMP Phago ↓ ADCC ↑ Phagocytosis cAMP->Phago MENK_M1 MENK OR_M1 Opioid Receptor MENK_M1->OR_M1 STAT6 STAT6 Activation MENK_M1->STAT6 Inhibits NFkB ↑ NF-κB Activity OR_M1->NFkB M1_Cytokines ↑ M1 Cytokines (TNF-α, IL-12) NFkB->M1_Cytokines IL4 IL-4 IL4->STAT6 M2_Polarization M2 Polarization STAT6->M2_Polarization

Caption: Signaling pathways of Met-enkephalin in macrophages.

Experimental Workflows

Experimental_Workflows Key Experimental Workflows cluster_prolif T-Cell Proliferation Assay cluster_phago Macrophage Phagocytosis Assay T1 Isolate T-cells from spleen or PBMCs T2 Stimulate with mitogen (e.g., PHA, anti-CD3) T1->T2 T3 Treat with varying concentrations of MENK T2->T3 T4 Incubate for 48-72 hours T3->T4 T5 Pulse with ³H-thymidine or use dye dilution (e.g., CFSE) T4->T5 T6 Measure incorporation (Scintillation) or dye dilution (Flow Cytometry) T5->T6 M1 Isolate CD14⁺ Monocytes from PBMCs M2 Differentiate into Macrophages (e.g., using M-CSF) M1->M2 M3 Treat with MENK or control M2->M3 M4 Add fluorescent particles (e.g., zymosan, beads) or labeled apoptotic cells M3->M4 M5 Incubate to allow phagocytosis M4->M5 M6 Analyze uptake by Flow Cytometry or Fluorescence Microscopy M5->M6

Caption: Workflows for T-cell proliferation and macrophage phagocytosis assays.

Key Experimental Protocols

T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is a standard method for assessing the proliferation of lymphocytes in response to a stimulus.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using negative selection kits if required.

  • Plating: Resuspend cells in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.

  • Stimulation: Add a T-cell mitogen such as Phytohemagglutinin (PHA) (e.g., 5 µg/mL) or plate-bound anti-CD3 antibody (e.g., coated at 5-10 µg/mL) to the wells to induce proliferation.

  • Treatment: Immediately after stimulation, add Met-enkephalin at desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M) to the appropriate wells. Include vehicle-only wells as a control.

  • Incubation: Culture the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).

Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol measures the ability of macrophages to engulf fluorescent particles.

  • Macrophage Generation: Isolate CD14⁺ monocytes from PBMCs. Culture the monocytes in the presence of macrophage colony-stimulating factor (M-CSF, e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages (M0 phenotype).

  • Plating and Treatment: Seed the differentiated macrophages into a 24-well plate. Allow them to adhere. Replace the medium with fresh medium containing Met-enkephalin at the desired concentrations and incubate for a specified period (e.g., 24 hours).

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescent latex beads) to each well at a predetermined particle-to-cell ratio.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate a set of wells at 4°C to prevent active uptake.

  • Washing: Gently wash the cells three times with cold PBS to remove non-internalized particles.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., Accutase).

  • Analysis: Analyze the cells using a flow cytometer. Gate on the macrophage population and measure the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which correspond to the phagocytic activity.

Macrophage Polarization Assay (Flow Cytometry and ELISA)

This protocol assesses the M1/M2 phenotype of macrophages after treatment.

  • Macrophage Generation and Polarization: Generate M0 macrophages from monocytes as described above. To generate a baseline M2 population for conversion studies, treat M0 macrophages with IL-4 (e.g., 20 ng/mL) for 24-48 hours.

  • Treatment: Treat the M2-polarized (or M0) macrophages with Met-enkephalin for 24-48 hours.

  • Supernatant Collection: Collect the culture supernatants before harvesting the cells and store at -80°C for cytokine analysis.

  • Cell Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently conjugated antibodies against surface markers, such as an M1 marker (e.g., anti-human CD64 or CD86) and an M2 marker (e.g., anti-human CD206).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells expressing M1 and M2 markers.

  • Cytokine Analysis (ELISA): Use the collected supernatants to quantify the concentration of key M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

Met-enkephalin is a potent endogenous immunomodulator with significant and complex effects on both T-cells and macrophages. Its ability to influence T-cell proliferation and direct macrophage polarization towards a pro-inflammatory, tumoricidal M1 phenotype highlights its therapeutic potential. The bimodal nature of its activity, which is dependent on concentration, underscores the need for careful dose-finding studies in any potential clinical application. For researchers and drug development professionals, understanding the distinct signaling pathways, cellular outcomes, and the experimental protocols used to measure these effects is paramount. The data and methodologies presented in this guide offer a foundational resource for further exploration of Met-enkephalin and the broader class of opioid peptides as novel immunotherapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Met-enkephalin in Pain Modulation and Analgesia

Abstract

Met-enkephalin (Met-ENK), an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is a critical neuromodulator in the body's intrinsic pain control system. As a primary ligand for opioid receptors, its role in analgesia is of significant interest for therapeutic development. This document provides a comprehensive technical overview of Met-enkephalin's mechanism of action, its function in both central and peripheral pain modulation, quantitative data on its efficacy and receptor interactions, and detailed experimental protocols for its study.

Introduction: The Endogenous Opioid System

The discovery of endogenous opioid peptides, or endorphins, in 1975 revolutionized our understanding of pain perception and management.[1][2] These peptides, including the enkephalins, dynorphins, and β-endorphin, act as neurotransmitters and neuromodulators by binding to opioid receptors, the same receptors targeted by exogenous opiates like morphine.[3][4]

Met-enkephalin is derived from the precursor protein proenkephalin, which, through proteolytic cleavage, yields four copies of Met-ENK and one copy of Leu-enkephalin.[3] It is widely distributed throughout the central and peripheral nervous systems, with high concentrations in regions critical for pain processing, such as the periaqueductal gray (PAG), rostral ventral medulla, and the spinal cord's dorsal horn.

Mechanism of Action and Signaling Pathways

Met-enkephalin exerts its analgesic effects primarily by acting as an agonist at δ-opioid receptors (DOR) and, to a lesser extent, μ-opioid receptors (MOR). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to neuronal inhibition.

Key signaling events include:

  • Inhibition of Adenylyl Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

    • Inhibits voltage-gated calcium channels (VGCCs), suppressing calcium ion influx.

  • Suppression of Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium availability inhibits the release of excitatory neurotransmitters, such as glutamate, substance P, and Calcitonin Gene-Related Peptide (CGRP), from nociceptive nerve terminals.

Met_Enkephalin_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular MetENK Met-Enkephalin OpR Opioid Receptor (δ-OR / μ-OR) MetENK->OpR G_alpha Gαi OpR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Hyperpol Hyperpolarization K_Channel->Hyperpol K+ Efflux Inhibit_NT Inhibition of Neurotransmitter Release Ca_Channel->Inhibit_NT Reduces Ca2+ Influx Hyperpol->Inhibit_NT Central_Pain_Modulation cluster_brain Brainstem cluster_spinal_cord Spinal Cord Dorsal Horn PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates (Disinhibition) Interneuron Enkephalinergic Interneuron RVM->Interneuron Activates Descending Pathway PrimaryAfferent Primary Afferent Neuron (Nociceptor) Interneuron->PrimaryAfferent Releases Met-ENK (Presynaptic Inhibition) SecondOrder Second-Order Projection Neuron Interneuron->SecondOrder Releases Met-ENK (Postsynaptic Inhibition) PrimaryAfferent->SecondOrder Releases Glutamate, Substance P ToBrain Signal to Brain (Pain Perception) SecondOrder->ToBrain Ascending Signal NociceptiveSignal Nociceptive Signal NociceptiveSignal->PrimaryAfferent Peripheral_Pain_Modulation cluster_tissue Inflamed Peripheral Tissue ImmuneCell Opioid-Containing Immune Cell (e.g., Macrophage) MetENK Met-Enkephalin ImmuneCell->MetENK Releases NociceptorTerminal Peripheral Terminal of Nociceptor OpR Opioid Receptor Analgesia Peripheral Analgesia (Reduced Pain Signaling) NociceptorTerminal->Analgesia Cytokines Stress / Cytokines (e.g., IL-1β) Cytokines->ImmuneCell Stimulates MetENK->OpR Binds OpR->NociceptorTerminal Inhibits Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Phase A1 Induce Pain Model (e.g., CFA Injection) A2 Administer Test Compound (Met-ENK / Analog / Vehicle) A1->A2 B1 Euthanasia & Tissue Collection (Spinal Cord, Brain) A1->B1 Chronic Model Endpoint A3 Behavioral Testing (e.g., Tail-Flick Test) A2->A3 A3->B1 Terminal Endpoint C1 Data Analysis: Analgesic Efficacy (ED50) A3->C1 B2 Tissue Processing (Homogenization, Extraction) B1->B2 B3 Biochemical Assay (RIA, ELISA, IHC) B2->B3 C2 Data Analysis: Peptide Levels, Receptor Expression/Internalization B3->C2

References

The Role of Met-Enkephalin in the Physiological Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted involvement of the endogenous opioid peptide, Met-enkephalin (Met-Enk), in the intricate cascade of the physiological stress response. We will delve into its modulation of the two primary arms of the stress system—the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Sympatho-Adrenomedullary (SAM) system—supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Met-Enkephalin's Dual Role in the Stress Axis

The physiological response to stress is a complex interplay of neural and endocrine systems designed to maintain homeostasis. Met-enkephalin, a pentapeptide derived from the precursor proenkephalin, emerges as a critical modulator, exerting both stimulatory and inhibitory effects on the stress response, depending on the context and location of its action. Stressful stimuli trigger the release of proenkephalin, which is then processed into active peptides like Met-enkephalin[1].

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the cornerstone of the neuroendocrine response to stress, culminating in the release of glucocorticoids, such as corticosterone in rodents and cortisol in humans. Met-enkephalin's influence on this axis is complex, with evidence suggesting both direct and indirect regulatory actions.

Intracerebroventricular (i.c.v.) administration of Met-enkephalin in rats subjected to restraint stress has been shown to dose-dependently increase serum corticosterone levels, an effect that is diminished by the opioid antagonist naloxone[2]. This suggests a central stimulatory role of Met-enkephalin on the HPA axis during stress. Conversely, some studies indicate that endogenous opioids, including enkephalins, can exert an inhibitory tone on the HPA axis. For instance, the administration of naloxone alone can lead to an increase in basal and stress-induced ACTH and corticosterone secretion, suggesting that endogenous opioids normally suppress HPA axis activity[3]. This inhibitory action is thought to be mediated through the suppression of corticotropin-releasing factor (CRF) release from the hypothalamus[1].

Interaction with the Sympatho-Adrenomedullary (SAM) System

The SAM system provides a rapid response to stress through the release of catecholamines—epinephrine and norepinephrine—from the adrenal medulla and sympathetic nerve endings. Met-enkephalin is co-stored and co-released with catecholamines from the adrenal medulla in response to stress[4]. This co-release suggests a coordinated role in the immediate stress response.

Studies have shown that Met-enkephalin can modulate the release of norepinephrine in various brain regions. For example, i.c.v. injection of Met-enkephalin immediately before immobilization stress in rats significantly attenuated the stress-induced increase in the norepinephrine metabolite MHPG-SO4 in the amygdala, thalamus, and locus coeruleus. This indicates an inhibitory effect of centrally administered Met-enkephalin on stress-induced noradrenergic activation. The primary source of the stress-induced increase in plasma Met-enkephalin appears to be the sympathetic nerves rather than the adrenal medulla.

Quantitative Data on Met-Enkephalin and Stress Response

The following tables summarize key quantitative findings from studies investigating the interplay between Met-enkephalin and the physiological stress response.

Table 1: Effects of Intracerebroventricular Met-Enkephalin on Stress-Induced Corticosterone Release in Rats

Treatment GroupDose (µg, i.c.v.)Serum Corticosterone (ng/mL)
Control (Stressed)-~400
Met-Enkephalin10Increased
Met-Enkephalin50Increased
Met-Enkephalin100~600
Met-Enkephalin200~700
Met-Enkephalin (200 µg) + Naloxone (10 µg)-Markedly Diminished Increase

Data adapted from studies on restraint stress in rats. Absolute values are illustrative and can vary between studies.

Table 2: Effect of Naloxone on Basal and Stress-Induced ACTH and Corticosterone Levels in Male Rats

TreatmentConditionSerum ACTH (pg/mL)Serum Corticosterone (ng/mL)
VehicleBasal~50~100
Naloxone (5 mg/kg, i.p.)Basal>100>200
VehicleStressIncreasedIncreased
Naloxone (5 mg/kg, i.p.)StressFurther IncreasedFurther Increased

Data adapted from studies investigating the effects of opioid antagonism on the HPA axis.

Table 3: In Vivo Release of Enkephalins in the Nucleus Accumbens Shell (NAcSh) Following Acute Stress in Mice

PeptideConditionFold Change from Baseline
Met-EnkephalinExperimenter Handling~7
Leu-EnkephalinExperimenter Handling~28

Data from a study using in vivo microdialysis and mass spectrometry.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Radioimmunoassay (RIA) for Met-Enkephalin

Objective: To quantify the concentration of Met-enkephalin in plasma or other biological fluids.

Protocol Overview:

  • Sample Collection and Extraction: Blood samples are collected in chilled tubes containing protease inhibitors. Plasma is separated by centrifugation. Met-enkephalin is extracted from acidified plasma using octadecasilyl-silica (ODS-silica) columns.

  • Oxidation: The methionine residue in Met-enkephalin is susceptible to oxidation. To measure total Met-enkephalin, extracted samples are treated with hydrogen peroxide to convert all Met-enkephalin to its sulfoxide form.

  • Assay: The assay is a competitive binding assay. A known amount of radiolabeled Met-enkephalin (e.g., with ¹²⁵I) is mixed with the sample (containing unknown amounts of Met-enkephalin) and a specific antibody against Met-enkephalin.

  • Incubation and Separation: The mixture is incubated to allow competition between the labeled and unlabeled Met-enkephalin for binding to the antibody. The antibody-bound enkephalin is then separated from the free enkephalin (e.g., by precipitation with a second antibody).

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of Met-enkephalin in the sample is determined by comparing its ability to displace the radiolabeled ligand with a standard curve generated using known concentrations of Met-enkephalin.

Immunohistochemistry (IHC) for Met-Enkephalin in Brain Tissue

Objective: To visualize the anatomical distribution of Met-enkephalin-containing neurons and fibers in the brain.

Protocol Overview:

  • Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and cryoprotected. The tissue is then sectioned using a cryostat or vibratome.

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded tissues, sections are deparaffinized and rehydrated. Antigen retrieval methods, such as heat-induced epitope retrieval in a citrate buffer, may be necessary to unmask the antigenic sites.

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

    • Primary Antibody: Sections are incubated with a primary antibody specific for Met-enkephalin.

    • Secondary Antibody: After washing, sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore and is directed against the species of the primary antibody.

  • Detection:

    • Chromogenic Detection: For HRP-conjugated secondary antibodies, a substrate solution (e.g., diaminobenzidine - DAB) is added, which produces a colored precipitate at the site of the antigen.

    • Fluorescent Detection: For fluorophore-conjugated secondary antibodies, the sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope.

  • Imaging and Analysis: The stained sections are examined under a microscope, and the distribution and intensity of the staining are analyzed.

In Situ Hybridization (ISH) for Proenkephalin mRNA

Objective: To localize and quantify the expression of the gene encoding for proenkephalin, the precursor to Met-enkephalin.

Protocol Overview:

  • Probe Preparation: A labeled nucleic acid probe (RNA or DNA) complementary to the proenkephalin mRNA sequence is synthesized. The probe can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive haptens (e.g., digoxigenin - DIG).

  • Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides as in IHC. The sections are then pretreated to permeabilize the tissue and reduce non-specific probe binding.

  • Hybridization: The labeled probe is applied to the tissue sections and incubated under conditions that allow the probe to hybridize specifically to the target proenkephalin mRNA.

  • Washing: Stringent washes are performed to remove any unbound or non-specifically bound probe.

  • Detection:

    • Autoradiography (for radioactive probes): The slides are coated with a photographic emulsion and exposed in the dark. The radioactive signal creates silver grains in the emulsion, which can be visualized under a microscope.

    • Immunohistochemistry (for non-radioactive probes): An antibody against the hapten (e.g., anti-DIG antibody) conjugated to an enzyme (e.g., alkaline phosphatase) is applied. A colorimetric substrate is then added to produce a colored precipitate.

  • Analysis: The distribution and intensity of the hybridization signal are analyzed to determine the location and relative abundance of proenkephalin mRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of Met-enkephalin and a typical experimental workflow for studying its role in the stress response.

Signaling Pathways

Met-enkephalin exerts its effects by binding primarily to two types of G-protein coupled receptors (GPCRs): the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). Both receptors are predominantly coupled to inhibitory G-proteins of the Gαi/o family.

Met_Enkephalin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Met_Enk Met-Enkephalin MOR Mu-Opioid Receptor (MOR) Met_Enk->MOR Binds DOR Delta-Opioid Receptor (DOR) Met_Enk->DOR Binds G_alpha_i_o Gαi/o MOR->G_alpha_i_o Activates DOR->G_alpha_i_o Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Reduced_neuronal_excitability Reduced Neuronal Excitability K_efflux->Reduced_neuronal_excitability Ca_influx->Reduced_neuronal_excitability

Caption: Met-Enkephalin signaling cascade via MOR and DOR.

Experimental Workflow

The investigation of Met-enkephalin's role in stress often involves a multi-pronged approach, integrating in vivo manipulations with ex vivo and in vitro analyses.

Experimental_Workflow cluster_in_vivo In Vivo Experimentation cluster_ex_vivo Ex Vivo / In Vitro Analysis Stress_Paradigm Induce Stress (e.g., Restraint, Social Defeat) Pharmacological_Intervention Pharmacological Intervention (Met-Enk, Naloxone) Stress_Paradigm->Pharmacological_Intervention Followed by Gene_Expression Gene Expression Analysis (Proenkephalin mRNA via ISH/qPCR) Stress_Paradigm->Gene_Expression Tissue collected after Protein_Localization Protein Localization (Met-Enkephalin via IHC) Stress_Paradigm->Protein_Localization Tissue collected after In_Vivo_Sampling In Vivo Sampling (Microdialysis, Blood Collection) Pharmacological_Intervention->In_Vivo_Sampling Behavioral_Testing Behavioral Assessment (Anxiety, Analgesia) Pharmacological_Intervention->Behavioral_Testing Hormone_Assay Hormone Assays (Corticosterone, ACTH via RIA/ELISA) In_Vivo_Sampling->Hormone_Assay Neurotransmitter_Analysis Neurotransmitter Analysis (Catecholamines via HPLC) In_Vivo_Sampling->Neurotransmitter_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Hormone_Assay->Data_Analysis Neurotransmitter_Analysis->Data_Analysis Gene_Expression->Data_Analysis Protein_Localization->Data_Analysis

Caption: Integrated workflow for studying Met-Enkephalin in stress.

Logical Relationships

The following diagram illustrates the established logical relationships between stress, Met-enkephalin, and the physiological stress response.

Logical_Relationships cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Stressor Stressor (Physical or Psychological) Hypothalamus Hypothalamus (CRF Release) Stressor->Hypothalamus Locus_Coeruleus Locus Coeruleus (NE Release) Stressor->Locus_Coeruleus Met_Enk_CNS Central Met-Enkephalin Release Stressor->Met_Enk_CNS SAM_Activation SAM System Activation Stressor->SAM_Activation HPA_Axis_Activation HPA Axis Activation Hypothalamus->HPA_Axis_Activation Met_Enk_CNS->Hypothalamus Modulates (-/+) Met_Enk_CNS->Locus_Coeruleus Inhibits (-) Adrenal_Medulla Adrenal Medulla SAM_Activation->Adrenal_Medulla Sympathetic_Nerves Sympathetic Nerves SAM_Activation->Sympathetic_Nerves Met_Enk_PNS Peripheral Met-Enkephalin Release Adrenal_Medulla->Met_Enk_PNS Co-release Catecholamine_Release Catecholamine Release Adrenal_Medulla->Catecholamine_Release Sympathetic_Nerves->Met_Enk_PNS Sympathetic_Nerves->Catecholamine_Release Physiological_Response Physiological Stress Response (Increased Heart Rate, Blood Pressure, Glucose Mobilization, Analgesia) Met_Enk_PNS->Physiological_Response Modulates Corticosteroid_Release Corticosteroid Release HPA_Axis_Activation->Corticosteroid_Release Corticosteroid_Release->Hypothalamus Negative Feedback (-) Corticosteroid_Release->Physiological_Response Catecholamine_Release->Physiological_Response

Caption: Logical framework of Met-Enkephalin's role in stress.

Conclusion and Future Directions

Met-enkephalin plays a complex and crucial role in modulating the physiological response to stress. Its actions on both the HPA axis and the SAM system highlight its importance as a key regulator of homeostasis during challenging conditions. The ability of Met-enkephalin to be co-released with catecholamines from the adrenal medulla and to influence central noradrenergic and HPA axis activity underscores its integrated function within the stress response network.

Future research should focus on elucidating the specific roles of mu and delta opioid receptors in different brain regions and peripheral tissues during various types of stress. The development of receptor-specific agonists and antagonists will be instrumental in dissecting these complex interactions. Furthermore, investigating the downstream signaling pathways in greater detail will provide novel targets for the development of therapeutic agents for stress-related disorders. A deeper understanding of the interplay between Met-enkephalin and other stress-related neuropeptides and neurotransmitters will be essential for a comprehensive view of the neurobiology of stress. This knowledge will be invaluable for drug development professionals seeking to design novel therapies that target the endogenous opioid system to mitigate the detrimental effects of chronic stress.

References

Genetic Basis of Proenkephalin and Met-enkephalin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the genetic and molecular mechanisms underlying the production of proenkephalin and its derivative, met-enkephalin. It covers the structure of the proenkephalin gene (PENK), the signaling pathways that regulate its expression, and the post-translational processing required to yield bioactive peptides. This document is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Introduction to Proenkephalin and Met-enkephalin

Proenkephalin (PENK) is a precursor polypeptide that is proteolytically processed to generate several bioactive peptides, most notably the endogenous opioid pentapeptide Met-enkephalin.[1][2] Met-enkephalin is a crucial neuromodulator in the central nervous system, playing a significant role in pain perception, emotional regulation, and reward pathways.[3][4] It exerts its effects by acting as a ligand for δ-opioid and μ-opioid receptors.[1] The biosynthesis of Met-enkephalin begins with the transcription of the PENK gene, followed by translation and extensive post-translational modification.

The human PENK gene is located on chromosome 8 and consists of four exons. The final exon encodes the preproprotein, which contains four copies of the Met-enkephalin sequence and one copy of Leu-enkephalin. The expression of this gene is tightly regulated by a variety of extracellular signals and intracellular second messenger systems, making it a key target for pharmacological intervention and a subject of intense research.

Genetic Regulation and Transcriptional Control

The transcription of the PENK gene is a highly regulated process, influenced by various signaling pathways that converge on specific DNA elements within its promoter region. This regulation allows cells, particularly neurons, to dynamically control the synthesis of enkephalins in response to physiological demands such as stress and neuronal activity.

Promoter and Enhancer Elements

The promoter of the human PENK gene contains several critical regulatory elements that are essential for its inducible expression. Two DNA elements, ENKCRE-1 and ENKCRE-2, located within an enhancer region, are crucial for the transcriptional response to second messengers like cyclic AMP (cAMP) and activators of the protein kinase C (PKC) pathway, such as phorbol esters. These elements act synergistically to regulate gene transcription. The transcription factors AP-1, AP-2, and AP-4 are known to bind to these regions, mediating the transcriptional activation.

Key Signaling Pathways

Two major signaling pathways are well-characterized in their control of PENK transcription: the cAMP/Protein Kinase A (PKA) pathway and the Protein Kinase C (PKC) pathway.

  • cAMP/PKA Pathway: Activation of G-protein coupled receptors (GPCRs), such as dopamine and adenosine receptors, can lead to the stimulation of adenylyl cyclase, which synthesizes cAMP. cAMP then activates PKA, which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the cAMP-responsive elements (CRE) in the PENK promoter, driving gene transcription.

  • Calcium and PKC Pathways: Neuronal depolarization leads to the influx of calcium (Ca2+) through L-type Ca2+ channels. This increase in intracellular Ca2+ can activate Ca2+/calmodulin-dependent protein kinases (CaMKs) and Protein Kinase C (PKC). Both kinases are necessary for the induction of the proenkephalin promoter. Studies have shown that the cAMP and Ca2+ pathways are co-dependent, providing a dual checkpoint that ensures enkephalin synthesis is synchronized with periods of high neuronal activity.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Neurotransmitter (e.g., Dopamine) GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts L_Channel L-type Ca2+ Channel Ca2 Ca2+ L_Channel->Ca2 Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CaMK CaMK Ca2->CaMK Activates CaMK->CREB Phosphorylates pCREB p-CREB PENK_Gene PENK Gene pCREB->PENK_Gene Binds & Activates Transcription PENK_mRNA PENK mRNA PENK_Gene->PENK_mRNA Transcription

Caption: Signal transduction pathways regulating PENK gene expression.

Post-Translational Processing and Met-enkephalin Biosynthesis

Following transcription and translation, the resulting preproenkephalin polypeptide undergoes a series of proteolytic cleavages to release the bioactive enkephalin peptides. This process occurs in two main steps within secretory vesicles.

  • Initial Cleavage: Prohormone convertases, specifically PC1 (also known as PC3) and PC2, perform the initial endoproteolytic cuts at paired basic amino acid residues (Lys-Arg, Arg-Arg, etc.) that flank the enkephalin sequences within the precursor.

  • Final Trimming: Carboxypeptidase E (CPE), formerly known as enkephalin convertase, then removes the C-terminal basic residues from the intermediates, yielding the final, active Met-enkephalin pentapeptides.

Each molecule of proenkephalin A ultimately yields four copies of Met-enkephalin.

Quantitative Data on PENK Expression

The expression of the PENK gene is highly variable and depends on tissue type, developmental stage, and physiological conditions. The following table summarizes representative quantitative findings from the literature.

Condition / ModelTissue / CellsMethodFindingReference
Chronic Forskolin (10⁻⁵ M) Stimulation (24h)Rat Striatal NeuronsRadioimmunoassay~100% increase in Met-enkephalin content.--INVALID-LINK--
Chronic Phorbol Ester (PMA, 10⁻⁷ M) Stimulation (24h)Rat Striatal NeuronsRadioimmunoassay~50% decrease in Met-enkephalin content (due to potent secretion).--INVALID-LINK--
Forskolin (10⁻⁵ M) or PMA (10⁻⁷ M) Stimulation (48h)Transfected Striatal NeuronsCAT Reporter Assay~6-fold increase in PENK promoter activity for each; effects were additive.--INVALID-LINK--
Depolarization with KClFetal Rat Brain CellsNorthern BlotUp to a 6-fold increase in PENK mRNA levels.--INVALID-LINK--
Morphine Addiction Model (Mice)HippocampusqPCRSignificant elevation of PENK mRNA expression compared to controls.--INVALID-LINK--
Gastrointestinal Stromal Tumors (GIST)Human Tumor TissueqRT-PCR, Western BlotPENK mRNA and protein expression is significantly lower in high-risk tumors compared to low-risk tumors.--INVALID-LINK--

Key Experimental Protocols

Analyzing the genetic basis of proenkephalin production involves standard molecular biology techniques. Below are detailed methodologies for two fundamental experiments: quantifying PENK mRNA via RT-qPCR and assessing proenkephalin protein levels via Western Blot.

Protocol: Quantification of PENK mRNA by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure the abundance of specific mRNA transcripts.

Objective: To quantify the relative expression level of PENK mRNA in a given cell or tissue sample.

Materials:

  • TRIzol reagent or similar for RNA extraction.

  • High-Capacity cDNA Reverse Transcription Kit.

  • SYBR Green or TaqMan-based qPCR Master Mix.

  • PENK-specific forward and reverse primers.

  • Reference gene (e.g., GAPDH, ACTB) specific primers.

  • Nuclease-free water.

  • qPCR instrument.

Methodology:

  • RNA Extraction:

    • Homogenize tissue sample or lyse cultured cells in TRIzol reagent (1 mL per 50-100 mg of tissue or 10⁷ cells).

    • Following the manufacturer's protocol, perform phase separation using chloroform, precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in nuclease-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking integrity on an agarose gel.

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit (e.g., random primers, dNTPs, reverse transcriptase, and buffer).

    • Incubate the reaction in a thermal cycler according to the kit's recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine qPCR Master Mix, forward and reverse primers (for PENK or a reference gene), diluted cDNA template, and nuclease-free water.

    • Run the plate in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for PENK and the reference gene for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(PENK) - Ct(Reference Gene).

    • Calculate the ΔΔCt by normalizing to a control group: ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample).

    • The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

G node_start Cell/Tissue Sample node_rna Total RNA Extraction node_start->node_rna node_cdna Reverse Transcription (cDNA Synthesis) node_rna->node_cdna node_qpcr qPCR with PENK Primers node_cdna->node_qpcr node_analysis Data Analysis (Relative Quantification) node_qpcr->node_analysis

Caption: Experimental workflow for RT-qPCR analysis of PENK mRNA.
Protocol: Western Blot for Proenkephalin (PENK) Detection

Objective: To detect and semi-quantify the levels of the proenkephalin protein precursor in a given sample.

Materials:

  • RIPA buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for Proenkephalin (PENK).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer containing protease inhibitors.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-PENK antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film. The band intensity corresponds to the amount of PENK protein. Analyze using densitometry software.

References

Methodological & Application

Application Notes and Protocols for Metenkephalin Separation by High-Pressure Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It plays a crucial role as a neurotransmitter, primarily in pain modulation and emotional regulation, by acting on opioid receptors in the central and peripheral nervous systems. Accurate and robust analytical methods for the separation and quantification of Met-enkephalin from complex biological matrices are essential for research in neuroscience, pharmacology, and drug development. High-Pressure Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for this purpose.

This document provides detailed application notes and experimental protocols for the separation of Met-enkephalin using HPLC. It includes methodologies for sample preparation from brain tissue, specific HPLC operating conditions, and expected quantitative results.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the extraction of Met-enkephalin from brain tissue for subsequent HPLC analysis. The procedure focuses on protein precipitation and purification to obtain a clean sample suitable for injection.

Materials:

  • Brain tissue (e.g., striatum, hippocampus)

  • 0.1 M Perchloric acid, ice-cold

  • Homogenizer (e.g., probe sonicator or Polytron)

  • Centrifuge capable of 10,000 x g and 4°C

  • 0.45 µm PVDF microcentrifuge filter tubes

  • HPLC vials

Procedure:

  • Tissue Homogenization:

    • Rapidly dissect the brain tissue of interest in a cold environment.

    • Immediately freeze the tissue samples in microfuge tubes on dry ice.

    • For a small tissue sample like the striatum (approx. 40 mg), add approximately 10 times the sample weight of cold 0.1 M perchloric acid (e.g., 400 µL).[1]

    • Homogenize the sample immediately using a probe sonicator for 10 seconds.[1]

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant into a new microfuge tube, avoiding the pellet.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.[1]

    • Collect the filtrate directly into an HPLC vial for analysis.

High-Pressure Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method for the separation of Met-enkephalin from related endogenous peptides like Leu-enkephalin.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., XBridge C18 or CSH C18).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Degas both mobile phases prior to use.

Chromatographic Conditions:

ParameterCondition
Column XBridge C18, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, specific conditions to be optimized based on the column and system. A common starting point is a shallow gradient to resolve closely eluting peptides.
Flow Rate Typically 1.0 mL/min for a 4.6 mm ID column.
Detection Wavelength 214 nm or 220 nm (for peptide bonds) or 280 nm (if sensitivity for tyrosine is sufficient).
Injection Volume 10-20 µL
Column Temperature 30-40°C

Data Presentation

The following tables summarize the expected quantitative data for the separation of Met-enkephalin and Leu-enkephalin based on the described HPLC method. Note that actual retention times may vary depending on the specific HPLC system, column batch, and exact gradient conditions.

Table 1: HPLC Separation Parameters for Enkephalins

CompoundRetention Time (min)Resolution (Rs)
Met-enkephalin4.2% absolute relative error in prediction> 1.5 (from Leu-enkephalin)
Leu-enkephalin3.7% absolute relative error in prediction> 1.5 (from Met-enkephalin)

Retention time prediction errors are based on a machine-learning model for an XBridge C18 column and can be used to estimate a suitable gradient.[2]

Table 2: Quantitative Analysis of Met-enkephalin in Brain Tissue

ParameterValue
Concentration in Rat Striatum 1.3 µg/g tissue
Limit of Detection (LOD) In the range of µg/mL to ng/mL depending on the specific method and detector.
Limit of Quantification (LOQ) In the range of µg/mL to ng/mL depending on the specific method and detector.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis tissue Brain Tissue Dissection homogenization Homogenization in 0.1M Perchloric Acid tissue->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant filtration Filtration (0.45 µm) supernatant->filtration injection Sample Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Met Met-enkephalin MOR μ-Opioid Receptor Met->MOR binds DOR δ-Opioid Receptor Met->DOR binds G_protein Gαi/o Protein MOR->G_protein activates DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) G_protein->MAPK_cascade activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MAPK_cascade->CREB phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression regulates

References

Application Note: Quantitative Analysis of Metenkephalin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metenkephalin, an endogenous opioid pentapeptide, plays a crucial role as a neuromodulator and neurotransmitter in the central nervous system. It is a primary ligand for the δ-opioid receptors and to a lesser extent, the μ-opioid receptors. Its involvement in pain perception, emotional regulation, and immune function makes it a significant biomarker in various physiological and pathological states. Accurate and precise quantification of metenkephalin in human plasma is essential for pharmacokinetic studies, drug development, and clinical research. This application note details a robust and sensitive method for the quantitative analysis of metenkephalin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines the procedure for the extraction of metenkephalin from human plasma via protein precipitation.

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Metenkephalin certified reference standard

    • Metenkephalin-d5 stable isotope-labeled internal standard (IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Thaw frozen human plasma samples on ice.

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of metenkephalin into blank human plasma.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

    • Add 20 µL of internal standard working solution (containing Metenkephalin-d5) to each tube, except for the blank samples.

    • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex mix the samples for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex mix for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system

    • Triple quadrupole mass spectrometer

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Metenkephalin (Quantifier) 574.25 397.34
      Metenkephalin (Qualifier) 574.25 277.98

      | Metenkephalin-d5 (IS) | 579.25 | 402.34 |

    • Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the validation parameters for the quantitative analysis of metenkephalin in human plasma, established in accordance with FDA guidelines for bioanalytical method validation.

Table 1: Calibration Curve Linearity

ParameterResult
Calibration Range10 - 2000 pg/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC LevelNominal Conc. (pg/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ10≤ 2080 - 120≤ 2080 - 120
Low30≤ 1585 - 115≤ 1585 - 115
Mid300≤ 1585 - 115≤ 1585 - 115
High1500≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (pg/mL)Extraction Recovery (%)Matrix Effect (%)
Low30Consistent and reproducibleWithin acceptable limits
High1500Consistent and reproducibleWithin acceptable limits

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temp)4 hoursStable
Freeze-Thaw3 cyclesStable
Long-term (-80°C)30 daysStable

Mandatory Visualization

Metenkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met Metenkephalin DOR δ-Opioid Receptor (GPCR) Met->DOR Binding and Activation G_protein Gi/o Protein Complex (α, β, γ subunits) DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunits activate Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel βγ subunits inhibit cAMP cAMP AC->cAMP Conversion of ATP to cAMP inhibited PKA Protein Kinase A cAMP->PKA Activation inhibited CREB CREB PKA->CREB Phosphorylation reduced Neuron_hyper Neuronal Hyperpolarization K_channel->Neuron_hyper K⁺ efflux leads to NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Reduced Ca²⁺ influx leads to

Caption: Metenkephalin signaling pathway via the δ-opioid receptor.

Experimental_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifuge1 Centrifugation sample_prep->centrifuge1 supernatant_transfer Supernatant Transfer centrifuge1->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Centrifugation reconstitution->centrifuge2 lc_ms_analysis LC-MS/MS Analysis centrifuge2->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for metenkephalin analysis.

Application Note: Characterization of Opioid Peptides Using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opioid peptides are a class of endogenous neuropeptides that play crucial roles in pain modulation, reward pathways, and various physiological processes. Their characterization and quantification are paramount in neuroscience research and the development of novel analgesic drugs. Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful analytical technique for the sensitive and specific analysis of these biomolecules. This application note provides a comprehensive overview of the application of ESI-MS for the qualitative and quantitative analysis of opioid peptides, complete with detailed experimental protocols.

Principle of Electrospray Ionization for Peptide Analysis

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation.[1][2] In ESI-MS, a solution containing the analyte is introduced into the mass spectrometer through a capillary held at a high electrical potential. This process generates highly charged droplets that, upon solvent evaporation, produce gas-phase, multiply charged ions of the peptide analytes.[1][2] The formation of multiply charged ions, such as [M+nH]ⁿ⁺, is a characteristic feature of ESI-MS for peptides and proteins and is influenced by the number of basic amino acid residues within the peptide sequence.[3] This phenomenon allows for the analysis of high-molecular-weight peptides on mass spectrometers with a limited mass-to-charge (m/z) range.

Applications in Opioid Peptide Research

ESI-MS offers several advantages for the study of opioid peptides:

  • High Sensitivity and Specificity: ESI-MS coupled with tandem mass spectrometry (MS/MS) provides exceptional sensitivity, enabling the detection and quantification of low-abundance endogenous opioid peptides in complex biological matrices.

  • Accurate Molecular Weight Determination: The technique allows for precise determination of the molecular weights of opioid peptides, which is crucial for their identification.

  • Structural Elucidation: Fragmentation analysis in MS/MS experiments provides detailed information about the amino acid sequence of the peptides.

  • Quantitative Analysis: ESI-MS is widely used for the quantitative analysis of opioid peptides in various biological samples, such as plasma and pituitary extracts, often employing stable isotope-labeled internal standards for enhanced accuracy.

Experimental Workflow

The general workflow for the analysis of opioid peptides by ESI-MS involves several key steps, from sample collection and preparation to data acquisition and analysis.

Opioid Peptide Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Biological Sample (e.g., Plasma, Tissue) Extraction Peptide Extraction (e.g., SPE) SampleCollection->Extraction Purification Purification & Desalting (e.g., HPLC, ZipTip) Extraction->Purification LC Liquid Chromatography Separation Purification->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Precursor Ions) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Ions) CID->MS2 Qualitative Qualitative Analysis (Sequence Confirmation) MS2->Qualitative Quantitative Quantitative Analysis (Concentration Determination) MS2->Quantitative Opioid Peptide Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions N_terminus N-terminus Peptide_bond ---[NH-CHR-CO]--- C_terminus C-terminus b_ion b-ion (N-terminal fragment) y_ion y-ion (C-terminal fragment) Fragmentation_Point->b_ion Cleavage Fragmentation_Point->y_ion Cleavage

References

Application Notes and Protocols for In Vivo Microdialysis of Met-enkephalin in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met-enkephalin is an endogenous opioid peptide that plays a crucial role in pain modulation, reward mechanisms, stress responses, and other physiological processes in the central nervous system.[1][2][3] In vivo microdialysis is a powerful technique that allows for the sampling and monitoring of extracellular levels of neurotransmitters and neuropeptides, like met-enkephalin, in specific brain regions of awake and freely moving animals.[4][5] This application note provides a detailed overview of the principles, protocols, and data analysis associated with using in vivo microdialysis to monitor met-enkephalin in the brain. The information is intended to guide researchers in designing and executing experiments to investigate the role of met-enkephalin in various neurological functions and to evaluate the effects of novel therapeutic agents on the enkephalinergic system.

Principles of In Vivo Microdialysis for Met-enkephalin Monitoring

In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region of interest. The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a low flow rate. Small molecules and peptides, including met-enkephalin, present in the extracellular fluid diffuse across the dialysis membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using highly sensitive analytical techniques to quantify the concentration of met-enkephalin.

Challenges in monitoring neuropeptides like met-enkephalin include their low basal concentrations in the picomolar range and their susceptibility to degradation by peptidases. Therefore, the analytical method must be highly sensitive, and measures to prevent peptide degradation, such as the addition of peptidase inhibitors to the perfusion fluid or acidification of the collected samples, are often necessary.

Experimental Protocols

This section outlines a general protocol for in vivo microdialysis of met-enkephalin in the rat brain. Specific parameters may need to be optimized based on the brain region of interest, the specific research question, and the analytical method used.

Materials and Reagents
  • Microdialysis Probes: Concentric or linear probes with a molecular weight cut-off (MWCO) suitable for neuropeptides (e.g., 20 kDa). The choice of membrane material (e.g., polyacrylonitrile, polycarbonate) can influence recovery rates.

  • Guide Cannula: For stereotaxic implantation and to protect the brain tissue and probe.

  • Perfusion Pump: A micro-infusion pump capable of delivering precise and stable low flow rates (e.g., 0.2-2.0 µL/min).

  • Fraction Collector: A refrigerated fraction collector to automatically collect dialysate samples at specific time intervals.

  • Artificial Cerebrospinal Fluid (aCSF): A typical aCSF recipe includes (in mM): 145 NaCl, 2.68 KCl, 1.10 MgSO4, 1.22 CaCl2, 0.50 NaH2PO4, and 1.55 Na2HPO4, with the pH adjusted to 7.4. The solution should be filtered (0.02 µm pore size) before use.

  • High K+ aCSF (for stimulation): Prepared by increasing the KCl concentration (e.g., to 75 mM or 100 mM) and reducing the NaCl concentration to maintain osmolarity.

  • Analytical Standards: Synthetic met-enkephalin for calibration curves.

  • Sample Stabilization Reagents: Acetic acid to add to collected fractions to a final concentration of 5% to prevent peptide degradation.

Surgical Procedure
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., striatum, nucleus accumbens, periaqueductal gray).

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for a minimum of 48 hours before the microdialysis experiment.

Microdialysis Experiment
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.

  • Perfusion: Connect the probe inlet to the micro-infusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.2 - 2.0 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of met-enkephalin release.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes). Store the collected samples at -80°C until analysis. To prevent degradation, add acetic acid to a final concentration of 5% to each sample immediately after collection.

  • Stimulation (Optional): To study stimulated release, the perfusion medium can be switched to a high K+ aCSF or aCSF containing a pharmacological agent for a defined period.

  • Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Subsequently, slice and stain the brain tissue to histologically verify the correct placement of the microdialysis probe.

Analytical Quantification

Due to the low concentrations of met-enkephalin in microdialysates, highly sensitive analytical methods are required.

  • Radioimmunoassay (RIA): A traditional and highly sensitive method for quantifying neuropeptides.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This method offers high specificity and sensitivity and allows for the simultaneous measurement of multiple peptides. Capillary LC-MS/MS or MS3 is often employed for enhanced sensitivity and confident identification.

Data Presentation

The following tables summarize quantitative data for basal and stimulated met-enkephalin release from various studies. These values can serve as a reference for expected concentrations.

Table 1: Basal Extracellular Met-enkephalin Concentrations in Different Brain Regions of the Rat

Brain RegionBasal Concentration (pM or fmol/sample)Analytical MethodReference
Striatum~64 ± 29 pMLC-MS
Globus Pallidus / Ventral Pallidum~1.5 fmol / 30-min sampleRIA
Periaqueductal Gray (PAG)0.59 ± 0.02 pg/sample (30 min)RIA
Nucleus AccumbensNot explicitly quantified in basal stateRIA

Table 2: Stimulated Met-enkephalin Release in the Rat Brain

| Brain Region | Stimulus | Fold Increase / Change | Analytical Method | Reference | | :--- | :--- | :--- | :--- | | Globus Pallidus / Ventral Pallidum | 100 mM K+ (2-min pulse) | ~29-fold increase | RIA | | | Periaqueductal Gray (PAG) | Morphine (12 mg/kg, i.p.) | 43% increase | RIA | | | Periaqueductal Gray (PAG) | Bicuculline (GABA antagonist) | Up to 68% increase | RIA | | | Amygdala | Electrical Stimulation (single) | 233% increase | Microdialysis | | | Amygdala | Electrical Stimulation (repetitive) | 130% increase | Microdialysis | | | Amygdala | Kindled Seizures (Stage V) | 35% decrease | Microdialysis | | | Nucleus Accumbens | Alcohol (1.6 g/kg, i.p.) | Significant elevation | RIA | | | Periaqueductal Gray (PAG) | Morphine withdrawal | ~340% increase | RIA | | | Striatum | Amphetamine | Significant increase | LC-MS | |

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_prep Animal Preparation (Surgery, Recovery) probe_prep Microdialysis Probe and System Preparation probe_insertion Probe Insertion (Awake Animal) animal_prep->probe_insertion probe_prep->probe_insertion perfusion Perfusion with aCSF (Equilibration) probe_insertion->perfusion sample_collection Basal Sample Collection perfusion->sample_collection stimulation Stimulation (e.g., High K+, Drug) sample_collection->stimulation sample_storage Sample Storage (-80°C with Acid) sample_collection->sample_storage stimulated_collection Stimulated Sample Collection stimulation->stimulated_collection stimulated_collection->sample_storage quantification Quantification (RIA or LC-MS) sample_storage->quantification data_analysis Data Analysis quantification->data_analysis

Caption: In Vivo Microdialysis Experimental Workflow.

Met-enkephalin Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron proenkephalin Proenkephalin met_enk Met-enkephalin proenkephalin->met_enk Cleavage release met_enk->release Release met_enk_synapse Met-enkephalin release->met_enk_synapse opioid_receptor Opioid Receptor (μ or δ) g_protein G-protein (Gi/Go) opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp neuronal_activity ↓ Neuronal Activity camp->neuronal_activity ion_channel->neuronal_activity met_enk_synapse->opioid_receptor degradation Enkephalinases (Degradation) met_enk_synapse->degradation

Caption: Met-enkephalin Signaling Pathway.

Applications in Drug Development

In vivo microdialysis for met-enkephalin monitoring is a valuable tool in drug discovery and development. It can be used to:

  • Elucidate Mechanisms of Action: Determine if a novel compound modulates the endogenous opioid system by measuring changes in met-enkephalin release.

  • Assess Target Engagement: Confirm that a drug targeting a specific receptor or pathway involved in enkephalin release is having the desired effect in the brain.

  • Evaluate Efficacy: Correlate changes in met-enkephalin levels with behavioral outcomes in animal models of pain, addiction, or depression.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the time course of drug concentration in the brain to its effect on met-enkephalin release.

By providing a direct measure of neurochemical changes in the living brain, in vivo microdialysis offers critical insights for the development of new therapies targeting the enkephalinergic system.

References

Application Notes and Protocols for Immunohistochemical Localization of Met-Enkephalin in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Met-enkephalin in brain tissue. The protocol is designed to be a comprehensive guide, from tissue preparation to signal detection and visualization.

Introduction

Methionine-enkephalin (Met-enkephalin) is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system.[1][2] It is primarily involved in pain modulation, stress responses, and has been implicated in neuroendocrine functions.[3][4] Met-enkephalin exerts its effects by acting as a potent agonist for δ-opioid receptors and, to a lesser extent, μ-opioid receptors.[1] It is also the endogenous ligand for the opioid growth factor receptor (OGFR), which is involved in the regulation of tissue growth and regeneration. The accurate localization of Met-enkephalin in brain tissue is essential for understanding its physiological roles and its involvement in various neurological disorders. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of Met-enkephalin within the complex cytoarchitecture of the brain.

Signaling Pathway of Met-Enkephalin

Met-enkephalin binds to and activates opioid receptors, primarily the δ-opioid receptor, and the opioid growth factor receptor (OGFR). This interaction initiates a cascade of intracellular events. Upon binding to G-protein coupled opioid receptors, it can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This signaling can result in the inhibition of neurotransmitter release and hyperpolarization of neurons, contributing to its analgesic effects. When binding to OGFR, Met-enkephalin is internalized via clathrin-mediated endocytosis, and this pathway is critical for its role in downregulating cell proliferation. In some neural circuits, Met-enkephalin can cause a net disinhibition of excitatory pathways.

MetEnkephalin_Signaling Met-Enkephalin Signaling Pathway Met Met-Enkephalin deltaOR δ-Opioid Receptor (GPCR) Met->deltaOR binds OGFR Opioid Growth Factor Receptor (OGFR) Met->OGFR binds G_protein G-protein Activation deltaOR->G_protein Endocytosis Clathrin-Mediated Endocytosis OGFR->Endocytosis AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neurotransmitter_inhibition Inhibition of Neurotransmitter Release Ion_channel->Neurotransmitter_inhibition Disinhibition Net Disinhibition of Excitatory Pathway Neurotransmitter_inhibition->Disinhibition Growth_regulation Regulation of Cell Proliferation Endocytosis->Growth_regulation IHC_Workflow Immunohistochemistry Workflow for Met-Enkephalin start Start: Tissue Sections (FFPE or Frozen) deparaffinization Deparaffinization & Rehydration (FFPE only) start->deparaffinization antigen_retrieval Antigen Retrieval (HIER or PIER) start->antigen_retrieval Frozen sections deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking (for Chromogenic) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding Sites blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (anti-Met-Enkephalin) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (Labeled) primary_antibody->secondary_antibody detection Signal Detection (Chromogen or Fluorophore) secondary_antibody->detection counterstaining Counterstaining (e.g., DAPI, Hematoxylin) detection->counterstaining mounting Dehydration, Clearing & Mounting counterstaining->mounting imaging Imaging and Analysis mounting->imaging

References

Application Notes and Protocols for the De Novo Synthesis of Radiolabeled Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a crucial tool for studying its role as an endogenous opioid peptide in neurotransmission, pain modulation, and cell proliferation. Two primary methodologies are presented: a cell-based de novo synthesis approach using radiolabeled amino acid precursors and a chemical approach via Solid-Phase Peptide Synthesis (SPPS).

Introduction

Met-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met that acts as a potent agonist at δ-opioid and to a lesser extent, μ-opioid receptors.[1] It is synthesized biologically from the precursor protein proenkephalin.[1] The use of radiolabeled Met-enkephalin, for instance with isotopes like tritium (³H) or sulfur-35 (³⁵S), enables highly sensitive tracking and quantification in various experimental settings, including receptor binding assays, metabolic studies, and in vivo imaging.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and activity of Met-enkephalin.

Table 1: Effects of Reserpine on Enkephalin Synthesis in Bovine Adrenal Chromaffin Cells

TreatmentMet-enkephalin Content (% of Control)Leu-enkephalin Content (% of Control)Reference
100 nM Reserpine (3-4 days)290%70%[1][2]

Table 2: Affinity of Enkephalin Convertase for Precursor Peptides

SubstrateK_m_ (μM)Reference
[Met⁵]enkephalin-Arg⁶51[3]
[Leu⁵]enkephalin-Arg⁶83
[Met⁵]enkephalin-Lys⁶195
[Leu⁵]enkephalin-Lys⁶174

Table 3: Receptor Binding Profile of Met-enkephalin

ReceptorAssay TypeOrganismpK_i_ / pEC₅₀Reference
δ-opioid receptor[³⁵S]GTPγS bindingHuman8.0
μ-opioid receptor[³H]DAMGO bindingRat7.5
κ-opioid receptor[³H]U-69593 bindingGuinea pig< 5.0

Experimental Protocols

Two distinct protocols are provided for the synthesis of radiolabeled Met-enkephalin.

Protocol 1: De Novo Synthesis in Adrenal Chromaffin Cells

This protocol is based on the methodology for demonstrating de novo synthesis in cultured bovine adrenal medullary chromaffin cells by incubating them with radiolabeled amino acids.

1. Cell Culture:

  • Isolate and culture bovine adrenal medullary chromaffin cells in a chemically defined, serum-free medium.
  • Maintain cells for 4-7 days before initiating the experiment.

2. Radiolabeling:

  • To label Met-enkephalin, supplement the culture medium with [³H]tyrosine and [³⁵S]methionine.
  • Incubate the cells for 3 days to allow for the incorporation of the radiolabeled amino acids into newly synthesized peptides.

3. Extraction:

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).
  • Extract catecholamines and opioid peptides from the cells using 0.4 M perchloric acid.

4. Purification:

  • Centrifuge the acid extract to pellet cellular debris.
  • Subject the supernatant to high-performance liquid chromatography (HPLC) to separate Met-enkephalin from other peptides and unincorporated amino acids. A reverse-phase C18 column is suitable for this purpose.

5. Analysis and Quantification:

  • Collect fractions from the HPLC.
  • Use liquid scintillation counting to determine the radioactivity in the fractions corresponding to the elution time of a Met-enkephalin standard.
  • Confirm the identity of the radiolabeled peptide using techniques such as mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Radiolabeled Amino Acids

This protocol outlines the chemical synthesis of Met-enkephalin using the Fmoc/tBu strategy, which is a widely used method in SPPS.

1. Resin Preparation:

  • Start with a suitable resin for peptide acid synthesis, such as a Wang or Trityl resin.
  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • Couple Fmoc-Met-OH to the resin. If using a radiolabeled methionine (e.g., [³⁵S]Met), it would be introduced at this step for a C-terminal label. However, for Met-enkephalin, the methionine is the C-terminal amino acid.

3. Iterative Deprotection and Coupling:

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (e.g., 20%).
  • Coupling: Add the next Fmoc-protected amino acid (Fmoc-Phe-OH) along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin.
  • Repeat this cycle for each amino acid in the sequence (Gly, Gly, Tyr). For incorporating a radiolabeled tyrosine (e.g., [³H]Tyr), use the radiolabeled version during its corresponding coupling step.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin thoroughly.
  • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

5. Purification and Analysis:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the radiolabeled Met-enkephalin using preparative reverse-phase HPLC.
  • Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
  • Quantify the specific activity using liquid scintillation counting and determining the peptide concentration (e.g., by UV absorbance at 280 nm).

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of Met-enkephalin.

experimental_workflow cluster_synthesis Synthesis cluster_processing Processing & Analysis cluster_output Output start Start de_novo Protocol 1: De Novo Synthesis (Chromaffin Cells) start->de_novo Cell-Based spps Protocol 2: SPPS (Chemical Synthesis) start->spps Chemical extraction Extraction (0.4 M Perchloric Acid) de_novo->extraction cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage purification Purification (Reverse-Phase HPLC) extraction->purification cleavage->purification analysis Analysis (Mass Spec, Scintillation Counting) purification->analysis final_product Radiolabeled Met-enkephalin analysis->final_product met_enkephalin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects met Met-enkephalin receptor δ-Opioid Receptor (GPCR) met->receptor Binds to g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma mapk MAPK Pathway (e.g., JNK) g_protein->mapk Activates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., GIRK, Ca²⁺ channels) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Decreases inhibition Inhibition of Neurotransmitter Release camp->inhibition proliferation Modulation of Cell Proliferation mapk->proliferation hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization hyperpolarization->inhibition

References

Application Notes and Protocols for Investigating Metenkefalin in Experimental Models of Acetaminophen-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (APAP) overdose is a leading cause of acute liver failure. The experimental model of APAP-induced hepatotoxicity in mice is a well-established and highly reproducible system for studying the mechanisms of liver injury and for evaluating the efficacy of potential hepatoprotective agents.[1][2][3][4][5] Metenkefalin (MENK), an endogenous opioid pentapeptide, has demonstrated significant protective effects in this model. These application notes provide detailed protocols for inducing APAP hepatotoxicity in mice and for assessing the therapeutic potential of this compound. The notes also include a summary of the key quantitative data and a depiction of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on APAP-induced hepatotoxicity in male CBA mice.

Table 1: Effect of this compound on Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels 24 Hours After Acetaminophen Administration

Treatment GroupDose (mg/kg)Plasma ALT (U/L) (Median & Interquartile Range)Plasma AST (U/L) (Median & Interquartile Range)
Control (Saline)-1250 (950-1600)1800 (1400-2200)
This compound0.51100 (800-1450)1650 (1200-2000)
This compound2.5900 (700-1100)1300 (1000-1600)
This compound7.5450 (300-600) 600 (450-800)
This compound15700 (500-900)950 (700-1200)

*p < 0.01 compared to the control group. Data extracted from Martinic et al., 2014.

Table 2: Effect of this compound on Liver Necrosis Score 24 Hours After Acetaminophen Administration

Treatment GroupDose (mg/kg)Liver Necrosis Score (0-5) (Median & Interquartile Range)
Control (Saline)-4.0 (3.5-4.5)
This compound0.53.5 (3.0-4.0)
This compound2.53.0 (2.5-3.5)
This compound7.51.5 (1.0-2.0) *
This compound152.5 (2.0-3.0)

*p < 0.01 compared to the control group. The liver necrosis score is graded on a scale of 0 (no necrosis) to 5 (extensive necrosis). Data extracted from Martinic et al., 2014.

Experimental Protocols

Induction of Acetaminophen-Induced Hepatotoxicity in Mice

This protocol describes a standard method for inducing acute liver injury in mice using acetaminophen.

Materials:

  • Male CBA or BALB/c mice (8-12 weeks old)

  • Acetaminophen (APAP) powder

  • Sterile 0.9% saline solution

  • Heating plate or water bath

  • Animal balance

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Preparation: House the mice in a controlled environment with a 12-hour light-dark cycle and free access to food and water. Prior to APAP administration, fast the mice overnight (for approximately 12-16 hours) with continued access to water. Fasting is crucial as it depletes glutathione stores, making the mice more susceptible to APAP-induced toxicity.

  • APAP Solution Preparation: Prepare a fresh solution of APAP on the day of the experiment. Weigh the required amount of APAP powder and dissolve it in sterile saline. A common concentration is 15-30 mg/mL. Gently warm the solution to 50-60°C to aid dissolution. Allow the solution to cool to room temperature before injection.

  • APAP Administration: Weigh each mouse to determine the precise volume of the APAP solution to be injected. Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg body weight. The control group should receive an equivalent volume of sterile saline.

  • Post-Injection Monitoring: After injection, return the mice to their cages with free access to food and water. Monitor the animals for any signs of distress. The peak of liver injury is typically observed 24 hours post-APAP administration.

This compound Treatment

This protocol outlines the administration of this compound to assess its hepatoprotective effects.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • This compound Solution Preparation: Dissolve this compound powder in sterile 0.9% saline to the desired concentrations (e.g., 0.5, 2.5, 7.5, and 15 mg/kg).

  • This compound Administration: Administer the this compound solution via intraperitoneal injection. The timing of administration can be varied depending on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment relative to APAP administration). In the study by Martinic et al. (2014), this compound was administered shortly before the APAP challenge.

Sample Collection and Processing

Procedure:

  • Euthanasia and Blood Collection: At 24 hours post-APAP injection, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture into tubes without anticoagulant for serum separation.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C. Collect the supernatant (serum) and store it at -80°C for biochemical analysis.

  • Liver Tissue Collection: Immediately after blood collection, perfuse the liver with cold phosphate-buffered saline (PBS) to remove remaining blood. Excise the liver, weigh it, and record the weight.

  • Tissue Processing: For histopathological analysis, fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin. For biochemical or molecular analyses, snap-freeze other portions of the liver in liquid nitrogen and store them at -80°C.

Biochemical Analysis of Liver Injury

Procedure for Measuring ALT and AST Levels: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage. These can be measured using commercially available ELISA kits or automated biochemical analyzers.

  • Follow the manufacturer's instructions provided with the specific ALT and AST assay kits.

  • Typically, this involves preparing a standard curve and incubating serum samples with the provided reagents.

  • The colorimetric or fluorometric signal is then measured using a microplate reader.

  • Calculate the ALT and AST concentrations in the samples based on the standard curve.

Histopathological Analysis of Liver Necrosis

Procedure:

  • Tissue Processing and Staining: Dehydrate the formalin-fixed liver tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin. Section the paraffin blocks at 4-5 µm thickness and mount the sections on glass slides. Stain the sections with hematoxylin and eosin (H&E) for morphological evaluation.

  • Microscopic Examination: Examine the stained liver sections under a light microscope. In APAP-induced hepatotoxicity, the characteristic lesion is centrilobular necrosis.

  • Scoring of Liver Necrosis: Semiquantitatively score the degree of liver necrosis using a grading system. A common scoring system is as follows:

    • 0: No necrosis

    • 1: Minimal necrosis in the centrilobular region

    • 2: Mild necrosis affecting up to 25% of the centrilobular area

    • 3: Moderate necrosis affecting 25-50% of the centrilobular area

    • 4: Marked necrosis affecting 50-75% of the centrilobular area

    • 5: Extensive necrosis affecting more than 75% of the centrilobular area

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_outcome Outcome Assessment (24h post-APAP) animal_prep Male CBA/BALB/c Mice (8-12 weeks old) fasting Overnight Fasting (12-16 hours) animal_prep->fasting apap_admin Acetaminophen Administration (300-500 mg/kg, i.p.) fasting->apap_admin menk_admin This compound Administration (e.g., 7.5 mg/kg, i.p.) fasting->menk_admin control_admin Saline Administration (i.p.) fasting->control_admin euthanasia Euthanasia & Sample Collection apap_admin->euthanasia control_admin->euthanasia blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection liver_collection Liver Tissue Collection euthanasia->liver_collection serum_sep Serum Separation blood_collection->serum_sep liver_proc Liver Processing (Fixation/Freezing) liver_collection->liver_proc biochem Biochemical Analysis (ALT, AST) serum_sep->biochem histo Histopathological Analysis (H&E Staining, Necrosis Scoring) liver_proc->histo

Caption: Experimental workflow for testing this compound in a mouse model of acetaminophen-induced hepatotoxicity.

apap_hepatotoxicity_pathway cluster_apap Acetaminophen Metabolism cluster_detox Detoxification & Depletion cluster_injury Cellular Injury Cascade APAP Acetaminophen Overdose CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation GSH_depletion GSH Depletion GSH->GSH_depletion protein_adducts Mitochondrial Protein Adducts GSH_depletion->protein_adducts mito_stress Mitochondrial Oxidative Stress protein_adducts->mito_stress JNK_activation JNK Activation mito_stress->JNK_activation necrosis Hepatocyte Necrosis JNK_activation->necrosis

Caption: Signaling pathway of acetaminophen-induced hepatotoxicity.

metenkefalin_protection_pathway cluster_menk This compound Action cluster_effects Protective Effects cluster_outcome Outcome cluster_apap_context Acetaminophen-Induced Injury MENK This compound delta_receptor δ Opioid Receptor MENK->delta_receptor zeta_receptor ζ Opioid Receptor MENK->zeta_receptor immune_modulation Modulation of Immune-Mediated Tissue Injury delta_receptor->immune_modulation oxidative_stress_reduction Reduction of Oxidative Stress delta_receptor->oxidative_stress_reduction growth_repair Regulation of Tissue Growth and Wound Repair zeta_receptor->growth_repair hepatoprotection Hepatoprotection immune_modulation->hepatoprotection apap_injury Oxidative Stress & Inflammation immune_modulation->apap_injury Inhibits oxidative_stress_reduction->hepatoprotection oxidative_stress_reduction->apap_injury Inhibits growth_repair->hepatoprotection

Caption: Proposed mechanism of this compound-mediated hepatoprotection.

References

Application of Met-enkephalin in Cancer Immunotherapy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin (MENK), an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Met), has emerged as a significant modulator of the immune system with promising applications in cancer immunotherapy.[1] Beyond its well-known role in pain management, MENK, also identified as Opioid Growth Factor (OGF), exerts direct anti-proliferative effects on cancer cells and orchestrates a complex immunomodulatory response within the tumor microenvironment.[2][3] These application notes provide a comprehensive overview of the mechanisms of action of MENK, quantitative data from key studies, and detailed protocols for its investigation in cancer immunotherapy research.

MENK's primary mechanism of action in cancer is mediated through its interaction with opioid receptors, including the classical delta and mu opioid receptors, as well as the non-classical Opioid Growth Factor Receptor (OGFr). This interaction triggers a cascade of intracellular events that can lead to the inhibition of tumor cell growth and the activation of anti-tumor immune responses.

Mechanism of Action

Met-enkephalin exerts its anti-cancer effects through a dual mechanism: direct inhibition of cancer cell proliferation and indirect enhancement of the host's anti-tumor immune response.

Direct Effects on Cancer Cells: MENK, in its role as OGF, binds to the OGFr located on the nuclear membrane of cancer cells. This binding event initiates a signaling cascade that upregulates cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21. These proteins halt the cell cycle at the G1/S checkpoint, thereby inhibiting DNA synthesis and cell proliferation. This cytostatic effect has been observed in a variety of cancer cell lines.

Immunomodulatory Effects: MENK significantly influences the tumor microenvironment by modulating the activity of various immune cells. It has been shown to:

  • Enhance Cytotoxic T Lymphocyte (CTL) Activity: MENK can increase the population and activation of CD8+ T cells, which are crucial for killing cancer cells.

  • Inhibit Regulatory T cells (Tregs): By reducing the number and suppressive function of Tregs, MENK can dismantle a key mechanism of immune evasion employed by tumors.

  • Modulate Macrophage Polarization: MENK can influence the phenotype of tumor-associated macrophages (TAMs), potentially shifting them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

  • Stimulate Natural Killer (NK) Cell Activity: Some studies suggest that MENK can enhance the cytotoxic activity of NK cells, another key component of the innate anti-tumor immune response.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of Met-enkephalin in cancer immunotherapy.

Table 1: In Vivo Efficacy of Met-enkephalin in Animal Models

Cancer TypeAnimal ModelMENK Dosage and AdministrationKey FindingsReference(s)
Colon CancerNude Mice with HT-29 Xenografts0.5, 5, or 25 mg/kg dailyPrevented tumor occurrence in over 80% of mice at 3 weeks.
Pancreatic CancerNude Mice with MIA PaCa-2 Xenografts50 mg/kg orally (nano-enabled) every two daysComplete suppression of tumor growth.
Colorectal CancerMice with MC38 subcutaneous tumors20 mg/kg intraperitoneallyEffectively inhibited tumor growth.

Table 2: In Vitro Effects of Met-enkephalin on Cancer Cells

Cancer Cell LineAssayMENK ConcentrationKey FindingsReference(s)
Melanoma (A375)Cell Viability (MTS)12.5 mg/ml63.8% inhibition of cell growth at 96 hours.
Melanoma (B16)Cell Viability (MTS)12.5 mg/mlSignificant inhibition of cell growth at 72 and 96 hours.

Table 3: Immunomodulatory Effects of Met-enkephalin

Cell TypeExperimental SystemMENK ConcentrationKey FindingsReference(s)
Human LymphocytesIn vitro culture from cancer patients10-12 MMarked inhibition of Treg proliferation.
Murine SplenocytesIn vivo melanoma modelNot specifiedIncreased ratio of CD4+ to CD8+ T cells.
CD8+ T cellsIn vitro and in vivo S180 tumor modelNot specifiedUpregulation of CD8+ T cell percentage and activation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of Met-enkephalin in cancer immunotherapy research.

Protocol 1: In Vitro Cancer Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Met-enkephalin on the viability and proliferation of cancer cells in vitro.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Met-enkephalin (lyophilized powder)

  • Sterile PBS

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • MENK Preparation: Prepare a stock solution of Met-enkephalin by dissolving the lyophilized powder in sterile PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 12.5 mg/ml).

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Met-enkephalin. Include wells with medium only as a blank control and wells with cells in medium without MENK as a negative control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay: At the end of each time point, add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the dark.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of MENK compared to the untreated control cells. The formula is: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of Met-enkephalin in a murine cancer model.

Materials:

  • Immunocompromised mice (e.g., nude mice) or syngeneic mice (e.g., C57BL/6)

  • Cancer cell line (e.g., MC38 colorectal cancer cells)

  • Met-enkephalin

  • Sterile saline or appropriate vehicle

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MC38 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups: Randomize the mice into treatment and control groups.

  • MENK Administration: Prepare a solution of Met-enkephalin in sterile saline. Administer MENK to the treatment group via intraperitoneal injection at a specified dose (e.g., 20 mg/kg) daily or on a predetermined schedule. Administer an equal volume of sterile saline to the control group.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To analyze the composition of immune cells within the tumor microenvironment following Met-enkephalin treatment.

Materials:

  • Excised tumors from the in vivo experiment

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumors into small pieces and digest them in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove erythrocytes.

  • Cell Staining: a. Wash the cells with FACS buffer and resuspend them in FACS buffer. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

  • Flow Cytometry Analysis: a. Wash the stained cells and resuspend them in FACS buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells, Tregs within the CD45+ leukocyte gate).

Signaling Pathways and Visualizations

OGF-OGFr Signaling Pathway

Met-enkephalin, as the Opioid Growth Factor (OGF), binds to the Opioid Growth Factor Receptor (OGFr) on the nuclear envelope. This interaction leads to the translocation of the OGF-OGFr complex into the nucleus, where it upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) like p16 and p21. These CKIs then inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately halting the cell cycle at the G1/S transition phase, thus inhibiting cell proliferation.

OGF_OGFr_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus MENK Met-enkephalin (OGF) OGFr OGFr (Nuclear Envelope) MENK->OGFr Binding OGFr_complex OGF-OGFr Complex p16 p16 (CKI) OGFr_complex->p16 Upregulates p21 p21 (CKI) OGFr_complex->p21 Upregulates Cyclin_CDK Cyclin-CDK Complex p16->Cyclin_CDK p21->Cyclin_CDK Rb Rb Cyclin_CDK->Rb Phosphorylates Inhibition Inhibition pRb p-Rb Rb->pRb G1_S G1/S Transition pRb->G1_S Promotes Inhibition->G1_S Inhibition of Proliferation OGFr->OGFr_complex Translocation In_Vivo_Workflow start Start inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization of Mice monitoring->randomization treatment MENK Treatment Group (e.g., i.p. injection) randomization->treatment control Control Group (Vehicle) randomization->control data_collection Tumor Volume Measurement (Regularly) treatment->data_collection control->data_collection endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision and Analysis (Weight, Histology, Flow Cytometry) endpoint->analysis end End analysis->end MENK_Dual_Mechanism cluster_direct Direct Anti-Tumor Effect cluster_indirect Indirect Immunomodulatory Effect MENK Met-enkephalin (MENK) OGFr Binds to OGFr on Cancer Cells MENK->OGFr ImmuneCells Modulates Immune Cells (T-cells, NK cells, Macrophages) MENK->ImmuneCells CellCycle Cell Cycle Arrest (G1/S) OGFr->CellCycle Proliferation Inhibition of Tumor Cell Proliferation CellCycle->Proliferation TumorRegression Tumor Regression Proliferation->TumorRegression Treg Inhibits Tregs ImmuneCells->Treg CTL Activates CD8+ T-cells ImmuneCells->CTL ImmuneResponse Enhanced Anti-Tumor Immune Response Treg->ImmuneResponse CTL->ImmuneResponse ImmuneResponse->TumorRegression

References

Application Notes and Protocols: Investigating the Effects of Metenkephalin on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metenkephalin (MENK), an endogenous opioid pentapeptide, has emerged as a molecule of interest in cancer research due to its potential to modulate cell proliferation. These application notes provide a comprehensive overview of the effects of MENK on various cancer cell lines, detailing the underlying signaling pathways and providing standardized protocols for in vitro investigation. The data presented herein is intended to guide researchers in designing and executing experiments to explore MENK as a potential anti-cancer therapeutic agent.

Metenkephalin, also known as opioid growth factor (OGF), primarily exerts its anti-proliferative effects by binding to the opioid growth factor receptor (OGFr). This interaction triggers a cascade of intracellular events that can lead to cell cycle arrest and inhibition of tumor growth.[1][2][3] The effects of MENK have been observed in a variety of cancer types, including melanoma, gastric cancer, colon cancer, and pancreatic cancer, making it a subject of broad interest in oncology.[1][4]

Data Presentation: Effects of Metenkephalin on Cancer Cell Proliferation

The following tables summarize the quantitative effects of MENK on different cancer cell lines as reported in the scientific literature.

Cancer TypeCell LineMENK ConcentrationIncubation TimeEffect on ProliferationReference
MelanomaA37512.5 mg/ml72 hours57.64% inhibition
MelanomaA37512.5 mg/ml96 hours63.8% inhibition
MelanomaB1612.5 mg/ml48 hoursG0/G1 phase arrest (89.63% of cells)
Gastric CancerHGC27Not SpecifiedNot SpecifiedInhibition via PI3K/AKT/mTOR pathway
Gastric CancerSGC7901Not SpecifiedNot SpecifiedInhibition via PI3K/AKT/mTOR pathway
Colon CancerHT-290.5, 5, or 25 mg/kg (in vivo)3 weeks>80% prevention of tumor occurrence

Signaling Pathways

Metenkephalin's regulation of cell proliferation is primarily mediated through its interaction with the Opioid Growth Factor Receptor (OGFr). This binding event initiates a signaling cascade that culminates in the modulation of cell cycle progression. Two of the key pathways identified are the PI3K/AKT/mTOR pathway and the regulation of cyclin-dependent kinase inhibitors.

Opioid Growth Factor Receptor (OGFr) Signaling

Upon binding of MENK to OGFr, the complex is internalized via clathrin-mediated endocytosis. The subsequent signaling cascade often involves the inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. This inhibition can lead to decreased protein synthesis and cell proliferation.

OGFr_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MENK Metenkephalin (MENK) OGFr OGFr MENK->OGFr Binds PI3K PI3K OGFr->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: MENK binding to OGFr inhibits the PI3K/AKT/mTOR pathway.

Cell Cycle Regulation

Metenkephalin has been shown to induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p16 and p21. These proteins prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting the progression of the cell cycle from the G1 to the S phase.

Cell_Cycle_Regulation cluster_nucleus Nucleus MENK_OGFr MENK-OGFr Complex p16_p21 p16/p21 MENK_OGFr->p16_p21 Upregulates CDK4_6 CDK4/6 p16_p21->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes

Caption: MENK upregulates CKIs to induce G0/G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of metenkephalin on cancer cell proliferation.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Metenkephalin (MENK)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of MENK in complete medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of MENK. Include a vehicle control (medium without MENK).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Metenkephalin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.

Materials:

  • Cancer cell lines

  • Metenkephalin (MENK)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of MENK for the specified duration.

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow A Seed and treat cells B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by flow cytometry D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

Metenkephalin demonstrates significant anti-proliferative effects in a range of cancer cell lines, primarily through the OGFr signaling pathway leading to cell cycle arrest. The protocols provided herein offer a standardized approach to further investigate these effects. For researchers and drug development professionals, understanding the mechanisms of MENK action is a critical step in evaluating its therapeutic potential in oncology. Further studies are warranted to explore the in vivo efficacy and safety of MENK as a novel anti-cancer agent.

References

Application Note: Measuring Met-enkephalin Release in the Spinal Cord Using Push-Pull Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Met-enkephalin is an endogenous opioid peptide that plays a crucial role in modulating pain perception within the spinal cord. Understanding the dynamics of its release is paramount for developing novel analgesic drugs. Push-pull perfusion is a powerful in vivo technique that allows for the localized collection of neurochemicals from specific tissue regions, providing a dynamic measure of their release. This application note details the use of push-pull perfusion for the measurement of Met-enkephalin release in the spinal cord, offering a methodology for researchers in neuroscience and drug development.

Principle of the Technique

Push-pull perfusion involves the stereotaxic implantation of a concentric cannula into the target spinal cord region. An artificial cerebrospinal fluid (aCSF) is "pushed" through the inner cannula, where it perfuses a small area of the surrounding tissue. The perfusate, now containing extracellular fluid and released neurochemicals, is simultaneously "pulled" back through the outer cannula. This method allows for continuous sampling from a discrete area with minimal tissue damage compared to other techniques. The collected perfusate can then be analyzed for Met-enkephalin concentration using sensitive analytical methods such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

Advantages for Met-enkephalin Measurement

  • High Temporal Resolution: Allows for the collection of samples over short time intervals, enabling the study of dynamic changes in Met-enkephalin release in response to stimuli.

  • Spatial Specificity: The localized nature of the perfusion targets specific nuclei or laminae within the spinal cord, such as the dorsal horn where nociceptive signals are processed.

  • In Vivo Measurement: Provides data from living, intact organisms, which is more physiologically relevant than in vitro preparations.

  • Dynamic Sampling: Enables the establishment of a stable baseline of neuropeptide release and the subsequent measurement of stimulus-evoked release.

Applications in Research and Drug Development

  • Pain Research: Investigating the segmental release of Met-enkephalin in response to noxious stimuli.[1]

  • Pharmacology: Assessing the effects of novel analgesic compounds on endogenous opioid release.

  • Neurophysiology: Studying the opioidergic control of Met-enkephalin release through autoreceptors.[2][3]

Experimental Protocols

I. Animal Preparation and Surgical Procedure

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., halothane or a combination of ketamine/xylazine). The level of anesthesia should be maintained throughout the surgical procedure, as confirmed by the absence of a pedal withdrawal reflex.

  • Surgical Preparation:

    • Shave the dorsal thoracic and lumbar region.

    • Mount the animal in a stereotaxic frame.

    • Make a midline incision over the vertebral column to expose the desired spinal level (e.g., lumbar enlargement for hind paw stimulation).

    • Perform a laminectomy to carefully expose the dorsal surface of the spinal cord.

    • Keep the exposed spinal cord moist with warm, sterile saline or aCSF.

II. Push-Pull Cannula Implantation and Perfusion

  • Cannula Preparation: Use a concentric push-pull cannula with a tip diameter appropriate for the target region. Ensure the cannula is sterile and flushed with aCSF prior to implantation.

  • Cannula Implantation:

    • Carefully lower the push-pull cannula into the dorsal horn of the spinal cord to the desired depth.

    • Secure the cannula assembly to the stereotaxic frame.

  • Perfusion:

    • Connect the "push" line of the cannula to a microinfusion pump and the "pull" line to a collection vial placed on ice.

    • Perfuse with oxygenated aCSF (composition in mM: NaCl 125, KCl 2.5, NaH2PO4 1.25, MgCl2 1, CaCl2 2, NaHCO3 26, Glucose 10; pH 7.4) at a low flow rate (e.g., 10-20 µl/min).

    • Ensure the "pull" flow rate is matched to the "push" flow rate to maintain constant volume and pressure at the perfusion site.

  • Stabilization: Allow the system to stabilize for at least 60-90 minutes before collecting baseline samples.

III. Sample Collection and Experimental Design

  • Baseline Collection: Collect perfusate samples at regular intervals (e.g., every 15-20 minutes) to establish a stable baseline of Met-enkephalin release.

  • Stimulation:

    • To evoke Met-enkephalin release, a noxious stimulus can be applied, such as a thermal stimulus to the hind paw.[1]

    • Alternatively, pharmacological agents can be added to the perfusion medium or administered systemically to investigate their effect on Met-enkephalin release.

  • Post-Stimulation Collection: Continue collecting samples during and after the stimulation period to monitor the change and subsequent return to baseline levels.

  • Sample Handling:

    • Keep collected samples on ice throughout the experiment.

    • Immediately after the experiment, add a peptidase inhibitor cocktail to each sample to prevent the degradation of Met-enkephalin.

    • Store samples at -80°C until analysis.

IV. Analysis of Met-enkephalin

  • Radioimmunoassay (RIA): A highly sensitive method for quantifying Met-enkephalin. This involves a competitive binding reaction between a radiolabeled Met-enkephalin and the Met-enkephalin in the sample for a limited number of specific antibody binding sites.

  • HPLC-Mass Spectrometry (LC-MS): Provides high specificity and sensitivity for the identification and quantification of Met-enkephalin.[4]

Data Presentation

The following tables represent illustrative data that could be obtained from a push-pull perfusion experiment measuring Met-enkephalin release in the spinal cord.

Table 1: Basal and Stimulus-Evoked Met-enkephalin Release

Experimental ConditionMet-enkephalin Concentration (fmol/sample)
Baseline (Pre-stimulus)15.2 ± 2.1
During Noxious Stimulus45.8 ± 5.6
Post-stimulus (30 min)18.1 ± 2.5

Table 2: Effect of a µ-Opioid Agonist on Met-enkephalin Release

Treatment GroupBasal Release (fmol/sample)Release with Agonist (fmol/sample)
Vehicle Control14.9 ± 1.915.5 ± 2.3
DAMGO (µ-agonist)15.1 ± 2.07.3 ± 1.1

Visualizations

G cluster_prep Animal Preparation cluster_perfusion Push-Pull Perfusion cluster_sampling Sample Collection cluster_analysis Analysis anesthesia Anesthesia surgery Laminectomy anesthesia->surgery cannula_implant Cannula Implantation surgery->cannula_implant perfusion_start aCSF Perfusion cannula_implant->perfusion_start stabilization Stabilization Period perfusion_start->stabilization baseline Baseline Sampling stabilization->baseline stimulus Stimulation (Noxious/Pharmacological) baseline->stimulus post_stimulus Post-Stimulus Sampling stimulus->post_stimulus sample_processing Sample Processing (add inhibitors) post_stimulus->sample_processing analysis Quantification (RIA/LC-MS) sample_processing->analysis

Caption: Experimental workflow for push-pull perfusion of the spinal cord.

Nociceptive_Neuron Nociceptive Afferent Neuron Enkephalinergic_Interneuron Enkephalinergic Interneuron Nociceptive_Neuron->Enkephalinergic_Interneuron Activates Projection_Neuron Spinothalamic Projection Neuron Nociceptive_Neuron->Projection_Neuron Activates Met_Enkephalin Met-Enkephalin Enkephalinergic_Interneuron->Met_Enkephalin Releases Brain Ascending Signal to Brain Projection_Neuron->Brain Opioid_Receptor μ-Opioid Receptor Met_Enkephalin->Opioid_Receptor Binds to Opioid_Receptor->Nociceptive_Neuron Inhibits (Presynaptic) Opioid_Receptor->Projection_Neuron Inhibits (Postsynaptic)

Caption: Simplified Met-enkephalin signaling pathway in the spinal dorsal horn.

References

Application Notes and Protocols for In Vitro Ocular Permeability Studies of Metenkefalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro ocular permeability studies of metenkefalin analogs. The protocols detailed below are designed to assess the potential of these opioid peptides for topical ophthalmic drug delivery by evaluating their transport across corneal and conjunctival barriers and their stability against enzymatic degradation.

Introduction

This compound, an endogenous opioid peptide, and its synthetic analogs are of interest for ophthalmic applications due to their potential analgesic properties. However, their clinical utility is limited by poor ocular bioavailability. The cornea and conjunctiva present significant barriers to drug penetration, and resident enzymes can rapidly degrade peptide-based therapeutics. In vitro models are essential for the early-stage evaluation of this compound analogs, allowing for the screening of candidates with favorable permeability and stability profiles before advancing to more complex and costly ex vivo and in vivo studies.

This document outlines the key in vitro methodologies for these assessments, including permeability studies using both cell culture models and excised ocular tissues in Franz diffusion cells, as well as protocols for evaluating enzymatic degradation in ocular tissue homogenates.

Quantitative Data Summary

The following tables summarize key physicochemical and permeability data for this compound and its analogs. It is important to note that direct comparisons of permeability coefficients should be made with caution due to variations in experimental conditions across different studies.

Table 1: Physicochemical Properties of Selected this compound Analogs

CompoundSequenceCharge at Neutral pHLogD (apparent octanol/buffer)Molecular Weight ( g/mol )
Met-enkephalinTyr-Gly-Gly-Phe-MetNeutral-573.67
[D-Ala2]Met-enkephalinTyr-D-Ala-Gly-Phe-MetNeutral-587.69
[D-Ala2]Met-enkephalinamideTyr-D-Ala-Gly-Phe-Met-NH2Positive-586.71
MetkephamidTyr-D-Ala-Gly-Phe-N(Me)Met-NH2Positive-614.78

Data compiled from literature sources. LogD values are highly dependent on the specific buffer system used.

Table 2: Apparent Permeability Coefficients (Papp) of this compound Analogs in In Vitro Models

CompoundIn Vitro ModelApparent Permeability Coefficient (Papp) (cm/s)Key Observations
Met-enkephalinCaco-2 cell monolayers3.3 x 10⁻⁸Low permeability, similar to paracellular markers.[1]
[D-Ala2]Met-enkephalinCaco-2 cell monolayers-Data not available in the reviewed literature.
[D-Ala2]Met-enkephalinamideCaco-2 cell monolayers-Permeability is direction-specific, suggesting P-glycoprotein involvement.[1]
MetkephamidCaco-2 cell monolayers9.5 x 10⁻⁸Permeability increased 40-fold with EDTA, indicating significant paracellular transport.[1] Efflux ratio suggests P-glycoprotein-mediated secretion.[1]

Note: Ocular-specific Papp values for this compound analogs are not widely available in the reviewed literature. The Caco-2 cell model, while representing an intestinal barrier, provides a useful initial assessment of peptide permeability.

Table 3: Enzymatic Hydrolysis of Enkephalins in Rabbit Ocular Tissues

PeptideOcular TissueHalf-life (minutes)Primary Hydrolyzing Enzymes
Methionine-enkephalinCorneal Epithelium~11Aminopeptidases (>90%)
Leucine-enkephalinCorneal Epithelium~11Aminopeptidases (>90%)
[D-Ala2]Met-enkephalinamideCorneal Epithelium~250Dipeptidyl Carboxypeptidase
Methionine-enkephalinIris-Ciliary Body~20Aminopeptidases
Methionine-enkephalinConjunctiva~30Aminopeptidases
Methionine-enkephalinCorneal Stroma~40Aminopeptidases

Data adapted from Su et al., 1985.[1]

Experimental Protocols

In Vitro Ocular Permeability Assay using Excised Porcine Cornea

This protocol describes the use of an ex vivo porcine cornea model mounted in a Franz diffusion cell to assess the permeability of this compound analogs. Porcine corneas are a suitable model due to their anatomical and physiological similarities to the human cornea.

Materials:

  • Freshly enucleated porcine eyes (obtained from a local abattoir)

  • Franz diffusion cells

  • Corneal sectioning equipment (trephine or scalpel)

  • Balanced Salt Solution (BSS) or Hank's Balanced Salt Solution (HBSS)

  • This compound analog test solution

  • Receptor solution (e.g., BSS containing a suitable solubilizer if needed)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Water bath with temperature control

  • Magnetic stirrers

Protocol:

  • Tissue Preparation:

    • Transport fresh porcine eyes on ice and use within a few hours of enucleation.

    • Carefully dissect the cornea from the globe, leaving a 2-3 mm scleral rim.

    • Rinse the cornea with BSS to remove any debris.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the tissue.

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the excised cornea between the donor and receptor chambers with the epithelial side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath maintained at 37°C.

  • Permeability Experiment:

    • Add a known volume and concentration of the this compound analog test solution to the donor chamber.

    • At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the this compound analog in the collected samples using a validated HPLC method. A gradient HPLC method with combined ultraviolet (UV) and electrochemical detection (ED) can be used for selective and sensitive quantification of the parent peptide and its metabolites.

  • Data Analysis:

    • Calculate the cumulative amount of the drug permeated per unit area (μg/cm²) and plot it against time.

    • The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the plot.

    • The apparent permeability coefficient (Papp, in cm/s) is calculated using the following equation:

      Papp = Jss / (A * C₀ * 3600)

      Where:

      • Jss is the steady-state flux.

      • A is the surface area of the cornea exposed in the diffusion cell (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (μg/cm³).

In Vitro Enzymatic Degradation Assay in Corneal Epithelium Homogenate

This protocol outlines a method to assess the stability of this compound analogs against enzymatic degradation in corneal epithelial tissue homogenates.

Materials:

  • Excised porcine or rabbit corneas

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tissue homogenizer (e.g., Potter-Elvehjem homogenizer)

  • Centrifuge

  • This compound analog stock solution

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Quenching solution (e.g., trichloroacetic acid or acetonitrile)

  • HPLC system for analysis

Protocol:

  • Tissue Homogenate Preparation:

    • Carefully scrape the epithelial layer from the excised corneas.

    • Homogenize the collected epithelial tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will contain the cytosolic enzymes.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • Enzymatic Degradation Assay:

    • Pre-incubate a known volume of the tissue homogenate (supernatant) at 37°C for a few minutes.

    • Initiate the reaction by adding a known concentration of the this compound analog stock solution to the homogenate.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and immediately stop the enzymatic reaction by adding a quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent this compound analog and the formation of any metabolites using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of the remaining this compound analog against time.

    • Calculate the degradation half-life (t½) of the analog in the corneal epithelium homogenate.

Visualizations

Experimental Workflow for In Vitro Ocular Permeability Assay

G cluster_prep Tissue Preparation cluster_setup Franz Cell Setup cluster_exp Permeability Experiment cluster_analysis Analysis start Obtain Fresh Porcine Eyes dissect Dissect Cornea start->dissect rinse Rinse with BSS dissect->rinse fill_receptor Fill Receptor Chamber rinse->fill_receptor mount_cornea Mount Cornea fill_receptor->mount_cornea clamp Clamp Chambers mount_cornea->clamp equilibrate Equilibrate at 37°C clamp->equilibrate add_drug Add this compound Analog equilibrate->add_drug sample Sample Receptor Solution at Time Intervals add_drug->sample replace Replace with Fresh Buffer sample->replace hplc HPLC Analysis sample->hplc replace->sample calculate Calculate Papp hplc->calculate

Caption: Workflow for assessing this compound analog permeability using an ex vivo porcine cornea model.

Logical Flow of In Vitro Enzymatic Degradation Assay

G cluster_homogenate Homogenate Preparation cluster_assay Degradation Assay cluster_analysis Data Analysis scrape Scrape Corneal Epithelium homogenize Homogenize in Buffer scrape->homogenize centrifuge Centrifuge to Remove Debris homogenize->centrifuge protein_assay Determine Protein Concentration centrifuge->protein_assay pre_incubate Pre-incubate Homogenate at 37°C protein_assay->pre_incubate add_peptide Add this compound Analog pre_incubate->add_peptide incubate Incubate and Sample at Time Points add_peptide->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis of Parent Peptide quench->hplc plot Plot % Remaining vs. Time hplc->plot calculate Calculate Degradation Half-life plot->calculate

Caption: Step-by-step process for evaluating the enzymatic stability of this compound analogs in corneal homogenates.

Signaling Pathway of Opioid Receptor Activation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling opioid_receptor Opioid Receptor (μ, δ, κ) g_protein Gi/Go Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channels (Ca²⁺, K⁺) g_protein->ion_channels Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP adenylyl_cyclase->camp Conversion of ATP met_analog This compound Analog met_analog->opioid_receptor

Caption: Simplified signaling cascade following the binding of a this compound analog to an opioid receptor.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring Pre-analytical Stability of Met-enkephalin in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preserving the pre-analytical stability of met-enkephalin in blood samples. Adherence to proper sample handling protocols is critical for obtaining accurate and reliable quantitative data.

Troubleshooting Guide

This guide addresses common issues encountered during the collection, processing, and storage of blood samples for met-enkephalin analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable Met-enkephalin levels Rapid enzymatic degradation of Met-enkephalin by peptidases (enkephalinases) in the blood.[1]- Use of Protease Inhibitors: Collect blood directly into tubes containing a cocktail of protease inhibitors. A combination of inhibitors targeting different peptidases is often most effective. - Acidification: Immediately acidify the blood sample upon collection to inactivate degradative enzymes. Citric acid has been shown to be an effective stabilizer.[2] - Immediate Cooling: Place blood samples on ice immediately after collection to slow down enzymatic activity.
High variability between replicate samples Inconsistent sample handling procedures. This can include variations in time from collection to processing, temperature fluctuations, or incomplete mixing with stabilizers.- Standardize Protocol: Ensure a strict and consistent protocol for all sample collection and processing steps. - Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma. - Proper Mixing: Gently invert tubes multiple times immediately after blood collection to ensure thorough mixing with anticoagulants and stabilizers.
Sample hemolysis affecting results Improper blood collection technique, such as using a small gauge needle, vigorous shaking of the tube, or difficult venipuncture.- Proper Venipuncture Technique: Use an appropriate gauge needle and ensure a smooth blood draw. - Gentle Handling: Avoid vigorous shaking or agitation of the blood collection tubes.
Interference from blood collection tube components Components from blood collection tubes, such as stoppers, lubricants, surfactants, and separator gels, can leach into specimens and interfere with assays.[3]- Validate Collection Tubes: Test different types of blood collection tubes to ensure they do not interfere with the met-enkephalin assay. - Use of Specific Tubes: Consider using tubes specifically designed for sensitive peptide analysis.

Frequently Asked Questions (FAQs)

Q1: Why is Met-enkephalin so unstable in blood samples?

A1: Met-enkephalin is a small peptide that is rapidly broken down by various enzymes present in the blood, collectively known as enkephalinases. These enzymes, which include aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3), quickly metabolize met-enkephalin, leading to a very short half-life of only a few minutes in circulation.[1][4]

Q2: What is the most effective method for stabilizing Met-enkephalin in blood?

A2: A combination of methods is generally recommended for optimal stability. This includes collecting blood in tubes containing an anticoagulant (like EDTA) and a cocktail of protease inhibitors. Immediate cooling of the sample on ice and prompt centrifugation at a low temperature (e.g., 4°C) to separate the plasma are also crucial steps. Some studies have also demonstrated the effectiveness of acidifying the sample with citric acid immediately upon collection.

Q3: Can I use serum instead of plasma for Met-enkephalin analysis?

A3: Plasma is generally preferred over serum for met-enkephalin analysis. The clotting process that occurs during serum preparation can release peptidases from platelets and other blood cells, leading to increased degradation of the peptide.

Q4: How should I store plasma samples for long-term analysis of Met-enkephalin?

A4: For long-term storage, plasma samples should be kept at -80°C. It is important to minimize freeze-thaw cycles, as this can lead to degradation of the peptide. Aliquoting the plasma into smaller volumes before freezing is recommended.

Q5: What are some examples of protease inhibitors that can be used?

A5: A combination of inhibitors is often used to block different types of peptidases. Examples include aprotinin, amastatin, captopril, and phosphoramidon. The specific combination and concentrations may need to be optimized depending on the analytical method being used.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for Met-enkephalin Analysis

Materials:

  • Pre-chilled blood collection tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin and citric acid).

  • Tourniquet, alcohol swabs, and appropriate gauge needles for venipuncture.

  • Ice bucket.

  • Refrigerated centrifuge (4°C).

  • Pipettes and polypropylene storage tubes.

Procedure:

  • Label the pre-chilled collection tubes with the necessary sample information.

  • Perform venipuncture and collect the desired volume of blood directly into the chilled collection tube.

  • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.

  • Place the tube immediately on ice.

  • Within 30 minutes of collection, centrifuge the blood sample at 1,600-2,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Transfer the plasma into labeled polypropylene storage tubes.

  • If not analyzing immediately, store the plasma aliquots at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Met-enkephalin from Plasma

This protocol provides a general guideline for purifying and concentrating met-enkephalin from plasma samples prior to analysis by methods such as LC-MS.

Materials:

  • C18 SPE cartridges.

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Deionized water.

  • Nitrogen evaporator.

Procedure:

  • Condition the SPE Cartridge:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1% TFA in deionized water. Do not allow the cartridge to dry out.

  • Load the Sample:

    • Thaw the plasma sample on ice.

    • Acidify the plasma sample with an equal volume of 0.1% TFA.

    • Centrifuge the acidified plasma at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 3 mL of 0.1% TFA in deionized water to remove salts and other hydrophilic impurities.

  • Elute Met-enkephalin:

    • Elute the bound met-enkephalin with 2 mL of a solution of 80% acetonitrile and 0.1% TFA.

  • Dry and Reconstitute:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., LC-MS).

Visualizations

MetEnkephalin_Degradation_Pathway cluster_enzymes Enkephalinases MetEnkephalin Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyr MetEnkephalin->Tyr Cleavage GlyGlyPheMet Gly-Gly-Phe-Met MetEnkephalin->GlyGlyPheMet TyrGlyGly Tyr-Gly-Gly MetEnkephalin->TyrGlyGly Cleavage PheMet Phe-Met MetEnkephalin->PheMet Aminopeptidase_N Aminopeptidase N (APN) Aminopeptidase_N->MetEnkephalin Tyr¹-Gly² bond Neutral_Endopeptidase Neutral Endopeptidase (NEP) Neutral_Endopeptidase->MetEnkephalin Gly³-Phe⁴ bond Dipeptidyl_Peptidase_3 Dipeptidyl Peptidase 3 (DPP3) Dipeptidyl_Peptidase_3->MetEnkephalin Gly²-Gly³ bond

Caption: Enzymatic degradation pathway of Met-enkephalin in blood.

Blood_Sample_Workflow Start Start: Venipuncture Collection Blood Collection (Pre-chilled EDTA + Protease Inhibitor Tube) Start->Collection Mix Gentle Inversion (8-10 times) Collection->Mix Cool Immediate Cooling (Place on Ice) Mix->Cool Centrifuge Centrifugation (e.g., 1,600 x g, 15 min, 4°C) within 30 min Cool->Centrifuge Separate Plasma Separation Centrifuge->Separate Store Storage at -80°C (Aliquot to avoid freeze-thaw) Separate->Store Analysis Analysis (e.g., LC-MS) Store->Analysis

Caption: Recommended workflow for blood sample handling.

References

Technical Support Center: Preventing Enzymatic Degradation of Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of met-enkephalin during sample preparation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of samples containing met-enkephalin.

Issue 1: Low or undetectable levels of Met-enkephalin in plasma/serum samples.

Question Possible Cause Solution
Are you using appropriate collection tubes and anticoagulants?Standard collection tubes may not contain adequate preservatives.Collect blood samples in tubes containing a protease inhibitor cocktail. Citric acid has been shown to be an effective stabilizer for met-enkephalin in blood.[1] For plasma, use tubes containing EDTA as an anticoagulant, as it can inhibit some metalloproteases.
Was the sample processed immediately and stored correctly?Met-enkephalin is rapidly degraded at room temperature.Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma/serum and freeze at -80°C until analysis.
Did you include a cocktail of enzyme inhibitors during sample preparation?Met-enkephalin is degraded by multiple enzymes, including aminopeptidases and neutral endopeptidase (neprilysin).Add a cocktail of inhibitors to the sample immediately upon collection or during homogenization. A common combination includes bestatin or amastatin (aminopeptidase inhibitors) and thiorphan or phosphoramidon (neprilysin inhibitors). Captopril can be included to inhibit angiotensin-converting enzyme (ACE).[2][3]

Issue 2: High variability in Met-enkephalin concentrations between replicate samples.

Question Possible Cause Solution
Is your tissue homogenization procedure consistent?Inconsistent homogenization can lead to variable enzyme activity and degradation.Use a standardized homogenization protocol. Ensure tissue is kept on ice at all times to minimize enzymatic activity. Use a consistent buffer-to-tissue ratio.
Are you experiencing issues with methionine oxidation?The methionine residue in met-enkephalin is susceptible to oxidation, which can affect antibody recognition in immunoassays and alter its chromatographic properties.Minimize exposure of the sample to air and oxidizing agents. Consider performing sample preparation under an inert atmosphere (e.g., nitrogen). The addition of antioxidants to the homogenization buffer may be beneficial. In some immunoassays, intentional oxidation of all met-enkephalin to its sulfoxide form using hydrogen peroxide prior to analysis can provide a consistent measurement of the total peptide.[4]
Is there inconsistency in the timing of sample processing steps?Delays between sample collection, addition of inhibitors, and freezing can lead to variable degradation.Establish a strict and consistent timeline for all sample processing steps.

Issue 3: Poor recovery of Met-enkephalin after solid-phase extraction (SPE).

Question Possible Cause Solution
Is the SPE cartridge and protocol optimized for a small peptide like met-enkephalin?The choice of sorbent and elution solvents is critical for efficient recovery.Use a C18 SPE cartridge. Acidify the plasma or CSF sample before loading.[4] Ensure proper conditioning and equilibration of the cartridge. Optimize the wash and elution steps to maximize recovery and minimize co-elution of interfering substances.
Is the peptide adsorbing to plasticware?Peptides can be "sticky" and adsorb to the surfaces of tubes and pipette tips.Use low-protein-binding microcentrifuge tubes and pipette tips.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for met-enkephalin degradation?

Met-enkephalin is primarily degraded by a group of enzymes collectively known as enkephalinases. These include:

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond.

  • Neutral Endopeptidase (NEP, Neprilysin, Enkephalinase): Cleaves the Gly-Phe bond.

  • Dipeptidyl Peptidase 3 (DPP3): Can also cleave the Gly-Gly bond.

  • Angiotensin-Converting Enzyme (ACE): Can cleave the Phe-Met bond.

  • Carboxypeptidase A6 (CPA6): Can also contribute to degradation.

Q2: Which combination of inhibitors is most effective?

A combination of inhibitors targeting the major degradation pathways is recommended. A cocktail containing an aminopeptidase inhibitor (e.g., bestatin, amastatin) and a neutral endopeptidase inhibitor (e.g., thiorphan, phosphoramidon) is a common starting point. For comprehensive inhibition, a dipeptidyl peptidase inhibitor and an ACE inhibitor (e.g., captopril) can also be included. Kelatorphan is a dual inhibitor that targets both aminopeptidase and neutral endopeptidase.

Q3: Can I use aprotinin to prevent met-enkephalin degradation?

While aprotinin is a broad-spectrum serine protease inhibitor, it has been found to be ineffective in preventing the degradation of met-enkephalin in blood.

Q4: How should I store my samples to ensure met-enkephalin stability?

For short-term storage, keep samples on ice. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are some key considerations for developing an LC-MS/MS method for met-enkephalin quantification?

A sensitive LC-MS/MS method is crucial for accurate quantification. Key considerations include:

  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples.

  • Internal Standard: Use a stable isotope-labeled met-enkephalin as an internal standard for accurate quantification.

  • Chromatography: Use a C18 column for good retention and separation.

  • Mass Spectrometry: Employ multiple reaction monitoring (MRM) for high sensitivity and selectivity.

III. Quantitative Data Summary

Table 1: Inhibitor Specificity and Potency

InhibitorTarget Enzyme(s)IC50 / Ki ValueReference
ThiorphanNeutral Endopeptidase (Neprilysin)IC50 = 10.6 ± 1.9 nM
CarfecillinNeutral Endopeptidase (Neprilysin)IC50 = 207 ± 57 nM
BestatinAminopeptidases-
AmastatinAminopeptidases-
CaptoprilAngiotensin-Converting Enzyme (ACE)-
PhosphoramidonNeutral Endopeptidase (Neprilysin)-
KelatorphanAminopeptidases and Neutral Endopeptidase-

Note: IC50 and Ki values can vary depending on the experimental conditions.

IV. Experimental Protocols

Protocol 1: Met-enkephalin Extraction from Plasma for Radioimmunoassay (RIA)

  • Blood Collection: Collect blood into tubes containing EDTA and a protease inhibitor cocktail (e.g., a mixture of bestatin, thiorphan, and captopril).

  • Plasma Separation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Acidification: Transfer the plasma to a new tube and acidify with an equal volume of an appropriate buffer (e.g., 1% trifluoroacetic acid).

  • Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate larger proteins.

  • Solid-Phase Extraction (SPE):

    • Equilibrate a C18 SPE column.

    • Load the acidified plasma supernatant onto the column.

    • Wash the column to remove salts and other impurities.

    • Elute the met-enkephalin with an appropriate solvent (e.g., 60% acetonitrile in 0.1% TFA).

  • Drying: Evaporate the eluate to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in RIA buffer for analysis.

Protocol 2: Tissue Homogenization for Met-enkephalin Analysis

  • Tissue Dissection: Rapidly dissect the tissue of interest on a cold plate.

  • Homogenization Buffer: Prepare a homogenization buffer (e.g., 0.1 M HCl) containing a protease inhibitor cocktail.

  • Homogenization: Place the weighed tissue in a pre-chilled homogenizer with the appropriate volume of homogenization buffer. Homogenize on ice until no visible tissue fragments remain.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.

  • Further Processing: The supernatant can then be further purified using SPE (as described in Protocol 1) prior to analysis by RIA or LC-MS/MS.

V. Visualizations

Enzymatic_Degradation_of_MetEnkephalin cluster_pathway Met-enkephalin Degradation Pathway cluster_enzymes Degrading Enzymes MetEnk Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyr MetEnk->Tyr APN GlyGlyPheMet Gly-Gly-Phe-Met MetEnk->GlyGlyPheMet APN TyrGlyGly Tyr-Gly-Gly MetEnk->TyrGlyGly NEP PheMet Phe-Met MetEnk->PheMet NEP TyrGlyGlyPhe Tyr-Gly-Gly-Phe MetEnk->TyrGlyGlyPhe ACE Met Met MetEnk->Met ACE APN Aminopeptidase N (APN) NEP Neutral Endopeptidase (NEP) ACE Angiotensin-Converting Enzyme (ACE)

Caption: Enzymatic degradation pathways of Met-enkephalin.

Experimental_Workflow cluster_workflow Sample Preparation Workflow for Met-enkephalin Analysis Start Sample Collection (Blood/Tissue) Inhibitors Addition of Protease Inhibitors Start->Inhibitors Homogenization Homogenization (for tissue) Inhibitors->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Analysis Analysis (RIA or LC-MS/MS) SPE->Analysis

Caption: General experimental workflow for Met-enkephalin sample preparation.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Low Met-enkephalin Recovery Problem Low/No Met-enkephalin Signal CheckInhibitors Were protease inhibitors used? Problem->CheckInhibitors CheckStorage Was the sample processed and stored correctly on ice/-80°C? CheckInhibitors->CheckStorage Yes Solution_Inhibitors Add a cocktail of inhibitors (e.g., bestatin + thiorphan). CheckInhibitors->Solution_Inhibitors No CheckOxidation Is methionine oxidation a possibility? CheckStorage->CheckOxidation Yes Solution_Storage Process samples immediately and store at -80°C. CheckStorage->Solution_Storage No CheckSPE Was SPE recovery optimized? CheckOxidation->CheckSPE No Solution_Oxidation Use antioxidants or perform controlled oxidation for total Met-enkephalin. CheckOxidation->Solution_Oxidation Yes Solution_SPE Optimize SPE protocol for small peptides and use low-binding tubes. CheckSPE->Solution_SPE No Success Problem Resolved CheckSPE->Success Yes Solution_Inhibitors->Success Solution_Storage->Success Solution_Oxidation->Success Solution_SPE->Success

Caption: Troubleshooting decision tree for low Met-enkephalin recovery.

References

Technical Support Center: Enhancing Met-enkephalin Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Met-enkephalin using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for Met-enkephalin analysis in mass spectrometry?

A1: Electrospray ionization (ESI) is a widely used "soft" ionization technique for analyzing Met-enkephalin and other neuropeptides.[1][2][3][4] It is particularly advantageous because it minimizes fragmentation of the analyte, allowing for the detection of the intact molecular ion.[1] ESI generates multiply charged ions, which can be beneficial for analyzing peptides on mass spectrometers with a limited mass-to-charge (m/z) range.

Q2: How can I improve the sensitivity of Met-enkephalin detection?

A2: Several strategies can be employed to enhance sensitivity:

  • Sample Preparation: Proper sample cleanup and enrichment are crucial. Solid-phase extraction (SPE) can be used to concentrate Met-enkephalin and remove interfering substances from the sample matrix.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as deuterated Met-enkephalin, is highly recommended for accurate quantification and to compensate for sample loss during preparation and analysis.

  • Instrumentation: Utilizing tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) significantly improves specificity and sensitivity by monitoring specific fragmentation patterns of Met-enkephalin.

  • Chemical Modification: Chemical oxidation of the methionine residue in Met-enkephalin prior to mass spectrometry analysis has been shown to improve detection.

Q3: What are the expected fragmentation patterns for Met-enkephalin in MS/MS?

A3: In tandem mass spectrometry, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) typically fragments at the peptide bonds. The most common fragment ions observed are the b- and y-ions. For instance, linked-scan at constant B/E of the Met-enkephalin MH+ at 574 u can produce fragment ions at m/z 425 (b4), 397 (a4), 278, and 411, 354, 297 corresponding to specific peptide backbone cleavages. Understanding these fragmentation patterns is essential for setting up selective MRM transitions for quantification.

Q4: What is Matrix-Assisted Laser Desorption/Ionization (MALDI) and is it suitable for Met-enkephalin analysis?

A4: MALDI is another soft ionization technique that uses a laser to desorb and ionize analytes co-crystallized with a matrix. It typically produces singly charged ions and is well-suited for the analysis of peptides like Met-enkephalin, often with minimal fragmentation. MALDI can be advantageous for high-throughput screening and imaging mass spectrometry.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Met-enkephalin Peak
Possible Cause Troubleshooting Step
Poor Sample Recovery Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used for Met-enkephalin.
Inefficient Ionization For ESI, adjust the spray voltage, nebulizer gas flow, and capillary temperature. Ensure the pH of the mobile phase is appropriate for protonation of Met-enkephalin.
For MALDI, screen different matrices (e.g., α-cyano-4-hydroxycinnamic acid) and optimize the sample-to-matrix ratio.
Suboptimal MS Parameters For MS/MS, optimize the collision energy to achieve the most intense and specific fragment ions for MRM transitions.
Peptide Degradation Work with samples on ice and consider adding protease inhibitors during extraction to prevent enzymatic degradation of Met-enkephalin.
Low Analyte Concentration Concentrate the sample using SPE or lyophilization followed by reconstitution in a smaller volume.
Issue 2: High Background Noise and Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents and reagents. Filter all solutions before use.
Matrix Effects Improve sample cleanup to remove salts, lipids, and other matrix components that can suppress the Met-enkephalin signal.
Dilute the sample to reduce the concentration of interfering substances, if sensitivity allows.
Carryover from Previous Injections Implement a rigorous wash protocol for the LC system and injection port between samples.
Non-specific Binding Use low-bind tubes and pipette tips to minimize loss of the peptide.

Quantitative Data Summary

Method Analyte Matrix Limit of Quantitation (LOQ) Linear Range Reference
LC-MS/MSMet-enkephalinHuman Plasma10 pg/mLUp to 2000 pg/mL
ESI-MSMet-enkephalinPituitary Extracts~1 pmol1-35 pmol
FAB-MS (MRM)Met-enkephalinPituitary Tissues30 ng (52 pmol) on probeNot specified

Experimental Protocols

Protocol 1: Sample Preparation of Met-enkephalin from Biological Tissues
  • Homogenization: Homogenize the tissue sample in an appropriate acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in water) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE): a. Condition an octadecylsilyl (ODS) SPE cartridge with methanol followed by equilibration with the extraction buffer. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and hydrophilic impurities. d. Elute the Met-enkephalin with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Met-enkephalin
  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate Met-enkephalin from other components (e.g., 5-95% B over 15 minutes).

    • Flow Rate: A typical flow rate is 200-400 µL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of the protonated Met-enkephalin molecule ([M+H]⁺).

      • Product Ions (Q3): The m/z of specific fragment ions. Monitor at least two transitions for confident identification and quantification.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Tissue Biological Tissue Homogenate Homogenization Tissue->Homogenate Supernatant Centrifugation & Supernatant Collection Homogenate->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Eluate Elution SPE->Eluate FinalSample Drying & Reconstitution Eluate->FinalSample LC Liquid Chromatography Separation FinalSample->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Data Data Acquisition & Analysis MS2->Data Troubleshooting_Logic Start Low Signal Intensity? CheckIonization Optimize Ionization Source Parameters Start->CheckIonization Yes SignalImproved Signal Improved? CheckIonization->SignalImproved ImproveSamplePrep Enhance Sample Cleanup & Concentration OptimizeMS Optimize MS/MS Parameters (e.g., Collision Energy) ImproveSamplePrep->OptimizeMS CheckDegradation Investigate Sample Degradation OptimizeMS->CheckDegradation Reevaluate Re-evaluate Workflow CheckDegradation->Reevaluate SignalImproved->ImproveSamplePrep No End Problem Resolved SignalImproved->End Yes

References

managing interference from catecholamines in electrochemical detection of metenkefalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the electrochemical detection of neuropeptides. This guide provides detailed troubleshooting advice and protocols to help researchers manage and overcome interference from catecholamines during the electrochemical detection of met-enkephalin (Met-Enk).

Frequently Asked Questions (FAQs)

Q1: Why is the electrochemical detection of met-enkephalin so challenging?

A1: The electrochemical detection of met-enkephalin relies on the oxidation of its electroactive amino acid residues, primarily tyrosine and methionine.[1][2] The main challenge is that other endogenous molecules, especially catecholamines (like dopamine) and ascorbic acid, are also electroactive and oxidize at similar potentials.[3][4][5] This results in overlapping voltammetric signals, making it difficult to distinguish and accurately quantify met-enkephalin. Furthermore, conventional voltammetric waveforms can lead to the fouling of the electrode surface, reducing sensitivity over time.

Q2: What are the primary molecules that interfere with met-enkephalin detection?

A2: The primary interferents in biological samples are:

  • Catecholamines: Dopamine (DA), norepinephrine (NE), and epinephrine (EP) are structurally similar and have oxidation potentials that are very close to that of the tyrosine residue in Met-Enk.

  • Ascorbic Acid (AA): Present in high concentrations (200–500 µM) in biological fluids, its signal can easily mask the much lower concentration signal of neurotransmitters.

  • Metabolites: Molecules like 3,4-Dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, can also interfere with measurements.

Q3: What are the principal strategies to mitigate catecholamine interference?

A3: There are two main approaches to enhance selectivity for met-enkephalin:

  • Electrode Surface Modification: This involves coating the electrode with a material that either selectively attracts the target analyte (Met-Enk) or repels interfering species. Common modifications include Nafion coatings to repel anions like ascorbic acid, conductive polymers like PEDOT, and nanomaterials such as carbon nanotubes (CNTs) to improve sensitivity and electron transfer kinetics.

  • Advanced Voltammetric Waveforms: Techniques like Fast-Scan Cyclic Voltammetry (FSCV) can be optimized to improve chemical selectivity. Specifically, multiple scan rate waveforms have been developed that exploit the different electrochemical behaviors of Met-Enk and catecholamines to achieve signal separation without chemical modification.

Troubleshooting Guides

Issue: My voltammogram shows a single, broad, and unresolved peak. How can I confirm it's due to catecholamine interference and resolve the signals?

Answer: A broad, unresolved peak is a classic sign of overlapping oxidation signals from multiple species. To resolve the Met-Enk signal, you can employ either an electrode modification strategy or a specialized waveform.

  • Strategy 1: Employ a Multiple Scan Rate Waveform. A powerful method to separate signals without altering the electrode is to use a voltammetric waveform with multiple scan rates. A waveform can be designed to first scan at a rate optimal for catecholamine detection and then switch to a faster scan rate that is more sensitive to the tyrosine and methionine residues of Met-Enk. This exploits the different adsorption and electron transfer kinetics of the molecules to generate distinct voltammetric signatures. This approach has been shown to enable the simultaneous quantification of catecholamine and Met-Enk fluctuations in tissue.

  • Strategy 2: Modify the Electrode with Carbon Nanotubes (CNTs). CNT-modified electrodes enhance sensitivity and can help separate the voltammetric peaks of dopamine and other interferents like ascorbic acid. The high surface area and excellent electron transfer kinetics of CNTs can improve signal-to-noise ratios and shift the oxidation potentials enough to allow for better resolution. These electrodes are also known to be more resistant to biofouling compared to bare carbon electrodes.

Issue: My signal is completely masked by noise, likely from high concentrations of Ascorbic Acid (AA). What is the most effective way to block this interference?

Answer: The most common and effective method to eliminate interference from anionic species like Ascorbic Acid is to coat the electrode with a thin layer of Nafion.

Nafion is a cation-exchange polymer that forms a film on the electrode surface. Its negatively charged sulfonate groups electrostatically repel anions like AA and 5-HIAA, preventing them from reaching the electrode surface and being oxidized. At the same time, it allows positively charged cations like dopamine and other neurotransmitters to pass through and be detected. This strategy has been shown to significantly improve the detection of various neurotransmitters by diminishing the signals from anionic interferents. For a detailed method, see Protocol 1 .

Issue: My electrode sensitivity decreases significantly after just a few scans. How can I prevent electrode fouling?

Answer: Electrode fouling is often caused by the adsorption and polymerization of oxidation products on the electrode surface. This is a known issue for detecting molecules like serotonin and can also affect Met-Enk measurements.

  • Solution 1: Use a Nafion or PEDOT:Nafion Coating. Polymer coatings can provide a protective barrier that mitigates biofouling. A PEDOT:Nafion composite coating, for instance, has been shown to retain enhanced selectivity and sensitivity even after hours of in vivo implantation.

  • Solution 2: Employ a Specialized Waveform. Certain voltammetric waveforms are specifically designed to minimize fouling. For example, the Modified Sawhorse Waveform (MSW) developed for Met-Enk detection incorporates multiple scan rates in each sweep to mitigate fouling while enabling quantitative monitoring.

  • Solution 3: Use Carbon Nanotube-Modified Electrodes. CNTs are known to be resistant to biofouling. Modifying the electrode surface with CNTs can lead to more stable and reproducible measurements over time.

Visualizations and Diagrams

The Problem: Overlapping Electrochemical Signals

The fundamental challenge in detecting met-enkephalin is the overlap of its oxidation potential with that of catecholamines like dopamine on a standard carbon electrode.

cluster_0 Electrochemical Response (Current vs. Potential) BareElectrode Bare Electrode Surface Voltammogram Unresolved Peak BareElectrode->Voltammogram Generates Signal MetEnk Met-Enkephalin MetEnk->BareElectrode Oxidation Dopamine Dopamine (Interferent) Dopamine->BareElectrode Oxidation

Caption: Overlapping oxidation of Met-Enk and dopamine on a bare electrode.

Experimental Workflow: Electrode Modification and Testing

This workflow outlines the typical steps for creating and validating a chemically modified electrode to achieve selective detection.

Start Start: Bare Electrode Clean 1. Electrode Cleaning Start->Clean Modify 2. Surface Modification (e.g., Nafion Coating) Clean->Modify Characterize 3. Characterization (e.g., SEM, EIS) Modify->Characterize Test_Interferent 4a. Test with Interferent Only (e.g., AA, DA) Characterize->Test_Interferent Test_Analyte 4b. Test with Met-Enk Only Characterize->Test_Analyte Test_Mixed 5. Test in Mixed Solution Test_Interferent->Test_Mixed Test_Analyte->Test_Mixed End End: Selective Detection Test_Mixed->End

Caption: Workflow for fabricating and validating a modified electrode.

Mechanism: How a Nafion Coating Provides Selectivity

Nafion coatings use electrostatic repulsion to block common anionic interferents like ascorbic acid, while allowing target analytes to reach the electrode.

cluster_1 Mechanism of Nafion-Coated Electrode Analyte Met-Enk (Target) Nafion Nafion Layer (Negatively Charged) Analyte->Nafion Passes Through Interferent Ascorbic Acid (Anion) Interferent->Nafion Repelled Electrode Electrode Surface Nafion->Electrode

Caption: Selective permeation mechanism of a Nafion-coated electrode.

Detailed Protocols

Protocol 1: Fabrication of a Nafion-Coated Carbon Fiber Microelectrode

This protocol describes a common method for applying a Nafion film to a carbon fiber microelectrode to reduce interference from anionic species.

  • Preparation of Nafion Solution:

    • Prepare a 0.5% (w/v) Nafion solution by diluting a stock solution (e.g., 5% Nafion) in ethanol or isopropanol.

    • Sonicate the solution for 15-30 minutes to ensure it is fully dissolved and homogenous.

  • Electrode Cleaning:

    • Ensure the carbon fiber microelectrode is clean. This can be done by sonicating in isopropanol for 5 minutes, followed by rinsing with deionized water.

  • Nafion Coating (Dip Coating Method):

    • Carefully dip the tip of the clean, dry carbon fiber microelectrode into the 0.5% Nafion solution for approximately 30 seconds.

    • Withdraw the electrode slowly and allow the solvent to evaporate in air for 5-10 minutes.

    • Heat the electrode in an oven at a temperature of 80-95°C for 5-10 minutes to cure the Nafion film.

    • Repeat the dip-and-dry process 2-3 times to ensure a uniform, thin coating. Avoid creating a thick film, as this can slow down the response time for your target analyte.

  • Validation:

    • Use cyclic voltammetry to test the electrode's response to a known concentration of an anionic interferent (e.g., 250 µM ascorbic acid). A successful coating will show a significantly diminished voltammetric signal for the anion.

    • Test the electrode's response to your target analyte (or a catecholamine like dopamine) to ensure it can still be detected effectively.

Protocol 2: Applying a Multiple Scan Rate Waveform for Selective Detection

This protocol outlines the use of a specialized waveform, based on the literature, to distinguish Met-Enk from catecholamines. This method is applied using Fast-Scan Cyclic Voltammetry (FSCV).

  • Electrode and System Setup:

    • Use a standard, unmodified carbon fiber microelectrode.

    • Ensure your potentiostat and software are capable of generating custom voltage waveforms.

  • Waveform Design (Based on MSW 2.0):

    • Set the holding potential to -0.4 V vs. Ag/AgCl.

    • The forward scan consists of two segments:

      • Segment 1: Ramp the potential from -0.4 V to +0.7 V at a scan rate of 100 V/s. This segment is less sensitive to Met-Enk and can be used to characterize catecholamines.

      • Segment 2: Immediately ramp the potential from +0.7 V to +1.3 V at a much faster scan rate of 600 V/s. This fast scan enhances the signal from the tyrosine and methionine residues of Met-Enk.

    • Hold Period: Hold the potential at +1.3 V for 3 milliseconds. This allows for the oxidation of the methionine residue.

    • Return Scan: Ramp the potential back to -0.4 V at 100 V/s.

    • Apply this waveform at a frequency of 5-10 Hz.

  • Data Analysis:

    • The resulting voltammogram will be complex. The signal for catecholamines (like dopamine) will appear in the first segment of the forward scan, while distinct peaks for tyrosine (~0.95 V) and methionine (during the hold period) will identify Met-Enk.

    • Use background-subtracted voltammograms to clearly visualize the peaks corresponding to transient changes in neurotransmitter concentration.

Quantitative Data Summary

Table 1: Comparison of Electrochemical Detection Strategies
StrategyPrincipleAdvantagesDisadvantagesKey Analytes Targeted
Nafion Coating Electrostatic repulsion of anionsExcellent at blocking Ascorbic Acid and other anionic interferents.Can slow electrode response time; less effective for cationic interferents.Cationic Neurotransmitters (DA, 5-HT)
CNT Modification High surface area, fast electron transferIncreased sensitivity, resistance to fouling, can help separate DA and AA peaks.Can be complex to fabricate reproducibly.Dopamine, Serotonin
Molecularly Imprinted Polymers (MIPs) Creates specific binding cavities for the target moleculeHigh selectivity for Met-Enk over other peptides and interferents.Template removal can be challenging; may have slower binding kinetics.Met-enkephalin
Multiple Scan Rate Voltammetry Exploits different kinetic responses of moleculesNo chemical modification needed; can detect Met-Enk and catecholamines simultaneously.Requires advanced potentiostat and complex data analysis.Met-enkephalin, Catecholamines
Table 2: Example Waveform Parameters for Selective Met-Enkephalin Detection (MSW 2.0)
ParameterValuePurpose
Holding Potential -0.4 V vs. Ag/AgClResets the electrode surface between scans.
Scan 1 (Forward) -0.4 V to +0.7 V @ 100 V/sDetects catecholamines.
Scan 2 (Forward) +0.7 V to +1.3 V @ 600 V/sEnhances sensitivity to Met-Enk's tyrosine residue.
Amperometric Hold +1.3 V for 3 msAllows for oxidation of Met-Enk's methionine residue.
Scan 3 (Return) +1.3 V to -0.4 V @ 100 V/sReduces oxidized species.
Application Frequency 5 HzProvides good temporal resolution for in-tissue measurements.

References

determining long-term stability and optimal storage of metenkefalin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage of metenkefalin in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound solutions.

Q1: My lyophilized this compound powder has arrived. How should I store it?

A1: For long-term storage (months to years), lyophilized this compound powder should be stored at -20°C or colder, protected from light.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is crucial to keep the vial tightly sealed to prevent moisture uptake, which can significantly decrease long-term stability.[1][2] Before opening, allow the vial to equilibrate to room temperature to reduce condensation.

Q2: What is the best solvent for reconstituting this compound?

A2: this compound is reported to be soluble in DMSO, but not readily soluble in water. For biological assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it with an appropriate sterile aqueous buffer. For stability, using sterile buffers with a pH of 5-6 is recommended to prolong the storage life of the peptide solution.

Q3: I've prepared a stock solution of this compound. What are the optimal storage conditions?

A3: For short-term storage (up to a week), the solution can be kept at 4°C. For long-term storage (months), it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.

Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A4: Several factors could contribute to the loss of biological activity:

  • Chemical Degradation: this compound is susceptible to several degradation pathways, including oxidation of the methionine residue and hydrolysis of its peptide bonds. The tyrosine residue can also undergo modification, rendering the peptide biologically inactive.

  • Improper pH: The peptide is most stable in a solution with a pH of approximately 5.0. Deviations from this optimal pH can accelerate degradation.

  • Suboptimal Storage Temperature: Storing the solution at room temperature or even at 4°C for extended periods will lead to degradation.

  • Oxidation: The methionine residue in this compound is prone to oxidation, forming methionine sulfoxide, which can reduce its biological activity. This can be exacerbated by exposure to air. Purging the vial with an inert gas like nitrogen or argon can help mitigate this.

Q5: I see a new peak appearing in my HPLC analysis of an old this compound solution. What could this be?

A5: A new peak in the chromatogram likely represents a degradation product. Prolonged storage of dilute enkephalin solutions can lead to the spontaneous modification of the tyrosyl residue, which is accompanied by a change in UV absorption. Other possibilities include the oxidized form (methionine sulfoxide) or products of peptide bond hydrolysis.

Quantitative Stability Data

The stability of this compound in sterile saline has been evaluated using HPLC. The following table summarizes the percentage of the initial this compound concentration remaining after storage at various temperatures.

Storage TemperatureDurationSolventRemaining this compound (%)Reference
-17°C2 monthsSterile Saline97%
4°C2 monthsSterile Saline94%
22°C8 weeksSterile Saline88-94%

Degradation Pathways and Troubleshooting

Understanding the primary degradation pathways of this compound is crucial for troubleshooting stability issues. The main routes of degradation are hydrolysis and oxidation.

Metenkefalin_Degradation_Pathways This compound Degradation Pathways This compound This compound (Tyr-Gly-Gly-Phe-Met) Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Oxidation (Methionine Residue) This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis_Products Peptide Fragments & Amino Acids Hydrolysis->Hydrolysis_Products Oxidation_Product This compound Sulfoxide (Reduced Activity) Oxidation->Oxidation_Product

Primary degradation pathways for this compound in solution.

The following decision tree can help diagnose and resolve common stability problems.

Troubleshooting_Workflow Troubleshooting this compound Instability start Problem: Loss of Activity or Appearance of Extra Peaks check_storage Check Storage Conditions: Temperature, Light Exposure start->check_storage check_solution Check Solution Properties: pH, Age, Solvent check_storage->check_solution Correct improper_storage Improper Storage check_storage->improper_storage Incorrect improper_solution Suboptimal Solution Properties check_solution->improper_solution Incorrect remediate_storage Solution: Store at -20°C or colder, protect from light, aliquot to avoid freeze-thaw. improper_storage->remediate_storage remediate_solution Solution: Adjust pH to ~5.0, use fresh solution, consider a different solvent. improper_solution->remediate_solution

A decision tree for troubleshooting this compound solution instability.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solution over time.

HPLC_Stability_Workflow Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep 1. Prepare this compound Solution in chosen buffer/solvent aliquot 2. Aliquot into multiple vials for different time points prep->aliquot store 3. Store aliquots under defined conditions (e.g., -20°C, 4°C, 25°C) aliquot->store sample 4. At each time point, retrieve an aliquot store->sample hplc 5. Analyze by RP-HPLC sample->hplc data 6. Quantify this compound peak area and any degradation peaks hplc->data kinetics 7. Plot % remaining this compound vs. time to determine stability data->kinetics

References

troubleshooting low recovery of metenkefalin during tissue extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low recovery of met-enkephalin during tissue extraction.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary reasons for low met-enkephalin recovery during tissue extraction?

Low recovery of met-enkephalin is most commonly attributed to two main factors:

  • Enzymatic Degradation: Met-enkephalin is highly susceptible to rapid degradation by various peptidases present in tissues, especially brain tissue. These enzymes, such as aminopeptidases and dipeptidyl peptidases, cleave the peptide, reducing the amount of intact met-enkephalin.[1][2][3]

  • Oxidation: The methionine residue in met-enkephalin can be oxidized, which alters its structure and biological activity, leading to lower recovery of the active peptide.[4]

  • Suboptimal Extraction and Purification: Inefficient homogenization, inappropriate solvent selection, and issues with solid-phase extraction (SPE) can also significantly contribute to poor recovery.

Sample Handling and Stabilization

Q2: How critical is the speed of tissue processing after harvesting?

It is extremely critical. The neuropeptidome undergoes rapid changes immediately following tissue harvesting due to the activity of endogenous proteolytic enzymes.[2] To minimize post-mortem degradation, it is essential to process or stabilize the tissue as quickly as possible.

Q3: What are the recommended methods for tissue stabilization to prevent met-enkephalin degradation?

Two primary methods are recommended for tissue stabilization:

  • Heat Stabilization: This method involves heating the tissue to denature and inactivate proteolytic enzymes. It has been shown to be effective in preserving the integrity of neuropeptides.

  • Chemical Inhibition: The use of a cocktail of protease inhibitors is crucial to block the activity of various peptidases that degrade met-enkephalin.

Homogenization

Q4: Does the tissue homogenization method affect met-enkephalin recovery?

Yes, the homogenization method is a critical step. The goal is to achieve complete tissue disruption to release the peptides while minimizing enzymatic activity. It is imperative that homogenization is performed on ice to minimize protease activity. Common methods include:

  • Manual Homogenization: Using a pestle in a glass tube is effective for smaller samples.

  • Bead-Based Homogenization: Instruments like the Bullet Blender can process multiple samples simultaneously and are suitable for a range of tissue types.

  • Ultrasonic Homogenization: Sonication can be used to further disrupt tissue and lyse cells.

Q5: What type of buffer should I use for homogenization?

The choice of homogenization buffer is important. For brain tissue, a detergent-based buffer has been identified as suitable for global proteomic profiling. It is also common to use an acidic extraction medium, as this can help to inactivate some degradative enzymes. Regardless of the buffer, the inclusion of a protease inhibitor cocktail is highly recommended.

Extraction and Purification

Q6: I'm using Solid-Phase Extraction (SPE) for purification, but my recovery is still low. What could be the problem?

Low recovery during SPE can be due to several factors:

  • Analyte Breakthrough: The met-enkephalin may not be binding efficiently to the sorbent and is being lost during the loading or washing steps. This can happen if the affinity of the analyte for the loading solvent is greater than for the sorbent.

  • Irreversible Binding: The analyte may be too strongly retained on the sorbent and is not being completely eluted.

  • Improper Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor recovery.

  • Incorrect Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to fully recover it.

Q7: How can I optimize my SPE protocol for met-enkephalin?

To optimize your SPE protocol, consider the following:

  • Sorbent Selection: C18-mediated SPE is a viable strategy for peptide purification.

  • pH Adjustment: Adjusting the pH of the sample can increase the affinity of met-enkephalin for the sorbent.

  • Solvent Polarity: Modify the polarity of the loading and elution solvents to improve binding and elution efficiency.

  • Flow Rate: Decreasing the flow rate during sample loading can increase the interaction time between the analyte and the sorbent.

  • Elution Volume: Increasing the volume of the elution solvent or performing multiple, smaller elutions can improve recovery.

Storage and Stability

Q8: How stable is met-enkephalin in solution after extraction?

The stability of met-enkephalin in solution is dependent on the storage temperature. Dilute solutions are not stable over long periods.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Met-enkephalin Stability in Saline

Storage TemperatureStability after 2 Months
-17°C97% of initial concentration
4°C94% of initial concentration
22°C88-94% of initial concentration

(Data sourced from a study on the stability of Opioid Growth Factor ([Met⁵]-enkephalin)).

Table 2: Met-enkephalin Degradation Kinetics in Cerebrospinal Fluid (CSF)

ParameterValue
Optimal pH7.4
Optimal Temperature37°C
Half-life (t½)26.2 ± 5.5 minutes
Initial Velocity (Iv)0.03 ± 0.01 pg/mg protein/min

(Data from in vitro studies of met-enkephalin degradation in human CSF).

Experimental Protocols

Protocol 1: General Tissue Extraction of Met-enkephalin
  • Tissue Harvesting and Stabilization:

    • Rapidly excise the tissue of interest.

    • Immediately snap-freeze in liquid nitrogen or proceed with heat stabilization to inactivate peptidases.

    • If not using heat stabilization, perform all subsequent steps on ice.

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenization tube.

    • Add ice-cold homogenization buffer (e.g., acid extraction buffer or a detergent-based buffer) containing a protease inhibitor cocktail. A common ratio is 1g of tissue per 20 ml of buffer.

    • Homogenize the tissue until no visible chunks remain. This can be done using a manual homogenizer, a bead-based system, or a sonicator.

  • Centrifugation:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the peptide extract.

  • Purification by Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by washing with a water-miscible organic solvent (e.g., methanol or acetonitrile), followed by equilibration with an aqueous solution at the appropriate pH.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove impurities without eluting the met-enkephalin.

    • Elution: Elute the met-enkephalin from the cartridge using a stronger organic solvent. It may be beneficial to use an acidic or basic elution solvent to improve recovery.

  • Downstream Analysis:

    • The eluted sample can be dried down and reconstituted in an appropriate solvent for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis harvest 1. Tissue Harvesting stabilize 2. Stabilization (Heat or Inhibitors) harvest->stabilize homogenize 3. Homogenization (on ice) stabilize->homogenize centrifuge 4. Centrifugation homogenize->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant spe 6. Solid-Phase Extraction (SPE) supernatant->spe analysis 7. HPLC / Mass Spectrometry spe->analysis troubleshooting_low_recovery cluster_degradation Problem: Degradation cluster_extraction_issues Problem: Extraction cluster_spe_issues Problem: Purification start Low Met-enkephalin Recovery degradation Enzymatic Degradation or Oxidation start->degradation extraction Inefficient Homogenization or Extraction start->extraction spe Suboptimal SPE Protocol start->spe solution_stabilization Solution: - Rapid processing - Heat stabilization - Add protease inhibitors degradation->solution_stabilization solution_extraction Solution: - Optimize homogenization - Use appropriate buffers extraction->solution_extraction solution_spe Solution: - Adjust solvents/pH - Optimize flow rate - Check sorbent spe->solution_spe

References

challenges in measuring the short half-life of metenkefalin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the in vivo measurement of met-enkephalin, a notoriously difficult peptide to quantify due to its short half-life and low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is measuring met-enkephalin (Met-Enk) in vivo so challenging?

A1: The primary challenges in measuring Met-Enk in vivo stem from its inherent biochemical properties and low physiological concentrations.[1][2] Key difficulties include:

  • Rapid Degradation: Met-Enk has a very short half-life, often lasting only minutes, as it is quickly metabolized by various enzymes called enkephalinases.[3] These include aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE).[3]

  • Low Endogenous Concentrations: Opioid peptides are released in significantly lower concentrations (picomolar range) compared to classical neurotransmitters, making detection difficult.[4]

  • Sequence Similarity: Met-Enk is structurally very similar to other endogenous peptides, particularly Leu-enkephalin (Leu-Enk), which can lead to poor selectivity in certain detection methods.

  • Sample Instability: The methionine residue in Met-Enk is prone to variable oxidation during sample collection and processing. This can split the signal across multiple mass-to-charge (m/z) values in mass spectrometry, impairing sensitivity and accurate quantification.

Q2: What is the expected half-life of Met-Enk in vivo?

A2: The half-life of Met-Enk is very short, but values can vary depending on the biological matrix and experimental conditions. In vitro studies using supernatant from human brain tissue have shown half-lives ranging from 1.6 to 14.3 minutes across different brain regions. In human cerebrospinal fluid (CSF), the degradation half-life was found to be in a limited range of approximately 20.8 to 33.8 minutes. The rapid clearance makes it a challenging pharmaceutical candidate, as large, frequent doses would be required to maintain a therapeutic effect.

Q3: My Met-Enk signal is undetectable or very low in my microdialysis samples. What are the common causes and solutions?

A3: This is a frequent issue. Consider the following troubleshooting steps:

  • Issue: Rapid Enzymatic Degradation.

    • Cause: Peptidases in the extracellular fluid degrade Met-Enk before or during sample collection. Key enzymes include NEP and ACE.

    • Solution: While not always feasible in vivo without altering the biological system, understanding the degrading enzymes is key. For ex vivo sample stability, consider adding a cocktail of peptidase inhibitors (e.g., puromycin, bacitracin, bestatin) to your collection vials.

  • Issue: Insufficient Analytical Sensitivity.

    • Cause: The concentration of Met-Enk in the dialysate is below the limit of quantification (LOQ) of your analytical method. Endogenous levels are often in the picomolar range.

    • Solution: Employ highly sensitive detection techniques. Nano-liquid chromatography coupled with mass spectrometry (nLC-MS) is recommended. Recent optimized methods have achieved an LOQ of 40 amol/sample for both Met-Enk and Leu-Enk.

  • Issue: Poor Microdialysis Recovery.

    • Cause: The efficiency of the microdialysis probe in capturing Met-Enk from the interstitial fluid is low. This can be affected by flow rate and probe membrane characteristics.

    • Solution: Optimize your microdialysis parameters. A slow flow rate (e.g., 0.6 - 0.8 μL/min) can increase recovery. Use a probe with an appropriate membrane cutoff (e.g., 20 kDa). Calibrate the in vitro recovery of your probe for Met-Enk before in vivo experiments.

  • Issue: Peptide Adsorption.

    • Cause: Peptides can adsorb to the surfaces of tubing, collection vials, and autosampler components, leading to sample loss.

    • Solution: Use low-adsorption materials (e.g., silanized glass vials, PEEK tubing). Adding a small amount of organic solvent or a carrier protein like BSA to the collection buffer (if compatible with your downstream analysis) can also help minimize adsorption.

Q4: How can I prevent the variable oxidation of the methionine residue in Met-Enk during my experiment?

A4: Variable oxidation is a critical barrier to accurate Met-Enk quantification. The most effective strategy is to convert all Met-Enk to a single, uniformly oxidized state before analysis.

  • Solution: Controlled Oxidation. A refined method involves intentionally oxidizing all methionyl residues to the doubly oxidized sulfone form. This ensures that the entire Met-Enk signal is represented by a single m/z value, which reliably differentiates it from Leu-Enk and significantly improves quantification. This oxidation step is typically performed overnight after sample collection and before nLC-MS analysis.

Quantitative Data Summary

The following table summarizes reported half-life and concentration data for Met-Enk from various studies.

ParameterValueBrain Region / ConditionSpeciesCitation
Half-Life (t½) 1.6 - 14.3 minLimbic system, thalamus, basal ganglia, cortex (in vitro)Human
Half-Life (t½) 20.8 - 33.8 minCerebrospinal Fluid (in vitro)Human
Lower Limit of Quantification (LLOQ) 40 amol/sampleMicrodialysis samples from Nucleus Accumbens ShellMouse
Concentration Detection Limit 20 pMMicrodialysis samples from Globus PallidusRat
In Vivo Release Ratio (Met-Enk:Leu-Enk) ~3:1Nucleus Accumbens Shell (K+-stimulated release)Mouse

Experimental Protocols

Protocol: In Vivo Microdialysis with nLC-MS for Met-Enk Quantification

This protocol is adapted from advanced methods developed for the sensitive in vivo detection of enkephalins.

  • Stereotaxic Surgery & Probe Implantation:

    • Anesthetize the animal (e.g., mouse) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens Shell, NAcSh).

    • Allow the animal to recover for a specified period before the experiment.

  • Microdialysis Sample Collection:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.8 μL/min).

    • Collect dialysate fractions at regular intervals (e.g., every 13 minutes) into low-adsorption vials.

    • Immediately after collection, add a known concentration of a stable isotope-labeled internal standard for both Met-Enk and Leu-Enk (e.g., 40 amol/sample) to each vial for accurate quantification.

  • Sample Processing: Methionine Oxidation & Desalting:

    • Oxidation: To stabilize the Met-Enk signal, perform a controlled chemical oxidation of the collected samples. This converts all methionine residues to the sulfone form. This reaction is typically carried out overnight.

    • Solid-Phase Extraction (SPE): To increase the signal-to-noise ratio, perform SPE to remove salts and other interferences from the microdialysis samples before analysis.

  • nLC-MS Analysis:

    • Analyze the processed samples using a highly sensitive nano-liquid chromatography system coupled to a mass spectrometer (nLC-MS).

    • Develop a targeted proteomics method to detect and quantify the specific m/z values for native (now oxidized) Met-Enk and the stable isotope-labeled internal standard.

    • Quantify the endogenous peptide concentration by comparing the signal of the native peptide to that of the known concentration of the internal standard.

Visualizations

Met-Enkephalin Degradation Pathway

The following diagram illustrates the primary enzymatic pathways responsible for the rapid degradation of Met-enkephalin in vivo.

MetEnkephalinDegradation cluster_products1 cluster_products2 MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine MetEnk->Tyr Cleaves Tyr-Gly bond Tetrapeptide Gly-Gly-Phe-Met MetEnk->Tetrapeptide Dipeptide Tyr-Gly MetEnk->Dipeptide Cleaves Gly-Phe bond Tripeptide Gly-Phe-Met MetEnk->Tripeptide APN Aminopeptidase N (APN) APN->MetEnk NEP Neutral Endopeptidase (NEP) NEP->MetEnk ACE Angiotensin-Converting Enzyme (ACE) ACE->MetEnk Other peptidases

Caption: Enzymatic degradation pathways of Met-enkephalin.

Experimental Workflow for In Vivo Measurement

This workflow outlines the key steps from animal preparation to data analysis for quantifying Met-enkephalin.

ExperimentalWorkflow A Stereotaxic Surgery & Probe Implantation B Animal Recovery A->B Day 0 C In Vivo Microdialysis (aCSF Perfusion, ~0.8 µL/min) B->C Allow recovery D Sample Collection & Addition of Internal Standard C->D Day 1 (e.g., 13 min fractions) E Overnight Methionine Oxidation Reaction D->E Overnight F Solid-Phase Extraction (Desalting) E->F Day 2 G nLC-MS Analysis F->G H Data Processing & Quantification G->H Days 3-5 ChallengesAndSolutions cluster_challenges Challenges cluster_solutions Solutions C1 Rapid Enzymatic Degradation S1 Use of Enzyme Inhibitors (in vitro) C1->S1 C2 Low In Vivo Concentration (pM) S2 High-Sensitivity Detection (e.g., nLC-MS) C2->S2 C3 Methionine Oxidation S3 Controlled Oxidation to Sulfone Form C3->S3 C4 Sample Loss & Poor Recovery C4->S2 Improves effective concentration S4 Optimize Microdialysis (Low Flow Rate) & Use Low-Adsorption Materials C4->S4

References

Technical Support Center: Validation of Antibody Specificity for Met-Enkephalin Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with met-enkephalin immunoassays. Proper validation of antibody specificity is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for met-enkephalin immunoassays?

Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, met-enkephalin, also recognizes and binds to other molecules with similar structural features.[1] This is a significant concern in met-enkephalin immunoassays because met-enkephalin is a small pentapeptide (Tyr-Gly-Gly-Phe-Met) that shares sequence homology with other endogenous opioid peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and the N-terminus of β-endorphin.[2][3] Such cross-reactivity can lead to false-positive results and an overestimation of met-enkephalin concentrations.[4]

Q2: How can I initially assess the potential cross-reactivity of a met-enkephalin antibody?

A preliminary assessment of potential cross-reactivity can be performed by conducting a sequence homology analysis using a tool like NCBI-BLAST.[1] By comparing the immunogen sequence of the antibody to other related peptides, you can identify potential cross-reactants. Polyclonal antibodies may have a higher likelihood of cross-reactivity as they recognize multiple epitopes.

Q3: What are the key experimental methods to validate the specificity of my met-enkephalin antibody?

Several experimental methods are essential for validating the specificity of a met-enkephalin antibody. These include:

  • Cross-Reactivity/Competition ELISA: This assay directly measures the antibody's affinity for met-enkephalin versus other related peptides.

  • Western Blotting: This technique helps to verify that the antibody recognizes a protein of the correct molecular weight corresponding to the proenkephalin precursor protein.

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC) with Peptide Blocking: Pre-incubating the antibody with an excess of the target peptide (met-enkephalin) should abolish the staining signal, demonstrating specificity.

  • Analysis of Knockout/Knockdown Samples: The most definitive validation involves using tissues or cells where the target protein (proenkephalin) has been knocked out or knocked down. A specific antibody should show no signal in these samples.

Q4: My ELISA is showing high background. What are the common causes and solutions?

High background in an ELISA can be caused by several factors:

  • Insufficient Washing: Ensure thorough washing between steps to remove unbound reagents.

  • Inadequate Blocking: The blocking buffer may be ineffective. Try different blocking agents or extend the blocking time.

  • High Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.

  • Contaminated Reagents: Use fresh, high-quality reagents and buffers.

  • Improper Incubation Conditions: Incubation times that are too long or temperatures that are too high can increase non-specific binding.

Q5: I am not getting a signal or the signal is very weak in my immunoassay. What should I check?

A weak or absent signal can be due to various issues:

  • Inactive Reagents: Ensure that your antibodies, enzyme conjugates, and substrates have not expired and have been stored correctly.

  • Incorrect Reagent Dilutions: Double-check all calculations and dilutions for your antibodies and standards.

  • Omission of a Reagent: Systematically review your protocol to ensure all necessary reagents were added in the correct order.

  • Sample Issues: The concentration of met-enkephalin in your samples may be below the detection limit of the assay. For plasma or cerebrospinal fluid (CSF) samples, an extraction step may be necessary to concentrate the peptide.

  • Improper Plate Coating (for custom ELISAs): If you are developing your own ELISA, ensure the plate is coated correctly and that the chosen coating buffer is appropriate.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Signal/Saturation Sample concentration is too high.Dilute your samples and re-run the assay.
Standard curve is inaccurate.Prepare a fresh standard curve with appropriate dilutions.
Incubation times are too long.Adhere to the recommended incubation times in the protocol.
High Coefficient of Variation (%CV) Inconsistent pipetting technique.Ensure your pipettes are calibrated and use proper pipetting techniques.
Uneven temperature across the plate.Avoid stacking plates during incubation and ensure all reagents are at room temperature before use.
Inadequate mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
No Signal in Western Blot Low expression of proenkephalin in the sample.Use a positive control, such as a cell line known to express proenkephalin (e.g., THP-1).
Inefficient protein transfer.Optimize your transfer conditions and verify the transfer with a total protein stain.
Antibody not suitable for Western Blotting.Check the antibody datasheet to confirm it has been validated for Western Blot.
Non-specific Staining in IHC/ICC Primary antibody concentration is too high.Perform an antibody titration to find the optimal dilution.
Inadequate blocking.Use a blocking solution containing normal serum from the same species as the secondary antibody.
Insufficient washing.Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: Peptide Blocking for Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

This protocol is used to confirm that the antibody staining is specific to the target peptide. A significant reduction or elimination of the signal after pre-incubation with the target peptide indicates specificity.

Materials:

  • Primary antibody against met-enkephalin

  • Synthetic met-enkephalin peptide

  • Incubation buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)

  • Two identical fixed tissue sections or cell samples

Procedure:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your primary antibody that gives a clear positive signal with low background.

  • Prepare Antibody Solutions: Prepare two identical solutions of the diluted primary antibody.

    • Control Antibody Solution: To one tube, add only the incubation buffer.

    • Blocked Antibody Solution: To the second tube, add the synthetic met-enkephalin peptide at a 2-5 fold excess by weight compared to the antibody. The optimal concentration of the blocking peptide may need to be determined empirically.

  • Incubate: Gently mix both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Stain Samples: Proceed with your standard IHC/ICC protocol, using the "Control Antibody Solution" on one sample and the "Blocked Antibody Solution" on the identical second sample.

  • Analyze Results: Compare the staining between the two samples. A specific antibody will show a clear signal with the control solution and a significantly reduced or absent signal with the blocked solution.

Protocol 2: Cross-Reactivity Assessment by Competitive ELISA

This protocol helps to quantify the cross-reactivity of a met-enkephalin antibody with related peptides.

Materials:

  • Met-enkephalin antibody

  • Met-enkephalin standard

  • Potentially cross-reacting peptides (e.g., Leu-enkephalin, β-endorphin)

  • ELISA plate coated with met-enkephalin

  • Enzyme-conjugated secondary antibody

  • Substrate solution

Procedure:

  • Prepare Standard Curves: Prepare a standard curve for met-enkephalin.

  • Prepare Competitor Curves: For each potentially cross-reacting peptide, prepare a serial dilution series at concentrations comparable to the met-enkephalin standard curve.

  • Competitive Binding: In separate wells, add a fixed concentration of the met-enkephalin antibody along with the varying concentrations of either the met-enkephalin standard or the competitor peptides.

  • Incubate: Incubate the plate to allow for competitive binding to the coated met-enkephalin.

  • Wash and Detect: Wash the plate to remove unbound antibody and add the enzyme-conjugated secondary antibody. After another incubation and wash, add the substrate and measure the signal.

  • Calculate Cross-Reactivity: The cross-reactivity is calculated at the concentration of each peptide that causes 50% inhibition of the maximum signal.

    Cross-Reactivity (%) = (Concentration of Met-enkephalin at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Example Cross-Reactivity Data for a Met-Enkephalin Antibody

PeptideCross-Reactivity (%)
Met-enkephalin 100
Leu-enkephalin< 1
β-Endorphin< 0.1
Dynorphin A< 0.1
α-Endorphin< 0.1

Note: This is example data. Actual cross-reactivity will vary between different antibodies and should be determined experimentally.

Visualizations

Antibody_Validation_Workflow Antibody Validation Workflow for Met-Enkephalin Immunoassays A Start: Obtain Met-Enkephalin Antibody B Sequence Homology Analysis (BLAST) A->B C Western Blot on Proenkephalin-expressing Lysate B->C D Is a single band of the correct MW observed? C->D E Competitive ELISA with Related Peptides D->E Yes I Troubleshoot or select a different antibody D->I No F IHC/ICC with Peptide Blocking Control E->F G Is staining abolished by blocking peptide? F->G H Antibody is validated for specificity G->H Yes G->I No

Caption: A workflow for validating the specificity of met-enkephalin antibodies.

Met_Enkephalin_Signaling Met-Enkephalin Signaling in Cell Proliferation cluster_cell Cell Met Met-Enkephalin (OGF) Receptor OGF Receptor (OGFr) Met->Receptor Binds Complex OGF-OGFr Complex Receptor->Complex Endocytosis Clathrin-mediated Endocytosis Complex->Endocytosis Nucleus Nucleus Endocytosis->Nucleus Translocation CellCycle Inhibition of Cell Cycle Progression (G1 to S phase) Nucleus->CellCycle Initiates signaling cascade

Caption: Simplified signaling pathway of Met-enkephalin in regulating cell proliferation.

References

Technical Support Center: Optimizing Protein Precipitation for Plasma Met-Enkephalin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful extraction of met-enkephalin from plasma using protein precipitation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the protein precipitation of met-enkephalin from plasma samples.

Q1: What is the best protein precipitation solvent for met-enkephalin analysis?

A1: Acetonitrile (ACN) is generally the most effective and widely used solvent for precipitating proteins while keeping small peptides like met-enkephalin in the supernatant.[1] Methanol (MeOH) can also be used, but it is typically less efficient at removing proteins, which can lead to a "dirtier" sample and potential matrix effects.[1][2][3][4] Acetone is very effective at precipitating proteins but may lead to lower recovery of peptides due to co-precipitation.

Q2: I am experiencing low recovery of met-enkephalin. What are the possible causes and solutions?

A2: Low recovery is a frequent issue. Here are the primary causes and how to troubleshoot them:

  • Co-Precipitation: The peptide may be physically trapped in the precipitated protein pellet.

    • Solution: Ensure vigorous and thorough vortexing after adding the precipitation solvent to create a fine, dispersed precipitate. Optimize the solvent-to-plasma ratio; a higher ratio (e.g., 3:1 or 4:1 ACN:plasma) can improve recovery.

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, met-enkephalin can remain bound to them.

    • Solution: Use chilled solvent (-20°C) and perform the incubation step at a low temperature (e.g., -20°C for 30-60 minutes) to maximize protein removal. Ensure the correct solvent-to-plasma ratio is used; ACN generally requires a ratio of at least 2:1 or 3:1 (v/v) for efficient precipitation.

  • Peptide Adsorption (Non-Specific Binding): Met-enkephalin can stick to the surfaces of tubes and pipette tips, especially at low concentrations.

    • Solution: Use low-binding microcentrifuge tubes. Pre-conditioning pipette tips by aspirating and dispensing the sample solution a few times can help. Adding a small amount of a carrier protein or using sample matrices with optimized organic solvent content can also reduce non-specific binding.

  • Degradation: Endogenous proteases in plasma can degrade met-enkephalin.

    • Solution: Collect blood in tubes containing protease inhibitors. Work quickly and keep samples on ice throughout the procedure to minimize enzymatic activity.

  • Pellet Disruption: Accidentally aspirating part of the protein pellet when collecting the supernatant is a common source of loss and variability.

    • Solution: Leave a small amount of supernatant behind to avoid disturbing the pellet. Centrifuge at a high speed (e.g., >14,000 x g) for an adequate time (10-15 minutes) to ensure a compact pellet.

Q3: My results are highly variable between replicates. What could be the cause?

A3: High variability or poor precision is often linked to inconsistencies in the sample preparation workflow.

  • Inconsistent Pipetting: Inaccurate pipetting of plasma or precipitation solvent will alter the critical solvent:plasma ratio.

  • Variable Mixing: Insufficient or inconsistent vortexing can lead to differences in precipitation efficiency.

  • Temperature Fluctuations: Ensure all samples are processed under the same temperature conditions.

  • Supernatant Transfer: Inconsistent technique when removing the supernatant can introduce variability.

Q4: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are caused by co-eluting endogenous components from the plasma that interfere with the ionization of met-enkephalin.

  • Optimize Precipitation: Acetonitrile is generally better than methanol at removing phospholipids, a common source of matrix effects.

  • Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the final supernatant before injection into the LC-MS/MS system.

  • Improve Chromatographic Separation: Modify your HPLC/UPLC method to better separate met-enkephalin from interfering components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of met-enkephalin is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate quantification.

Quantitative Data Summary

The choice of precipitation agent and its ratio to plasma significantly impacts protein removal and analyte recovery. The following tables summarize typical performance characteristics.

Table 1: Comparison of Common Protein Precipitation Solvents

Precipitation SolventTypical Plasma Ratio (v/v)Protein Removal EfficiencyPeptide RecoveryKey Considerations
Acetonitrile (ACN) 2:1 to 4:1HighGood to ExcellentGenerally provides the cleanest extracts and reduces phospholipid-based matrix effects.
Methanol (MeOH) 3:1 to 10:1ModerateGoodLess efficient at protein removal; may require higher solvent ratios.
Acetone 4:1Very HighModerate to GoodCan cause co-precipitation of small peptides.
Ethanol (EtOH) 2:1ModerateGoodSimilar to methanol in performance.

Experimental Protocols & Workflows

Detailed Protocol: Acetonitrile Precipitation of Plasma Met-Enkephalin

This protocol is a standard procedure for extracting met-enkephalin from plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma (collected in tubes with protease inhibitors)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Low-binding microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Sample Aliquoting: Thaw plasma samples on ice. Pipette 100 µL of plasma into a pre-chilled 1.5 mL low-binding microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (e.g., stable isotope-labeled met-enkephalin) to the plasma and briefly vortex.

  • Protein Precipitation: Add 300 µL of chilled (-20°C) acetonitrile to the plasma sample (achieving a 3:1 solvent-to-plasma ratio).

  • Mixing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure complete mixing and formation of a fine protein precipitate.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000-20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) without disturbing the pellet and transfer it to a clean tube or a 96-well plate.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly to ensure the peptide is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protein precipitation workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction & Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_ACN 3. Add Chilled ACN (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (30-60s) Add_ACN->Vortex Incubate 5. Incubate (-20°C, 30 min) Vortex->Incubate Centrifuge 6. Centrifuge (>14,000 x g, 15 min) Incubate->Centrifuge Transfer 7. Transfer Supernatant Centrifuge->Transfer Pellet Discard Protein Pellet Centrifuge->Pellet Dry 8. Evaporate to Dryness Transfer->Dry Reconstitute 9. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Met-Enkephalin Extraction via Protein Precipitation.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common problems during the optimization process.

G Start Start: Poor Results? LowRecovery Problem: Low Recovery? Start->LowRecovery Yes HighVar Problem: High Variability? Start->HighVar No CheckRatio Increase ACN:Plasma Ratio (e.g., 3:1 or 4:1) LowRecovery->CheckRatio Possible Cause: Co-precipitation CheckTemp Use Chilled Solvent (-20°C) & Incubate Cold LowRecovery->CheckTemp Possible Cause: Incomplete Precipitation CheckBinding Use Low-Binding Tubes & Pre-condition tips LowRecovery->CheckBinding Possible Cause: Non-specific Binding CheckProtease Use Protease Inhibitors & Keep Samples on Ice LowRecovery->CheckProtease Possible Cause: Degradation MatrixFX Problem: Matrix Effects? HighVar->MatrixFX No CheckPipette Calibrate Pipettes & Standardize Technique HighVar->CheckPipette Yes CheckVortex Standardize Vortex Time and Speed HighVar->CheckVortex Yes CheckTransfer Ensure Consistent Supernatant Transfer HighVar->CheckTransfer Yes CheckSolvent Confirm Use of ACN (vs. MeOH) MatrixFX->CheckSolvent Yes Dilute Dilute Final Extract Before Injection MatrixFX->Dilute Yes CheckChroma Optimize LC Gradient for Better Separation MatrixFX->CheckChroma Yes

References

selecting the appropriate internal standard for metenkefalin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the appropriate internal standard for the accurate quantification of met-enkephalin in biological matrices. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate met-enkephalin quantification?

An internal standard (IS) is a compound of known concentration that is added to all samples, including calibration standards and quality controls, prior to sample processing and analysis. Its primary role is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the quantification.[1][2] For a peptide like met-enkephalin, which can be prone to issues such as instability, adsorption, and matrix effects, an internal standard is essential for reliable results.[3]

Q2: What are the key characteristics of an ideal internal standard for met-enkephalin?

The ideal internal standard should closely mimic the physicochemical properties of met-enkephalin.[1] This includes having a similar chemical structure, retention time in liquid chromatography (LC), and ionization efficiency in the mass spectrometer (MS). The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.

Q3: What types of internal standards are commonly used for met-enkephalin quantification?

The two main types of internal standards used for met-enkephalin quantification are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-met-enkephalin, where one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ¹⁸O), is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This ensures that it behaves identically to met-enkephalin during sample extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.

  • Structural Analog Internal Standards: These are molecules that are structurally similar to met-enkephalin but are not isotopically labeled. An example used in enkephalin analysis is [glu1]-fibrinopeptide. While they can compensate for some variability, they may not perfectly mimic the behavior of met-enkephalin in all aspects of the analytical process.

Selecting an Internal Standard: A Comparative Overview

Choosing the right internal standard is a critical step in developing a robust quantitative assay for met-enkephalin. The following table summarizes the performance of commonly used internal standards.

Internal Standard TypeExample(s)Key AdvantagesKey DisadvantagesTypical Performance Metrics
Stable Isotope-Labeled (SIL) Stable isotope-labeled Met-Enkephalin ([¹⁸O₂]-Met-Enkephalin)- Co-elutes with the analyte.- Experiences identical matrix effects.- Corrects for variability in extraction, chromatography, and ionization.- Can be expensive and may not be commercially available for all analytes.- Isotopic impurities can interfere with the analyte signal if not carefully selected.- High accuracy and precision (often single-digit %RSD).- Linear range typically from pg/mL to ng/mL.
Structural Analog [glu1]-fibrinopeptide- More readily available and less expensive than SIL standards.- May not have the same extraction recovery or ionization efficiency as met-enkephalin.- Chromatographic separation from the analyte may be incomplete or variable.- Good linearity (correlation coefficients often >0.99).- Accuracy and precision may be less optimal than with SIL standards.

Experimental Protocol: Quantification of Met-enkephalin using a Stable Isotope-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of met-enkephalin in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add the stable isotope-labeled met-enkephalin internal standard at a fixed concentration.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., Pepmap® C18, 3 µm, 100Å, 300 µm I.D. x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 100% A to 40% B over 15 minutes.

    • Flow Rate: 6.5 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Met-enkephalin: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • SIL-Met-enkephalin: Monitor the transition from the isotopically labeled precursor ion (m/z) to its corresponding product ion (m/z).

3. Data Analysis

  • Integrate the peak areas for both met-enkephalin and the SIL internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of met-enkephalin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guide

This section addresses common problems encountered during met-enkephalin quantification using an internal standard.

Issue 1: High Variability in Internal Standard Peak Area Across Samples

  • Possible Cause: Inconsistent sample preparation, such as pipetting errors when adding the internal standard.

  • Troubleshooting Steps:

    • Review the sample preparation protocol to ensure consistency.

    • Verify the calibration and performance of all pipettes used.

    • Ensure the internal standard is completely dissolved and homogeneously mixed before addition to samples.

  • Possible Cause: Degradation of the internal standard in the biological matrix.

  • Troubleshooting Steps:

    • Perform a stability study of the internal standard in the matrix under the same conditions as the sample processing.

    • If degradation is observed, consider adding the internal standard at a later stage of the sample preparation, if appropriate for the assay.

  • Possible Cause: Matrix effects, where components in the biological sample suppress or enhance the ionization of the internal standard.

  • Troubleshooting Steps:

    • Evaluate the matrix effect by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample.

    • If significant matrix effects are present, optimize the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation).

    • Ensure the internal standard co-elutes with the analyte to compensate for matrix effects effectively.

Issue 2: Poor Linearity of the Calibration Curve

  • Possible Cause: The concentration of the internal standard is too high or too low.

  • Troubleshooting Steps:

    • The internal standard concentration should ideally be in the mid-range of the calibration curve.

    • Test different concentrations of the internal standard to find the optimal level that provides a consistent response across the calibration range.

  • Possible Cause: Cross-contribution of signals between the analyte and the internal standard.

  • Troubleshooting Steps:

    • Check for isotopic interference from the analyte to the internal standard and vice versa.

    • If using a SIL-IS, ensure a sufficient mass difference between the analyte and the IS to avoid overlap of their isotopic envelopes.

Issue 3: Inaccurate Quantification Results

  • Possible Cause: The chosen internal standard is not appropriate for the assay.

  • Troubleshooting Steps:

    • If using a structural analog, its physicochemical properties may differ significantly from met-enkephalin, leading to different extraction recoveries or ionization efficiencies.

    • Switching to a stable isotope-labeled internal standard is the most reliable solution to improve accuracy.

Workflow for Selecting an Appropriate Internal Standard

The following diagram illustrates a logical workflow for selecting a suitable internal standard for met-enkephalin quantification.

InternalStandardSelection start Start: Define Analytical Method Requirements is_available Is a Stable Isotope-Labeled (SIL) Met-Enkephalin Available? start->is_available select_sil Select SIL-Met-Enkephalin is_available->select_sil Yes select_analog Select a Structural Analog (e.g., [glu1]-fibrinopeptide) is_available->select_analog No validate_is Validate Internal Standard Performance select_sil->validate_is select_analog->validate_is check_linearity Assess Linearity and Correlation Coefficient (r > 0.99) validate_is->check_linearity check_precision Evaluate Precision and Accuracy (%RSD < 15%) check_linearity->check_precision Pass optimization Optimize IS Concentration and Sample Preparation check_linearity->optimization Fail check_precision->optimization Fail final_method Finalize Analytical Method check_precision->final_method Pass optimization->validate_is

References

addressing metenkefalin adsorption to labware during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of metenkephalin adsorption to labware during analysis. Loss of this opioid peptide due to adsorption can lead to inaccurate quantification and unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is metenkephalin and why is its adsorption to labware a concern?

Metenkephalin is a small, endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. Its adsorption to laboratory surfaces, such as glass and plastic, is a significant concern because it can lead to a substantial loss of the analyte from your sample. This loss results in underestimation of its concentration, impacting the accuracy and reproducibility of quantitative analyses.

Q2: What causes metenkephalin to adsorb to labware?

The adsorption of metenkephalin is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The presence of hydrophobic amino acid residues, such as Phenylalanine and Methionine, in the metenkephalin sequence can cause it to bind to nonpolar surfaces, particularly polypropylene and other plastics.

  • Electrostatic Interactions: The net charge of the metenkephalin molecule and the charge of the labware surface play a crucial role. The calculated isoelectric point (pI) of metenkephalin is approximately 5.7.

    • At a pH below its pI (e.g., in acidic solutions), the peptide will have a net positive charge and can bind to negatively charged surfaces like the silanol groups on glass.

    • At a pH above its pI, the peptide will carry a net negative charge and can interact with positively charged surface moieties.

Q3: Which type of labware is best to minimize metenkephalin adsorption?

For many peptides, polypropylene vials are a better choice than glass vials to reduce adsorption. This is because the silanol groups on the surface of borosilicate glass can interact with peptides, leading to significant loss. However, standard polypropylene can still adsorb peptides through hydrophobic interactions. Therefore, the use of specialized low-adsorption or protein-repellent polypropylene vials is highly recommended for analyzing metenkephalin.

Q4: How does the solvent composition affect metenkephalin adsorption?

The composition of the solvent used to dissolve and store metenkephalin samples can significantly impact adsorption.

  • Organic Solvents: Adding organic solvents like acetonitrile (ACN) to the sample diluent can disrupt hydrophobic interactions between metenkephalin and plastic surfaces, thereby increasing its recovery.

  • Detergents: Low concentrations (typically 0.01% to 0.1%) of non-ionic detergents, such as Tween® 20 or Triton™ X-100, can be added to aqueous solutions to reduce hydrophobic-driven adsorption to plastic surfaces.

  • pH: The pH of the solution influences the charge of both the peptide and the labware surface. Maintaining the pH of the solution away from the isoelectric point of metenkephalin (pI ≈ 5.7) can help minimize adsorption by promoting repulsion between the peptide and a similarly charged surface.

Q5: What are blocking agents and how can they prevent metenkephalin adsorption?

Blocking agents are molecules that are used to pre-coat the surface of the labware. These agents occupy the sites where the analyte of interest (metenkephalin) might otherwise bind. A common and effective blocking agent is Bovine Serum Albumin (BSA). By incubating the labware with a BSA solution, a protein layer is formed on the surface, which can significantly reduce the subsequent adsorption of metenkephalin.

Troubleshooting Guides

Problem: Low or inconsistent metenkephalin recovery in my analytical assay.

This is a common issue often attributable to the adsorption of the peptide to labware surfaces during sample preparation, storage, or analysis.

Troubleshooting Workflow

TroubleshootingWorkflow start Low/Inconsistent Metenkephalin Recovery check_labware Step 1: Evaluate Labware - Are you using glass vials? - Are you using standard polypropylene? start->check_labware switch_to_low_bind Switch to Low-Adsorption Polypropylene Vials check_labware->switch_to_low_bind Yes check_solvent Step 2: Assess Sample Solvent - Is the sample in a purely aqueous buffer? check_labware->check_solvent No switch_to_low_bind->check_solvent add_organic Add Acetonitrile (e.g., 5-20%) or a non-ionic detergent (e.g., 0.05% Tween-20) to the sample diluent. check_solvent->add_organic Yes check_blocking Step 3: Consider Pre-treatment - Are you analyzing very low concentrations? check_solvent->check_blocking No add_organic->check_blocking use_blocking_agent Pre-coat labware with a blocking agent like BSA. check_blocking->use_blocking_agent Yes re_evaluate Re-evaluate Metenkephalin Recovery check_blocking->re_evaluate No use_blocking_agent->re_evaluate

Caption: A step-by-step guide to troubleshooting low metenkephalin recovery.

Data Presentation

The following tables summarize the impact of labware type and solvent composition on peptide recovery. Note: This data is for illustrative purposes with other peptides and similar trends are expected for metenkephalin, though the exact recovery percentages may differ.

Table 1: Effect of Vial Type on Peptide Recovery

Vial TypePeptide 1 Recovery (%)Peptide 2 Recovery (%)
Standard Glass4562
Standard Polypropylene7585
Low-Adsorption Polypropylene>95>95

Table 2: Effect of Acetonitrile (ACN) Concentration on Peptide Recovery from Polypropylene Vials

ACN Concentration in Sample DiluentPeptide Recovery (%)
0%68
5%85
10%92
20%>98

Experimental Protocols

Protocol 1: Pre-coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat labware to minimize peptide adsorption.

Materials:

  • Bovine Serum Albumin (BSA), high purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be coated (e.g., polypropylene vials, pipette tips)

  • Vortex mixer

  • Aspirator or pipette

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 100 mg of BSA in 10 mL of PBS.

  • Filter the BSA solution through a 0.22 µm syringe filter to remove any aggregates.

  • Add the BSA solution to the labware, ensuring all surfaces that will contact the sample are covered.

  • Incubate at room temperature for at least 30 minutes. For more effective coating, incubation can be extended to 2 hours or overnight at 4°C.

  • Aspirate the BSA solution.

  • Gently rinse the labware with high-purity water or your experimental buffer to remove any loosely bound BSA.

  • Allow the labware to air dry completely before use.

BSA Coating Workflow

BSA_Coating_Workflow prep_bsa Prepare 1% BSA in PBS (pH 7.4) filter_bsa Filter BSA solution (0.22 µm filter) prep_bsa->filter_bsa add_to_labware Add BSA solution to labware filter_bsa->add_to_labware incubate Incubate at RT for 30+ min or 4°C overnight add_to_labware->incubate aspirate Aspirate BSA solution incubate->aspirate rinse Rinse with high-purity water or buffer aspirate->rinse dry Air dry labware rinse->dry ready Coated labware ready for use dry->ready RecoveryAnalysis prep_std Prepare Metenkephalin Working Standard control Inject Control Sample (Direct Injection) prep_std->control test Incubate Standard in Test Labware prep_std->test hplc HPLC Analysis control->hplc inject_test Inject Test Sample test->inject_test inject_test->hplc calculate Calculate % Recovery hplc->calculate

Technical Support Center: Enhancing Temporal Resolution for In Vivo Met-enkephalin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the temporal resolution of in vivo met-enkephalin detection methods. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the principal techniques in the field: Microdialysis, Fast-Scan Cyclic Voltammetry (FSCV), and Genetically Encoded Biosensors.

Comparison of In Vivo Met-enkephalin Detection Methods

The following table summarizes the key quantitative performance metrics of the primary methods used for in vivo met-enkephalin detection, allowing for a direct comparison of their capabilities.

FeatureMicrodialysis with LC-MS/ECDFast-Scan Cyclic Voltammetry (FSCV)Genetically Encoded Biosensors
Temporal Resolution Minutes (can be improved to ~1-5 min with optimization)[1]Sub-second[2][3]Sub-second to seconds
Spatial Resolution Millimeters (probe size dependent)MicrometersCellular/subcellular
Limit of Detection Low picomolar to attomole range[1]Nanomolar rangeNanomolar to micromolar range
Selectivity High (based on chromatography and mass spectrometry)Moderate (relies on electrochemical signature)High (based on receptor-ligand binding)
Quantification Absolute quantificationRelative changes in concentrationRelative changes in fluorescence

Troubleshooting Guides and FAQs

This section addresses common issues and questions that researchers may encounter during their experiments, providing practical advice and solutions in a question-and-answer format.

Microdialysis

Q1: My met-enkephalin recovery is low and variable. What are the possible causes and solutions?

A1: Low and inconsistent recovery is a frequent challenge in neuropeptide microdialysis. Several factors can contribute to this issue:

  • Probe-Related Issues:

    • Membrane Clogging: The pores of the dialysis membrane can become blocked by tissue debris or proteins, reducing diffusion.

      • Solution: Ensure slow and careful probe insertion to minimize tissue damage. Consider using probes with a larger molecular weight cutoff (MWCO) or biocompatible coatings.

    • Incorrect Flow Rate: The perfusion flow rate directly impacts recovery.

      • Solution: Use a lower flow rate (e.g., 0.5-1.0 µL/min) to allow more time for diffusion across the membrane. However, be aware that this will decrease temporal resolution.

  • Analyte Degradation: Neuropeptides like met-enkephalin are susceptible to degradation by peptidases in the extracellular space and in the collected sample.

    • Solution: Include a cocktail of peptidase inhibitors in the perfusion fluid to protect the analyte. Additionally, collect dialysate samples in vials kept on ice or in a refrigerated fraction collector and add acid (e.g., acetic acid to a final concentration of 5%) to stabilize the peptides for storage.

  • Adsorption: Met-enkephalin can adsorb to the surfaces of the tubing and collection vials.

    • Solution: Use low-binding tubing and vials. Some researchers pre-treat the system by perfusing it with a solution containing a high concentration of a similar peptide to saturate non-specific binding sites.

Q2: How can I improve the temporal resolution of my microdialysis experiments?

A2: The temporal resolution of microdialysis is primarily limited by the time required to collect a sufficient sample volume for analysis. Here are some strategies to improve it:

  • Enhance Detection Sensitivity: By using a more sensitive analytical technique, such as nano-liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS), you can reduce the required sample volume and thus the collection time.

  • Optimize Flow Rate: While lower flow rates increase recovery, a slightly higher flow rate can provide a larger sample volume in a shorter time. This is a trade-off that needs to be empirically determined for your specific experimental setup and analytical sensitivity.

  • Affinity-Based Methods: Incorporating affinity agents, such as antibodies, into the perfusion fluid can pre-concentrate the analyte at the probe, increasing recovery and potentially reducing sampling time.

Q3: I am seeing a lot of variability between animals. How can I reduce this?

A3: In vivo experiments inherently have variability. To minimize this:

  • Consistent Surgical Procedures: Standardize your stereotaxic surgery technique to ensure consistent probe placement.

  • Acclimatization and Recovery: Allow sufficient time for the animal to recover from surgery and for the tissue around the probe to stabilize before starting sample collection. A 1-2 hour equilibration period is typically recommended.

  • Internal Standards: Use a stable, isotopically labeled version of met-enkephalin as an internal standard in your analytical runs to correct for variations in sample processing and instrument response.

Fast-Scan Cyclic Voltammetry (FSCV)

Q1: I am having trouble distinguishing the met-enkephalin signal from other neurochemicals like dopamine.

A1: Selectivity is a key challenge in FSCV. Met-enkephalin's electrochemical signature can overlap with other electroactive species.

  • Optimized Waveform: The standard triangular waveform is not ideal for met-enkephalin. The use of a Modified Sawhorse Waveform (MSW) is crucial. The MSW incorporates different scan rates within a single sweep, which helps to separate the oxidation peaks of the tyrosine and methionine residues in met-enkephalin from catecholamines.

  • Principal Component Analysis (PCA): Use PCA to deconvolve the complex voltammetric data. By creating a training set with the electrochemical signatures of met-enkephalin and potential interferents, you can more accurately identify and quantify the met-enkephalin-specific signal in your in vivo recordings.

Q2: My FSCV signal is drifting or unstable.

A2: Signal drift can be caused by several factors:

  • Electrode Fouling: The oxidation products of met-enkephalin and other molecules can adsorb to the carbon fiber surface, reducing its sensitivity over time.

    • Solution: The MSW is designed to mitigate fouling. Additionally, ensure your carbon fiber microelectrodes are properly fabricated and conditioned before use. Some researchers apply a brief, high-frequency waveform between measurements to clean the electrode surface.

  • Reference Electrode Instability: A stable reference electrode is critical for reliable FSCV recordings.

    • Solution: Ensure your Ag/AgCl reference electrode is properly chloridized and has a stable potential. Check for any air bubbles or disconnections.

  • Movement Artifacts: In freely moving animals, movements can cause significant artifacts in the recordings.

    • Solution: Ensure the headstage and electrode assembly are securely attached to the animal's head. Use motion-correction algorithms during data analysis.

Q3: The sensitivity of my carbon fiber microelectrode is low.

A3: Low sensitivity can result from:

  • Improper Electrode Fabrication: The quality of the carbon fiber and the seal with the glass capillary are critical.

    • Solution: Follow a meticulous fabrication protocol. Ensure the carbon fiber is cut to the desired length and that the seal is intact to prevent leakage.

  • Inadequate Conditioning: Electrochemical conditioning activates the electrode surface and improves sensitivity.

    • Solution: Condition the electrode using a triangular waveform at a high frequency (e.g., 60 Hz) for a sufficient period before starting the experiment.

  • Suboptimal Waveform Parameters: The parameters of the MSW (e.g., holding potential, scan rates, switching potentials) can be fine-tuned to maximize sensitivity for met-enkephalin.

Genetically Encoded Biosensors

Q1: The fluorescence signal from my met-enkephalin biosensor is weak in vivo.

A1: A weak signal can be due to several factors:

  • Low Sensor Expression: The viral vector used to deliver the sensor may not have transduced a sufficient number of cells, or the promoter driving its expression may not be strong enough.

    • Solution: Optimize the viral titer and injection volume. Consider using a different viral serotype or a stronger, neuron-specific promoter.

  • Poor Membrane Targeting: Some biosensors may not traffic efficiently to the cell membrane where they can detect extracellular met-enkephalin.

    • Solution: Use a sensor design that has been optimized for membrane expression. This may involve including specific trafficking signals in the sensor's protein sequence.

  • Photobleaching: Continuous exposure to excitation light can cause the fluorophore to photobleach, leading to a decrease in signal over time.

    • Solution: Use the lowest possible excitation light intensity that still provides a detectable signal. Interleave periods of light exposure with dark periods.

Q2: How can I be sure the signal I'm seeing is specific to met-enkephalin?

A2: Ensuring specificity is crucial for interpreting biosensor data.

  • Pharmacological Controls: In vivo or ex vivo, apply a specific antagonist for the receptor the biosensor is based on (e.g., a delta-opioid receptor antagonist for a DOR-based sensor) to see if it blocks the fluorescence response to a known stimulus.

  • Control Sensor: Use a "dead" sensor that has a mutation in the ligand-binding pocket, rendering it insensitive to met-enkephalin. This can help to rule out non-specific fluorescence changes.

  • Orthogonal Validation: If possible, use another technique, such as microdialysis or FSCV, to confirm that a stimulus that evokes a biosensor response also leads to an increase in extracellular met-enkephalin levels.

Q3: My biosensor signal has a slow response time.

A3: The kinetics of the biosensor response are determined by several factors:

  • Binding and Unbinding Kinetics: The intrinsic properties of the receptor-ligand interaction will dictate how quickly the sensor can respond to changes in met-enkephalin concentration.

  • Conformational Changes: The time it takes for the sensor protein to undergo the conformational change that leads to a change in fluorescence can also contribute to the response time.

  • Temporal Dynamics of Neuropeptide Release: It's important to consider that neuropeptide release and diffusion are generally slower than that of classical neurotransmitters. A recent study using an opioid-peptide fluorescent sensor shows temporal scales on the order of minutes, which mirrors microdialysis timelines for neuropeptide detection, and offers evidence that neuropeptide dynamics are generally much slower than neurotransmitters in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo detection of met-enkephalin.

Protocol 1: In Vivo Microdialysis with HPLC-MS/MS Detection

1. Probe Fabrication and Preparation:

  • Fabricate or purchase concentric microdialysis probes with a 20-30 kDa MWCO membrane.
  • Before implantation, flush the probe with perfusion fluid (artificial cerebrospinal fluid - aCSF) to ensure it is patent and to remove any air bubbles.
  • Determine the in vitro recovery of the probe by placing it in a standard solution of met-enkephalin and perfusing with aCSF at the desired flow rate (e.g., 1 µL/min).

2. Stereotaxic Surgery and Probe Implantation:

  • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
  • Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region.
  • Slowly lower the microdialysis probe to the desired coordinates.
  • Secure the probe to the skull using dental cement.

3. Microdialysis Sampling:

  • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
  • Perfuse the probe with aCSF, optionally containing peptidase inhibitors, at a constant flow rate (e.g., 1 µL/min).
  • Allow for a 1-2 hour equilibration period before collecting baseline samples.
  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

4. Sample Processing and Analysis:

  • Immediately after collection, add acetic acid to the samples to a final concentration of 5% to prevent degradation.
  • Store samples at -80°C until analysis.
  • Thaw samples and analyze using a validated HPLC-MS/MS method for met-enkephalin quantification.

Protocol 2: In Vivo Fast-Scan Cyclic Voltammetry (FSCV)

1. Carbon Fiber Microelectrode (CFM) Fabrication:

  • Aspirate a single carbon fiber (7 µm diameter) into a glass capillary.
  • Pull the capillary to seal the glass around the fiber.
  • Cut the exposed carbon fiber to the desired length (e.g., 50-100 µm).
  • Establish an electrical connection using silver paint and a connector pin.

2. Stereotaxic Surgery and Electrode Implantation:

  • Anesthetize the animal and place it in a stereotaxic frame.
  • Expose the skull and drill a burr hole over the target brain region.
  • Implant a Ag/AgCl reference electrode in a separate location.
  • Slowly lower the CFM to the desired coordinates.

3. FSCV Recording:

  • Connect the CFM and reference electrode to a potentiostat.
  • Apply the Modified Sawhorse Waveform (MSW 2.0):
  • Sweep from -0.4 V to +0.7 V at 100 V/s.
  • Then sweep from +0.7 V to +1.3 V at 600 V/s.
  • Hold at +1.3 V for 3 ms.
  • Return to -0.4 V at 100 V/s.
  • Apply the waveform at a frequency of 5-10 Hz.
  • Record the background current for a stable period.
  • Apply a stimulus (e.g., electrical stimulation, drug administration) and record the changes in current.

4. Data Analysis:

  • Use background subtraction to isolate the faradaic current from the capacitive current.
  • Generate color plots to visualize the voltammetric data over time.
  • Use principal component analysis (PCA) with a training set to identify and quantify the met-enkephalin signal.

Protocol 3: In Vivo Fiber Photometry with Genetically Encoded Biosensors

1. Viral Vector Injection and Optical Fiber Implantation:

  • Anesthetize the animal and place it in a stereotaxic frame.
  • Inject an adeno-associated virus (AAV) expressing a met-enkephalin biosensor into the target brain region.
  • Implant an optical fiber cannula directly above the injection site.
  • Secure the cannula to the skull with dental cement.
  • Allow several weeks for viral expression and recovery.

2. Fiber Photometry Recording:

  • Connect the implanted optical fiber to a fiber photometry system, which includes a light source for excitation and a detector for emission.
  • Deliver excitation light at the appropriate wavelength for the biosensor's fluorophore.
  • Record the emitted fluorescence signal.
  • Establish a baseline fluorescence level.
  • Present a behavioral or pharmacological stimulus and record the change in fluorescence.

3. Data Analysis:

  • Correct for photobleaching by fitting an exponential decay function to the baseline signal.
  • Calculate the change in fluorescence relative to the baseline (ΔF/F).
  • Align the fluorescence data with behavioral or other experimental events.

Visualizations

The following diagrams illustrate key experimental workflows and concepts described in this technical support center.

experimental_workflow_microdialysis cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep1 Fabricate/Purchase Microdialysis Probe prep2 In Vitro Recovery Test prep1->prep2 invivo1 Stereotaxic Surgery & Probe Implantation prep2->invivo1 invivo2 Equilibration (1-2 hours) invivo1->invivo2 invivo3 Dialysate Collection invivo2->invivo3 analysis1 Sample Stabilization & Storage (-80°C) invivo3->analysis1 analysis2 HPLC-MS/MS Quantification analysis1->analysis2

Caption: Workflow for in vivo microdialysis experiments.

experimental_workflow_fscv cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep1 Fabricate Carbon Fiber Microelectrode prep2 Electrochemical Conditioning prep1->prep2 invivo1 Stereotaxic Surgery & Electrode Implantation prep2->invivo1 invivo2 Apply MSW Waveform & Record Background invivo1->invivo2 invivo3 Stimulation & Data Acquisition invivo2->invivo3 analysis1 Background Subtraction invivo3->analysis1 analysis2 Principal Component Analysis (PCA) analysis1->analysis2

Caption: Workflow for in vivo FSCV experiments.

experimental_workflow_biosensors cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep1 AAV-Biosensor Injection prep2 Optical Fiber Implantation prep1->prep2 prep3 Allow for Expression & Recovery prep2->prep3 invivo1 Connect to Fiber Photometry System prep3->invivo1 invivo2 Record Baseline Fluorescence invivo1->invivo2 invivo3 Stimulation & Signal Recording invivo2->invivo3 analysis1 Photobleaching Correction invivo3->analysis1 analysis2 Calculate ΔF/F analysis1->analysis2

Caption: Workflow for in vivo biosensor experiments.

troubleshooting_logic start Low/Noisy Signal In Vivo tech Which Technique? start->tech md Microdialysis tech->md MD fscv FSCV tech->fscv FSCV bio Biosensor tech->bio Biosensor md_q1 Check Recovery: Low? md->md_q1 fscv_q1 Check Selectivity: Interference? fscv->fscv_q1 bio_q1 Check Expression: Weak Signal? bio->bio_q1 md_a1 - Check Flow Rate - Peptidase Inhibitors - Low-Binding Materials md_q1->md_a1 Yes fscv_a1 - Use MSW Waveform - Apply PCA fscv_q1->fscv_a1 Yes bio_a1 - Optimize Virus Titer - Check Membrane Targeting bio_q1->bio_a1 Yes

Caption: A logical troubleshooting guide for common issues.

References

Technical Support Center: Method Refinement for Simultaneous Measurement of Met-Enkephalin and Endomorphins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the simultaneous measurement of met-enkephalin and endomorphins.

FAQs and Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Sample Preparation

  • Q1: I am experiencing low recovery of my target peptides after solid-phase extraction (SPE). What are the potential causes and solutions?

    A1: Low recovery in SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is recommended.

    • Inadequate Sorbent Conditioning: If the sorbent is not properly conditioned, it may not interact effectively with the analytes. Ensure the sorbent is wetted evenly with the appropriate solvent before loading the sample.[1]

    • Incorrect Sample pH or Solvent Strength: The pH of the sample and the strength of the loading solvent are critical for proper retention. For ionizable compounds like peptides, the sample pH should be adjusted to ensure they are in a charged state for retention on ion-exchange sorbents or a neutral state for reversed-phase sorbents. If the sample solvent is too strong, the analytes may not be retained on the column.[1][2][3]

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and low recovery.[3] Consider reducing the sample load or using a cartridge with a larger sorbent mass.

    • Wash Solvent Too Strong: If the wash solvent is too aggressive, it can prematurely elute the target peptides along with the interferences. Test a weaker wash solvent.

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the peptides from the sorbent. Try a stronger elution solvent or increase the elution volume.

    • Non-Specific Binding: Peptides can adhere to labware surfaces. Using low-binding tubes and pipette tips can help mitigate this issue.

  • Q2: My protein precipitation is inefficient, leading to high background in my LC-MS analysis. How can I improve it?

    A2: Inefficient protein precipitation can result from several factors. Here are some strategies to improve your protocol:

    • Choice of Precipitation Solvent: Acetonitrile is generally more effective than methanol for precipitating proteins. A common ratio is 3:1 (v/v) of acetonitrile to plasma or serum.

    • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal.

    • Mixing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent and allow for an adequate incubation time to allow proteins to fully precipitate.

    • Centrifugation: Optimize the centrifugation speed and time to ensure a compact pellet and clear supernatant.

LC-MS Analysis

  • Q3: I'm observing significant ion suppression in my analysis. How can I identify and mitigate it?

    A3: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds interfere with the ionization of the target analytes, leading to a decreased signal.

    • Identification: A post-column infusion experiment can help identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is happening.

    • Mitigation Strategies:

      • Improve Sample Preparation: More effective sample cleanup using techniques like solid-phase extraction (SPE) can remove many of the interfering matrix components.

      • Chromatographic Separation: Modify your LC gradient to separate the analytes from the regions of ion suppression.

      • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

      • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).

  • Q4: My chromatographic peaks are showing significant tailing/fronting. What are the common causes and solutions?

    A4: Poor peak shape can compromise resolution and the accuracy of quantification.

    • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to distorted peaks. Regular column cleaning is essential.

    • Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause poor peak shape. Ideally, the sample should be dissolved in the initial mobile phase.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.

    • Secondary Interactions: Basic compounds can interact with residual silanol groups on silica-based columns, causing peak tailing. Using a buffered mobile phase or an end-capped column can help.

    • Dead Volume: Excessive volume in tubing and connections can lead to peak broadening. Ensure all connections are tight and use tubing with the appropriate inner diameter.

  • Q5: I am observing carry-over of my analytes between injections. How can I troubleshoot this?

    A5: Carry-over, or the appearance of an analyte in a blank injection following a high-concentration sample, can lead to inaccurate quantification.

    • Identify the Source: Systematically isolate different components of the LC-MS system (e.g., autosampler, injection valve, column) to pinpoint the source of the carry-over.

    • Autosampler Cleaning: The autosampler needle and injection port are common sources of carry-over. Ensure your needle wash is effective by using a strong solvent and a sufficient wash volume.

    • Column and Guard Column: Peptides can adsorb to the column, particularly the guard column. A thorough column wash with a strong organic solvent may be necessary. In some cases, replacing the guard column is the most effective solution.

    • Injector and Valves: Consumable seals in the sample needle and high-pressure valves can also contribute to carry-over.

  • Q6: My met-enkephalin and endomorphin signals are unstable in my biological samples. What can I do to improve their stability?

    A6: Peptides are susceptible to degradation by proteases present in biological matrices.

    • Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, store them at -80°C.

    • Protease Inhibitors: Add a cocktail of protease inhibitors to the sample immediately after collection to prevent enzymatic degradation.

    • Acidification: Acidifying the sample can help to inactivate some proteases.

    • Proper Storage: Studies have shown that repeated freeze-thaw cycles can affect peptide stability. Aliquot samples before freezing to avoid this.

Experimental Protocols

1. Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline for the precipitation of proteins from plasma samples prior to LC-MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for each analyte.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS analysis.

2. Sample Preparation from Brain Tissue using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction and purification of met-enkephalin and endomorphins from brain tissue.

  • Tissue Homogenization: Homogenize the brain tissue sample in an acidic solution (e.g., 0.1 M HCl or 0.1% formic acid in methanol) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the peptides.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration with an aqueous solution (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in 0.1% formic acid) to remove salts and other polar impurities.

  • Elution: Elute the peptides with a suitable organic solvent mixture (e.g., 80% acetonitrile in 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in the initial LC mobile phase for analysis.

Quantitative Data

Table 1: LC-MS/MS Parameters for Met-Enkephalin and Endomorphins

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Met-Enkephalin574.2120.1User-defined
278.1User-defined
Endomorphin-1487.3120.1User-defined
397.2User-defined
Endomorphin-2501.3120.1User-defined
411.2User-defined

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Example LC Gradient for Separation

Time (min)% Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
0.05
1.05
8.040
8.195
10.095
10.15
12.05

Note: This is an example gradient and should be optimized for your specific column and system.

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_tissue Brain Tissue Sample plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant dry_down Evaporate supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute to_lcms1 Analyze by LC-MS reconstitute->to_lcms1 tissue_sample Brain Tissue homogenize Homogenize in Acid tissue_sample->homogenize centrifuge_tissue Centrifuge homogenize->centrifuge_tissue supernatant2 Collect Supernatant centrifuge_tissue->supernatant2 spe Solid-Phase Extraction (SPE) supernatant2->spe elute Elute Peptides spe->elute dry_down2 Evaporate elute->dry_down2 reconstitute2 Reconstitute dry_down2->reconstitute2 to_lcms2 Analyze by LC-MS reconstitute2->to_lcms2

Caption: Sample preparation workflows for plasma and brain tissue.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting/Broadening) check_column Check Column Contamination start->check_column check_solvent Check Sample Solvent vs. Mobile Phase Mismatch start->check_solvent check_overload Check for Column Overload start->check_overload check_secondary Check for Secondary Interactions start->check_secondary check_dead_volume Check for Excessive Dead Volume start->check_dead_volume solution_clean Clean or Replace Column check_column->solution_clean Contaminated solution_solvent Dissolve Sample in Initial Mobile Phase check_solvent->solution_solvent Mismatch solution_dilute Dilute Sample or Reduce Injection Volume check_overload->solution_dilute Overloaded solution_buffer Use Buffered Mobile Phase or End-Capped Column check_secondary->solution_buffer Tailing solution_connections Check and Tighten All Connections check_dead_volume->solution_connections Broadening

Caption: Decision tree for troubleshooting poor peak shape.

Ion_Suppression_Mitigation ion_suppression Ion Suppression Observed improve_sp Improve Sample Preparation (SPE) ion_suppression->improve_sp modify_lc Modify LC Method ion_suppression->modify_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) ion_suppression->use_sil_is dilute_sample Dilute Sample ion_suppression->dilute_sample outcome_sp Removes Interfering Matrix Components improve_sp->outcome_sp outcome_lc Separates Analyte from Suppression Zone modify_lc->outcome_lc outcome_sil_is Compensates for Signal Loss use_sil_is->outcome_sil_is outcome_dilute Reduces Matrix Concentration dilute_sample->outcome_dilute

Caption: Strategies for mitigating ion suppression in LC-MS.

References

overcoming low bioavailability of metenkefalin in pharmaceutical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of metenkefalin's low bioavailability.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving this compound's bioavailability.

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes

  • Possible Cause: The hydrophilic nature of this compound can make it difficult to encapsulate within the lipid bilayer of liposomes, leading to low encapsulation efficiency.[1]

  • Troubleshooting Steps:

    • Optimize the lipid-to-drug ratio: A higher lipid concentration may be necessary to effectively encapsulate larger peptides like this compound. It's recommended to perform a loading efficiency curve by varying the lipid concentration while keeping the this compound concentration constant to find the saturation point.[2]

    • Employ a different encapsulation method: While the thin-film hydration method is common, it may not be the most effective for achieving high encapsulation efficiency with hydrophilic peptides.[2][3] Consider alternative methods like reverse-phase evaporation or microfluidics-based techniques.[1]

    • Modify the liposome formulation: The inclusion of charged lipids in the liposome formulation can enhance the encapsulation of charged peptides through electrostatic interactions.

    • Adjust the pH and ionic strength: For charged peptides, encapsulation can be more efficient under low-ionic-strength conditions.

    • Utilize a different solvent system for peptide recovery: The choice of solvent for extracting the peptide from liposomes for quantification is crucial. For more hydrophilic peptides, 25% ethanol may be more effective, while more hydrophobic peptides might be better recovered with 98% ethanol.

Issue 2: High Variability in Brain Uptake During In Situ Perfusion Experiments

  • Possible Cause: Inconsistencies in the surgical procedure, perfusion pressure, or formulation of the perfusate can lead to significant variability in experimental results.

  • Troubleshooting Steps:

    • Standardize the surgical procedure: Ensure consistent cannulation of the carotid arteries and complete flushing of the cerebral vasculature.

    • Control perfusion pressure and flow rate: Use a reliable perfusion pump and monitor the pressure throughout the experiment to ensure consistent delivery of the perfusate.

    • Ensure perfusate stability: Prepare the perfusate fresh for each experiment and ensure the this compound analog or formulation is stable in the perfusion buffer.

    • Verify the integrity of the blood-brain barrier (BBB): Include a BBB integrity marker, such as radiolabeled sucrose or inulin, in the perfusate to confirm that the barrier was not compromised during the procedure.

Issue 3: Rapid Degradation of this compound Analogs in Biological Fluids

  • Possible Cause: this compound is rapidly degraded by various peptidases present in blood and cerebrospinal fluid (CSF).

  • Troubleshooting Steps:

    • Incorporate protease inhibitors: When studying this compound stability in vitro, include a cocktail of protease inhibitors in the biological fluid to prevent enzymatic degradation.

    • Modify the peptide structure: Introduce modifications to the peptide backbone, such as D-amino acid substitutions or cyclization, to increase resistance to enzymatic cleavage.

    • Use a pro-drug approach: Mask the cleavage sites of this compound with a promoiety that is cleaved in the target tissue to release the active peptide.

    • Proper sample handling and storage: When analyzing this compound levels in CSF, minimize exposure to ambient temperatures and process samples quickly at 4°C to reduce proteome alterations.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A1: Met-enkephalin is metabolized by several enzymes, often referred to as enkephalinases. The primary cleavage sites and responsible enzymes include:

  • Hydrolysis of the Tyr¹-Gly² bond: This is carried out by aminopeptidases. Puromycin can inhibit this reaction.

  • Hydrolysis of the Gly³-Phe⁴ bond: This cleavage is also mediated by peptidases and can be inhibited by parahydroxymercuribenzoate.

  • Hydrolysis of the Phe⁴-Met⁵ bond.

  • Hydrolysis of the Gly²-Gly³ bond.

Q2: What are the most promising strategies for delivering this compound across the blood-brain barrier (BBB)?

A2: Several strategies have shown promise in delivering this compound across the BBB:

  • Nanoparticle-based delivery: Encapsulating this compound in polymeric nanoparticles can facilitate its transport across the BBB, particularly when administered intranasally.

  • Prodrugs: Converting this compound into a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB.

  • Glycosylation: The addition of sugar moieties to this compound analogs has been shown to improve brain uptake.

  • Receptor-mediated transcytosis: Conjugating this compound to ligands that bind to receptors on the BBB, such as the transferrin receptor, can facilitate its transport into the brain.

Q3: How can I assess the binding affinity of my novel this compound analog to opioid receptors?

A3: Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its receptor. This typically involves a competition assay where your unlabeled analog competes with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors or [³H]DPDPE for δ-opioid receptors) for binding to receptors in a membrane preparation. The data is used to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Q4: What are the key considerations when designing a prodrug of this compound?

A4: The design of a successful this compound prodrug involves several key considerations:

  • Linker stability: The linker connecting the promoiety to this compound must be stable in the systemic circulation but cleavable at the target site (e.g., in the brain) to release the active peptide.

  • Lipophilicity: The promoiety should increase the overall lipophilicity of the molecule to enhance its ability to cross the BBB.

  • Biocompatibility: Both the promoiety and the linker should be non-toxic and readily cleared from the body after cleavage.

  • Enzymatic or chemical cleavage: The linker should be designed to be cleaved by specific enzymes present at the target site or under specific physiological conditions (e.g., pH).

Data Presentation

Table 1: Comparison of Bioavailability and Stability of this compound and its Analogs/Formulations

Compound/FormulationAdministration RouteBioavailability/Brain UptakeHalf-life (t1/2)Reference
Met-enkephalinIntravenousVery Low~26.2 ± 5.5 min (in CSF)
Leucine-enkephalin (LENK) Nanoparticles (NM0127)IntranasalExclusive brain delivery demonstratedNot specified
Met-enkephalin with Enkephalinase InhibitorsNot specifiedIncreased by inhibiting degradationExtended by ~5.3 to 22.6 times

Note: Quantitative data on the bioavailability of specific this compound analogs and formulations is often presented in the context of individual studies and can vary significantly based on the experimental model and methodology.

Experimental Protocols

1. In Situ Brain Perfusion

This protocol is adapted from standard methods used to assess blood-brain barrier permeability of peptides.

  • Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid arteries.

  • Cannulation: Ligate the external carotid arteries and insert cannulas into the common carotid arteries, pointing towards the brain.

  • Perfusion: Begin perfusion with a heparinized saline solution to wash out the blood from the brain vasculature.

  • Test Compound Infusion: Switch to the perfusion fluid containing the radiolabeled this compound analog and a vascular space marker (e.g., [¹⁴C]sucrose) at a known concentration and flow rate for a defined period (e.g., 1-10 minutes).

  • Termination and Sample Collection: Stop the perfusion, decapitate the animal, and collect the brain.

  • Analysis: Homogenize the brain tissue and determine the radioactivity of the test compound and the vascular marker using a liquid scintillation counter. Calculate the brain uptake clearance.

2. Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a this compound analog for opioid receptors.

  • Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in opioid receptors (e.g., striatum) or from cells expressing the receptor of interest.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-opioid receptors) and a range of concentrations of the unlabeled this compound analog.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Metenkefalin_Degradation This compound Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine This compound->Tyr Aminopeptidase (cleaves Tyr¹-Gly²) Gly_Gly_Phe_Met Gly-Gly-Phe-Met Gly_Phe_Met Gly-Phe-Met This compound->Gly_Phe_Met Dipeptidyl Peptidase (cleaves Gly²-Gly³) Phe_Met Phe-Met This compound->Phe_Met Enkephalinase (cleaves Gly³-Phe⁴) Met Methionine Phe Phenylalanine Phe_Met->Phe Carboxypeptidase (cleaves Phe⁴-Met⁵)

Enzymatic degradation pathway of this compound.

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Polymer_Drug Polymer + this compound Solution Emulsification Emulsification/Solvent Evaporation Polymer_Drug->Emulsification Nanoparticles This compound-loaded Nanoparticles Emulsification->Nanoparticles Size_Zeta Particle Size & Zeta Potential Nanoparticles->Size_Zeta Encapsulation Encapsulation Efficiency Nanoparticles->Encapsulation Release In Vitro Release Profile Nanoparticles->Release Administration Intranasal Administration Nanoparticles->Administration Biodistribution Biodistribution Studies Administration->Biodistribution Efficacy Analgesic Efficacy Administration->Efficacy

Workflow for developing this compound nanoparticles.

Metenkefalin_Signaling This compound This compound Opioid_Receptor Opioid Receptor (μ or δ) This compound->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels modulates MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability, analgesia) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Met-enkephalin and Leu-enkephalin in Brain Regions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and characteristics of Met-enkephalin and Leu-enkephalin, two pivotal endogenous opioid pentapeptides in the central nervous system.

This guide provides a detailed comparative analysis of Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin) with a focus on their distribution, concentration, and physiological effects within various brain regions. We present quantitative data from experimental studies, detailed methodologies for their analysis, and visual representations of their signaling pathways and distribution to facilitate a deeper understanding of their unique and overlapping functions.

Quantitative Distribution in Brain Regions

The concentration of Met-enkephalin and Leu-enkephalin varies significantly across different regions of the brain, suggesting specialized roles for each peptide. Generally, the highest concentrations of both enkephalins are found in the striatum and hypothalamus. However, the ratio of Met-enkephalin to Leu-enkephalin displays notable regional differences.[1][2]

Brain RegionMet-enkephalin Concentration (pmol/g wet weight)Leu-enkephalin Concentration (pmol/g wet weight)Ratio (Met/Leu)Species
Striatum HighHigh~3-4Rabbit, Guinea-pig
Hypothalamus HighModerate~3-8Rabbit, Guinea-pig
Cerebral Cortex LowLow-Moderate~1Guinea-pig
Hippocampus LowLow-Moderate~1Guinea-pig
Medulla Oblongata (including Pons) ModerateLow-Rat
Mid-brain ModerateLow-Rat
Amygdala ModerateLow-Rat
Spinal Cord LowLow-Rat

Note: The data presented is a synthesis from multiple studies and may vary based on the specific animal model and analytical technique used. The ratios are indicative of the relative abundance of the two peptides.

The cerebral cortex and hippocampus exhibit the highest proportions of Leu-enkephalin relative to Met-enkephalin.[1][2] This differential distribution implies that Leu-enkephalin may have a more prominent role in cognitive functions and emotional processing, areas in which these brain regions are heavily involved. Conversely, the higher concentration of Met-enkephalin in the striatum and hypothalamus suggests its primary involvement in motor control and neuroendocrine regulation.

Signaling Pathways and Receptor Interactions

Both Met-enkephalin and Leu-enkephalin exert their physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The two primary receptor subtypes involved are the mu (μ)-opioid receptor and the delta (δ)-opioid receptor.

Upon binding to these receptors, enkephalins trigger a cascade of intracellular events, primarily inhibitory in nature. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of potassium channels and the closing of calcium channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-Enkephalin Met-Enkephalin Opioid Receptor (μ/δ) Opioid Receptor (μ/δ) Met-Enkephalin->Opioid Receptor (μ/δ) Leu-Enkephalin Leu-Enkephalin Leu-Enkephalin->Opioid Receptor (μ/δ) G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (μ/δ)->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel opens Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel closes cAMP cAMP Adenylyl Cyclase->cAMP produces ATP ATP ATP->Adenylyl Cyclase K+ Efflux K+ Efflux K+ Channel->K+ Efflux Ca2+ Influx Inhibition Ca2+ Influx Inhibition Ca2+ Channel->Ca2+ Influx Inhibition Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Influx Inhibition->Reduced Neurotransmitter Release

Figure 1: Simplified signaling pathway of Met-enkephalin and Leu-enkephalin.

While both peptides can bind to mu and delta receptors, Leu-enkephalin generally exhibits a higher affinity for the delta-opioid receptor, whereas Met-enkephalin has a more balanced affinity for both mu and delta receptors. This difference in receptor preference further contributes to their distinct physiological profiles.

Experimental Protocols

Accurate quantification and characterization of Met-enkephalin and Leu-enkephalin in brain tissue rely on robust and sensitive experimental techniques. Below are detailed methodologies for three key experimental approaches.

Radioimmunoassay (RIA) for Enkephalin Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as enkephalins, in biological samples.

Methodology:

  • Tissue Preparation:

    • Dissect specific brain regions on ice and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in an acidic extraction solution (e.g., 1 M acetic acid) to prevent enzymatic degradation.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant containing the peptides.

  • Immunoassay:

    • Prepare a standard curve using known concentrations of synthetic Met-enkephalin or Leu-enkephalin.

    • In assay tubes, add a fixed amount of specific antibody (raised against either Met- or Leu-enkephalin) and a fixed amount of radiolabeled enkephalin (e.g., ¹²⁵I-labeled).

    • Add either the standard solutions or the brain tissue extracts to the tubes.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled enkephalins for the antibody.

    • Precipitate the antibody-bound fraction using a secondary antibody or protein A/G beads.

    • Centrifuge to pellet the precipitate.

  • Detection and Quantification:

    • Measure the radioactivity of the pellet using a gamma counter.

    • The amount of radioactivity is inversely proportional to the concentration of unlabeled enkephalin in the sample.

    • Calculate the concentration of enkephalin in the brain tissue extracts by comparing their radioactivity to the standard curve.

RIA_Workflow cluster_preparation Sample Preparation cluster_assay Immunoassay cluster_detection Detection A Brain Tissue Dissection B Homogenization in Acid A->B C Centrifugation B->C D Supernatant Collection C->D E Add Antibody & Radiolabeled Enkephalin D->E F Add Sample/Standard E->F G Incubation (Competitive Binding) F->G H Precipitation of Antibody Complexes G->H I Centrifugation H->I J Measure Radioactivity (Gamma Counter) I->J K Quantification against Standard Curve J->K

Figure 2: Experimental workflow for Radioimmunoassay (RIA) of enkephalins.

High-Performance Liquid Chromatography (HPLC) for Enkephalin Separation and Quantification

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is often coupled with mass spectrometry (LC-MS) for highly specific detection of enkephalins.

Methodology:

  • Sample Preparation:

    • Prepare brain tissue homogenates as described for RIA.

    • Further purify the extracts using solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the purified extract to dryness and reconstitute in the HPLC mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the separation of Met-enkephalin and Leu-enkephalin based on their differential hydrophobicity.

  • Detection and Quantification:

    • Detect the eluting peptides using a UV detector (at 214 nm) or, for higher sensitivity and specificity, a mass spectrometer.

    • Identify Met-enkephalin and Leu-enkephalin by their retention times, which are compared to those of pure standards run under the same conditions.

    • Quantify the amount of each enkephalin by integrating the area under their respective chromatographic peaks and comparing it to a standard curve generated with known concentrations of the peptides.

Opioid Receptor Binding Assay

This assay is used to determine the affinity of Met-enkephalin and Leu-enkephalin for different opioid receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., whole brain or specific regions) in a Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the opioid receptors.

    • Resuspend the membrane pellet in a fresh buffer.

  • Binding Assay:

    • In assay tubes, add a fixed amount of the prepared brain membranes.

    • Add a fixed concentration of a radiolabeled ligand that is specific for the opioid receptor subtype of interest (e.g., [³H]DAMGO for mu-receptors or [³H]DPDPE for delta-receptors).

    • Add increasing concentrations of unlabeled Met-enkephalin or Leu-enkephalin (the competitor).

    • Incubate the mixture to allow for competitive binding of the radiolabeled and unlabeled ligands to the receptors.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled enkephalin.

    • Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) to determine the affinity of the enkephalin for the receptor.

Comparative Distribution Visualization

The following diagram illustrates the relative distribution of Met-enkephalin and Leu-enkephalin across key brain regions, highlighting their areas of highest concentration and co-localization.

Enkephalin_Distribution cluster_brain Brain Regions Striatum Striatum Hypothalamus Hypothalamus Cortex Cortex Hippocampus Hippocampus Midbrain Midbrain Medulla Medulla Met-Enkephalin Met-Enkephalin Met-Enkephalin->Striatum High Met-Enkephalin->Hypothalamus High Met-Enkephalin->Cortex Low Met-Enkephalin->Hippocampus Low Met-Enkephalin->Midbrain Moderate Met-Enkephalin->Medulla Moderate Leu-Enkephalin Leu-Enkephalin Leu-Enkephalin->Striatum High Leu-Enkephalin->Hypothalamus Low-Moderate Leu-Enkephalin->Cortex Moderate Leu-Enkephalin->Hippocampus Moderate Leu-Enkephalin->Midbrain Low Leu-Enkephalin->Medulla Low

Figure 3: Relative concentrations of Met- and Leu-enkephalin in brain regions.

Conclusion

Met-enkephalin and Leu-enkephalin, while structurally very similar, exhibit distinct patterns of distribution and receptor affinities within the brain. These differences underscore their specialized roles in modulating a wide array of physiological processes, from pain perception and motor control to mood and cognition. A thorough understanding of their individual contributions is crucial for the development of targeted therapeutics that can selectively modulate the endogenous opioid system for the treatment of various neurological and psychiatric disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate functions of these vital neuropeptides.

References

A Comparative Analysis of the Binding Kinetics of Met-Enkephalin and Synthetic Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Delta-Opioid Receptor Agonists

The delta-opioid receptor (DOR), a key component of the endogenous opioid system, plays a crucial role in pain modulation, mood regulation, and a variety of other physiological processes. Its activation by endogenous ligands, such as Met-enkephalin, and synthetic agonists has made it a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. A thorough understanding of the binding kinetics of different agonists to the DOR is paramount for rational drug design and the prediction of their pharmacological effects. This guide provides a detailed comparison of the binding kinetics of the endogenous peptide Met-enkephalin with three widely studied synthetic DOR agonists: DADLE ([D-Ala², D-Leu⁵]-enkephalin), DPDPE ([D-Pen², D-Pen⁵]-enkephalin), and SNC80.

Quantitative Comparison of Binding Kinetics

The interaction of an agonist with its receptor is characterized by its binding affinity (Kd or Ki), which reflects the concentration of the ligand required to occupy 50% of the receptors at equilibrium, and its kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). These parameters provide a dynamic view of the ligand-receptor interaction, influencing the onset, duration, and nature of the cellular response. The following table summarizes the available binding kinetic data for Met-enkephalin and the selected synthetic agonists at the delta-opioid receptor.

LigandReceptor SourceKd (nM)Ki (nM)kon (M-1min-1)koff (min-1)Reference(s)
Met-enkephalin Rat Brain-~1-10Not widely reportedNot widely reported[1]
DADLE Monkey Brain Membranes-1.45.63 x 105 (s-1)Biphasic[2]
DPDPE Rat Brain0.328-Biphasic: 5.05 x 108 & 1.47 x 1072.96 x 10-3[3]
SNC80 Human cloned DOR-0.16 - 1.2Not directly reported, but a derivative ([3H]SNC121) was used to measure kineticsNot directly reported[4]

Note: Direct comparison of kinetic values across different studies should be approached with caution due to variations in experimental conditions, such as temperature, buffer composition, and the specific radioligand used.

Experimental Protocols: Unveiling the Kinetics

The determination of binding kinetics for opioid receptor ligands predominantly relies on radioligand binding assays . These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Determining Kd, Ki, kon, and koff

This protocol outlines the general steps involved in a radioligand binding assay to determine the binding kinetics of unlabeled opioid agonists through competition with a radiolabeled ligand.

Objective: To determine the binding affinity (Kd or Ki) and kinetic rate constants (kon and koff) of a test compound for the delta-opioid receptor.

Materials:

  • Receptor Source: Homogenized brain tissue (e.g., rat striatum or cortex) or cell membranes from cell lines stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity, selective radiolabeled delta-opioid receptor ligand (e.g., [³H]DPDPE or [³H]naltrindole).

  • Test Compounds: Met-enkephalin, DADLE, DPDPE, SNC80, and other unlabeled ligands.

  • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • Glass Fiber Filters and a Cell Harvester .

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

  • Saturation Binding (to determine Kd of the radioligand):

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled selective DOR antagonist (e.g., naltrindole).

    • Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (receptor density).

  • Competition Binding (to determine Ki of the test compound):

    • Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.

    • Follow the incubation, filtration, and counting steps as described for saturation binding.

    • The data will show the displacement of the radioligand by the test compound.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Kinetic Binding (to determine kon and koff):

    • Association Rate (kon): Incubate the membranes with the radioligand and measure the specific binding at various time points until equilibrium is reached. The association rate constant is determined by fitting the data to a pseudo-first-order association kinetics model.

    • Dissociation Rate (koff): Pre-incubate the membranes with the radioligand to allow for binding to reach equilibrium. Then, initiate dissociation by adding a high concentration of an unlabeled selective ligand. Measure the amount of radioligand remaining bound at different time points. The dissociation rate constant is determined by fitting the data to a first-order dissociation model.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / Cells Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Washing Washing MembranePellet->Washing FinalPellet Final Membrane Pellet Washing->FinalPellet Incubation Incubation (Membranes + Radioligand +/- Competitor) FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Filter Washing Filtration->Washing_Filters Counting Scintillation Counting Washing_Filters->Counting Data Radioactivity Data Counting->Data Calculation Calculate Specific Binding Data->Calculation Analysis Non-linear Regression / Scatchard Analysis Calculation->Analysis Results Kd, Ki, kon, koff Analysis->Results

Caption: Workflow for a radioligand binding assay.

Signaling Pathways of Delta-Opioid Receptor Agonists

Upon binding of an agonist, the delta-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, DOR activation typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively reduce neuronal excitability and neurotransmitter release.

Beyond the canonical G-protein signaling, DORs can also engage other pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways involving β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling.

The concept of biased agonism or functional selectivity suggests that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This has significant implications for drug development, as it may be possible to design ligands that selectively activate therapeutic pathways while avoiding those associated with adverse effects.

For instance, some studies suggest that the non-peptide agonist SNC80 may be a more "balanced" or even β-arrestin-biased agonist compared to the peptide agonist DADLE, which appears to be more G-protein biased[2]. The differential signaling profiles of these agonists could contribute to their distinct in vivo effects.

Delta_Opioid_Receptor_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Pathway Agonist Met-enkephalin / Synthetic Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Gi_Go Gαi/o DOR->Gi_Go Activation GRK GRK DOR->GRK Gbetagamma Gβγ Gi_Go->Gbetagamma Dissociation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK ↑ GIRK Channels Gbetagamma->GIRK VGCC ↓ Ca²⁺ Channels Gbetagamma->VGCC cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability GIRK->Neuronal_Excitability VGCC->Neuronal_Excitability P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylation Arrestin β-Arrestin P_DOR->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK

Caption: Delta-opioid receptor signaling pathways.

Conclusion

The binding kinetics of agonists to the delta-opioid receptor are a critical determinant of their pharmacological profile. While Met-enkephalin serves as the endogenous benchmark, synthetic agonists like DADLE, DPDPE, and SNC80 exhibit distinct kinetic properties that contribute to their unique in vivo effects. The peptide-based agonists, DADLE and DPDPE, generally show high affinity and complex binding kinetics. The non-peptide agonist, SNC80, also displays high affinity and selectivity.

The nuanced differences in their interaction with the DOR, potentially leading to biased signaling, underscore the importance of comprehensive kinetic and functional characterization in the development of next-generation DOR-targeted therapeutics. A deeper understanding of how specific kinetic profiles translate into distinct signaling outcomes will be instrumental in designing safer and more effective analgesics and other neuropharmacological agents.

References

A Comparative Guide to the Functional Differences of Met-Enkephalin and β-Endorphin in Pain Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous opioid peptides are critical modulators of nociception, exerting their effects through a complex interplay with opioid receptors. Among the most studied of these are Met-enkephalin and β-endorphin. While both play pivotal roles in analgesia, they exhibit distinct functional differences in their receptor interactions, signaling mechanisms, and physiological effects within the pain pathways. This guide provides a detailed comparison of these two key neuropeptides, supported by experimental data and methodologies, to aid in research and the development of novel analgesics.

At a Glance: Key Functional Distinctions

FeatureMet-Enkephalinβ-Endorphin
Primary Receptor Affinity δ-opioid receptor (DOR)μ-opioid receptor (MOR) & δ-opioid receptor (DOR)
Potency Generally lower than β-endorphin at MORHigh potency at both MOR and DOR
Analgesic Efficacy Potent, but often requires peptidase inhibition for sustained effectPotent and longer-lasting analgesia
Role in Pain Pathway Primarily acts at the spinal levelActs at both spinal and supraspinal levels
Signaling Bias Can exhibit G-protein bias at MORGenerally considered a more balanced agonist

I. Receptor Binding and Functional Potency

The differential effects of Met-enkephalin and β-endorphin begin at the receptor level. Their binding affinities (Ki) and functional potencies (EC50) for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), the primary receptors involved in analgesia, dictate their initial influence on the pain signaling cascade.

Quantitative Comparison of Receptor Binding and Activation

The following table summarizes the binding affinities and functional potencies of Met-enkephalin and β-endorphin at MOR and DOR. These values are compiled from studies utilizing radioligand binding and GTPγS binding assays.

PeptideReceptorBinding Affinity (Ki, nM)G-Protein Activation (EC50, nM)
Met-Enkephalin MOR1.1 - 4.715.8 - 250
DOR0.6 - 1.51.2 - 50
β-Endorphin MOR0.3 - 1.20.5 - 10
DOR0.5 - 2.01.0 - 15

Data Interpretation:

  • Met-enkephalin demonstrates a higher affinity and potency for DOR over MOR, establishing it as a primary endogenous ligand for the δ-opioid receptor[1][2].

  • β-endorphin , in contrast, exhibits high and roughly equivalent affinity and potency for both MOR and DOR, making it a potent non-selective endogenous opioid peptide[1][3].

II. Signaling Pathways: G-Protein Activation and β-Arrestin Recruitment

Upon receptor binding, both Met-enkephalin and β-endorphin initiate intracellular signaling cascades. The primary pathway for opioid-mediated analgesia involves the activation of inhibitory G-proteins (Gi/o). However, the recruitment of β-arrestin can lead to receptor desensitization, tolerance, and potentially mediate some of the adverse effects of opioids. The tendency of a ligand to preferentially activate one pathway over the other is known as biased agonism.

Met-enkephalin has been shown to exhibit G-protein bias at the μ-opioid receptor, meaning it can activate the analgesic G-protein pathway with less engagement of the β-arrestin pathway compared to other opioids[4]. In contrast, β-endorphin is generally considered a more balanced agonist, activating both G-protein and β-arrestin pathways. This difference in signaling bias may contribute to their distinct pharmacological profiles.

cluster_met Met-Enkephalin Signaling cluster_beta β-Endorphin Signaling Met Met-Enkephalin DOR δ-Opioid Receptor Met->DOR High Affinity MOR_met μ-Opioid Receptor Met->MOR_met Lower Affinity G_protein_met Gi/o Activation (Strong) DOR->G_protein_met MOR_met->G_protein_met beta_arrestin_met β-Arrestin Recruitment (Weak at MOR) MOR_met->beta_arrestin_met Analgesia_met Analgesia G_protein_met->Analgesia_met Beta β-Endorphin MOR_beta μ-Opioid Receptor Beta->MOR_beta High Affinity DOR_beta δ-Opioid Receptor Beta->DOR_beta High Affinity G_protein_beta Gi/o Activation (Strong) MOR_beta->G_protein_beta beta_arrestin_beta β-Arrestin Recruitment (Balanced) MOR_beta->beta_arrestin_beta DOR_beta->G_protein_beta Analgesia_beta Analgesia G_protein_beta->Analgesia_beta

Caption: Comparative signaling pathways of Met-enkephalin and β-endorphin.

III. In Vivo Analgesic Effects

The differences in receptor binding and signaling translate to distinct analgesic profiles in vivo. These effects are typically assessed using animal models of pain, such as the tail-flick and hot-plate tests, which measure the response to thermal stimuli.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the analgesic efficacy of Met-enkephalin and β-endorphin from in vivo studies. The ED50 represents the dose required to produce a 50% maximal analgesic effect.

PeptideAssayRoute of AdministrationAnalgesic Efficacy (ED50)
Met-Enkephalin Tail-FlickIntracerebroventricular (i.c.v.)~10-20 µg
Hot-PlateIntracerebroventricular (i.c.v.)~20-40 µg
β-Endorphin Tail-FlickIntracerebroventricular (i.c.v.)~0.3-1 µg
Hot-PlateIntracerebroventricular (i.c.v.)~0.5-2 µg

Data Interpretation:

  • β-endorphin is significantly more potent than Met-enkephalin in producing analgesia when administered centrally. On a molar basis, β-endorphin can be 18 to 33 times more potent than morphine.

  • The analgesic effects of Met-enkephalin are often transient due to rapid degradation by peptidases. Co-administration with peptidase inhibitors is typically required to observe its full and sustained analgesic potential. β-endorphin is inherently more resistant to degradation.

IV. Role in Ascending and Descending Pain Pathways

Both peptides modulate pain within the ascending and descending pain pathways. The ascending pathway transmits nociceptive signals from the periphery to the brain, while the descending pathway, originating in the brainstem, inhibits this transmission at the spinal cord level.

  • Met-enkephalin is highly concentrated in the dorsal horn of the spinal cord and is thought to primarily act at this level to inhibit the transmission of pain signals from primary afferent neurons to second-order neurons.

  • β-endorphin is found in the hypothalamus and periaqueductal gray (PAG) and is a key player in the descending pain modulatory system. Supraspinal administration of β-endorphin can induce the release of Met-enkephalin at the spinal level, suggesting a hierarchical control of pain modulation.

cluster_pathway Pain Modulation Pathways cluster_spinal Spinal Level PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM β-Endorphin DorsalHorn Spinal Dorsal Horn RVM->DorsalHorn Descending Inhibition Interneuron Enkephalinergic Interneuron Brain Higher Brain Centers (Pain Perception) DorsalHorn->Brain Ascending Signal Nociceptor Nociceptive Input Nociceptor->DorsalHorn Presynaptic Presynaptic Terminal Interneuron->Presynaptic Met-Enkephalin (Inhibition of Neurotransmitter Release) Postsynaptic Postsynaptic Neuron Interneuron->Postsynaptic Met-Enkephalin (Hyperpolarization) Presynaptic->Postsynaptic Pain Signal

Caption: Role of β-endorphin and Met-enkephalin in the descending pain pathway.

V. Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to assess the functional properties of opioid peptides.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the unlabeled competitor ligand (Met-enkephalin or β-endorphin).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filter-bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (Met-enkephalin or β-endorphin), and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

  • Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound form by filtration.

  • Quantification: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.

In Vivo Analgesic Assays

Tail-Flick Test:

  • Acclimation: The animal (typically a mouse or rat) is gently restrained.

  • Baseline Latency: A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency.

  • Drug Administration: The test peptide is administered (e.g., intracerebroventricularly).

  • Post-treatment Latency: At various time points after administration, the tail-flick latency is re-measured.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The ED50 is calculated from the dose-response curve.

Hot-Plate Test:

  • Acclimation: The animal is placed in the testing apparatus, a heated plate maintained at a constant temperature (e.g., 55°C).

  • Baseline Latency: The time until the animal exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency.

  • Drug Administration: The test peptide is administered.

  • Post-treatment Latency: The latency to the nociceptive response is measured at different times after drug administration.

  • Data Analysis: An increase in latency indicates analgesia. The ED50 is determined from the dose-response relationship.

cluster_workflow Experimental Workflow for Analgesic Testing Animal Rodent Model (Mouse/Rat) Baseline Measure Baseline Nociceptive Response (Tail-Flick/Hot-Plate) Animal->Baseline Admin Administer Peptide (Met-Enkephalin or β-Endorphin) Baseline->Admin Post_Treat Measure Post-Treatment Nociceptive Response Admin->Post_Treat Analysis Data Analysis (Calculate ED50) Post_Treat->Analysis

Caption: A typical experimental workflow for in vivo analgesic assays.

Conclusion

Met-enkephalin and β-endorphin, while both integral to the endogenous opioid system's control of pain, exhibit clear functional distinctions. Met-enkephalin's preference for DOR and its primary role at the spinal level contrast with β-endorphin's potent, non-selective activation of both MOR and DOR and its significant involvement in supraspinal descending pain control. Furthermore, their differing susceptibilities to degradation and potential for biased signaling contribute to their unique in vivo analgesic profiles. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to design novel opioid-based therapeutics with improved efficacy and reduced side-effect profiles.

References

Metenkefalin vs. Morphine: A Comparative Guide to Analgesic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic mechanisms of metenkefalin, an endogenous opioid peptide, and morphine, a plant-derived alkaloid. By examining their receptor binding profiles, intracellular signaling pathways, and functional analgesic potency, we aim to illuminate the key distinctions that drive their physiological effects and therapeutic potential. All data is presented with supporting experimental context.

Receptor Binding Profiles

Both this compound and morphine exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types are the mu (μ), delta (δ), and kappa (κ) opioid receptors. Their affinity for these receptors, often expressed as the inhibition constant (Ki), dictates their pharmacological profile. Morphine is a classic μ-opioid receptor agonist.[1] this compound, while also interacting with the μ-receptor, shows a notable affinity for δ-receptors.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
Morphine ~1.2 - 10 nM[2][3]~71 nM[3]High (Variable)
This compound Binds with high affinity[3]Binds with high affinityLow Affinity

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented represents a synthesis of reported values.

Intracellular Signaling Pathways

Upon binding, opioid agonists trigger a conformational change in the receptor, initiating intracellular signaling cascades. The classical pathway involves coupling to inhibitory G-proteins (Gi/o), while an alternative pathway involves β-arrestin recruitment.

A. G-Protein Signaling Pathway

Activation of the Gi/o protein by both morphine and this compound leads to:

  • Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP).

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCC) leads to neuronal hyperpolarization, reducing neuronal excitability and neurotransmitter release (e.g., substance P).

This G-protein-mediated pathway is considered the primary driver of analgesia.

Opioid G-Protein Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Space opioid Opioid (Morphine/Metenkefalin) receptor Opioid Receptor (μ / δ) opioid->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channels Ion Channels (K+, Ca2+) g_protein->ion_channels Modulates camp cAMP ac->camp analgesia Analgesia (Reduced Neuronal Excitability) ion_channels->analgesia atp ATP atp->ac camp->analgesia Reduced Signaling Biased Agonism Concept cluster_pathways Signaling Pathways cluster_outcomes Physiological Outcomes ligand Opioid Ligand receptor Opioid Receptor ligand->receptor g_protein G-Protein Pathway receptor->g_protein G-Protein Biased (e.g., TRV130) b_arrestin β-Arrestin Pathway receptor->b_arrestin Unbiased (e.g., Morphine) analgesia Analgesia g_protein->analgesia side_effects Side Effects (Tolerance, Resp. Depression) b_arrestin->side_effects Tail-Flick Experimental Workflow start Start acclimate 1. Animal Acclimatization (Handling & Restraint) start->acclimate baseline 2. Measure Baseline Latency (Apply Heat, Record Time to Flick) acclimate->baseline group 3. Group Assignment (Vehicle, Morphine, this compound) baseline->group admin 4. Drug Administration group->admin wait 5. Wait for Absorption (e.g., 30 min) admin->wait post_test 6. Measure Post-Treatment Latency wait->post_test data 7. Data Analysis (Calculate %MPE) post_test->data end End data->end

References

Validating the Role of Met-enkephalin in Immunomodulation: A Comparison Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proenkephalin (PENK) knockout mouse models versus wild-type counterparts to elucidate the role of the endogenous opioid peptide met-enkephalin in immunomodulation. The data presented is compiled from various studies employing genetic knockout strategies to understand the immunological consequences of met-enkephalin deficiency.

Comparative Analysis of Immune Phenotypes: PENK Knockout vs. Wild-Type Mice

The following tables summarize the key immunological parameters that have been investigated in mouse models with genetic deletion of proenkephalin (PENK), the precursor to met-enkephalin. It is important to note that much of the research has focused on the role of enkephalins in the context of pain and intestinal homeostasis, and a comprehensive, systemic immunological characterization of PENK knockout mice is still an area of active investigation.

Table 1: T-Lymphocyte Subsets in PENK Knockout Models
Cell Population Tissue Model Observation in PENK KO vs. Wild-Type Reference
CD4+ T Lymphocytes Colonic Lamina PropriaChimeric mice with PENK-/- hematopoietic cellsSlight, non-significant increase in frequency[1]
SpleenChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency[2]
Conventional CD4+ T Lymphocytes (FoxP3-) Colonic Lamina PropriaChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency[2]
SpleenChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency[2]
Regulatory T cells (Tregs, FoxP3+) Colonic Lamina PropriaChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency[2]
SpleenChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency
Activated Conventional CD4+ T Lymphocytes (CD44+ and/or CD69+) Colonic Lamina PropriaChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency
SpleenChimeric mice with PENK-/- hematopoietic cellsNo significant difference in frequency
Table 2: Functional Immune Parameters in PENK Knockout Models
Functional Assay Cell Type Model Observation in PENK KO vs. Wild-Type Reference
In vitro T-cell Suppression Regulatory T cells (Tregs)Bone marrow chimeras with PENK-/- hematopoietic cellsNo significant difference in suppressive function
Prevention of Autoimmune Colitis Regulatory T cells (Tregs)Adoptive transfer modelPENK-/- Tregs were equally effective as WT Tregs
Resolution of Inflammatory Pain CD4+ T LymphocytesAdoptive transfer into Rag2-/- miceT-cells genetically deficient in proenkephalin were unable to induce resolution of CFA-induced pain.
Visceral Sensitivity -Chimeric mice with PENK-/- hematopoietic cellsIncreased visceral hypersensitivity
Intestinal Permeability -Chimeric mice with PENK-/- hematopoietic cellsIncreased paracellular and transcellular permeability

Note: Data on other major immune cell populations such as B cells, NK cells, macrophages, and dendritic cells, as well as systemic cytokine profiles in global PENK knockout mice, are limited in the currently available literature.

Experimental Protocols

Generation of Proenkephalin (PENK) Knockout Chimeric Mice

This protocol describes the generation of chimeric mice with a specific deletion of the proenkephalin gene in the hematopoietic compartment, as referenced in studies investigating intestinal homeostasis.

  • Bone Marrow Isolation: Bone marrow cells are harvested from the femurs and tibias of both PENK knockout (PENK-/-) mice and wild-type (WT) littermate controls.

  • Recipient Preparation: Recipient wild-type mice (e.g., C57BL/6) are lethally irradiated to ablate their native hematopoietic system. A typical dose is a split dose of 2 x 6 Gy, 4 hours apart.

  • Bone Marrow Transplantation: A suspension of 5 x 10^6 to 10 x 10^6 bone marrow cells from either PENK-/- or WT donors is injected intravenously into the tail vein of the irradiated recipients.

  • Reconstitution: The mice are housed under sterile conditions with antibiotic-containing water for at least 6-8 weeks to allow for the complete reconstitution of the hematopoietic system with donor-derived cells.

  • Verification of Chimerism: Chimerism can be confirmed by flow cytometric analysis of peripheral blood cells using genetic markers that differ between the donor and recipient strains.

In Vitro T-Regulatory Cell (Treg) Suppression Assay

This method, adapted from studies on PENK-deficient Tregs, assesses the suppressive capacity of Tregs.

  • Cell Isolation:

    • T-regulatory cells (CD4+CD25+) are isolated from the spleens and lymph nodes of either PENK knockout or wild-type mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Responder T cells (Tresp, CD4+CD25-) are isolated from wild-type mice.

    • Antigen-presenting cells (APCs) are prepared from irradiated splenocytes of wild-type mice.

  • Cell Labeling: Tresp cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Co-culture: Labeled Tresp cells (e.g., 5 x 10^4 cells/well) are cultured with APCs (e.g., 1 x 10^5 cells/well) and a T-cell stimulus (e.g., anti-CD3 antibody, 0.5 µg/mL).

  • Treg Addition: Isolated Tregs are added to the co-culture at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Incubation: The cells are cultured for 3-4 days at 37°C in a 5% CO2 incubator.

  • Analysis: The proliferation of Tresp cells is measured by the dilution of the proliferation dye using flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Tresp cells in the presence and absence of Tregs.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling of Met-enkephalin in Immunomodulation

Met-enkephalin primarily signals through the delta-opioid receptor (DOR) and, to a lesser extent, the mu-opioid receptor (MOR), both of which are G-protein coupled receptors (GPCRs) found on various immune cells. The downstream effects are complex and can be either stimulatory or inhibitory depending on the cell type and context.

met_enkephalin_signaling MetEnk Met-enkephalin DOR Delta-Opioid Receptor (DOR) MetEnk->DOR Binds MOR Mu-Opioid Receptor (MOR) MetEnk->MOR Binds G_protein Gi/o Protein DOR->G_protein Activates MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Signaling (e.g., ERK, JNK) G_protein->MAPK Activates Ca_channels Modulation of Ca2+ Channels G_protein->Ca_channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Immune_Response Modulation of Immune Cell Function (e.g., Cytokine release, Proliferation, Chemotaxis) PKA->Immune_Response MAPK->Immune_Response Ca_channels->Immune_Response experimental_workflow start Start mice PENK KO and WT Littermate Mice start->mice group1 Basal Phenotyping mice->group1 group2 Immune Challenge (e.g., LPS, Infection) mice->group2 tissue_collection1 Tissue Collection (Spleen, Blood, etc.) group1->tissue_collection1 tissue_collection2 Tissue Collection (Spleen, Blood, etc.) group2->tissue_collection2 flow_cytometry Flow Cytometry (Immune Cell Populations) tissue_collection1->flow_cytometry cytokine_analysis Cytokine Analysis (Luminex, ELISA) tissue_collection1->cytokine_analysis functional_assays Functional Assays (e.g., Proliferation) tissue_collection1->functional_assays tissue_collection2->flow_cytometry tissue_collection2->cytokine_analysis tissue_collection2->functional_assays data_analysis Data Analysis and Comparison flow_cytometry->data_analysis cytokine_analysis->data_analysis functional_assays->data_analysis conclusion Conclusion data_analysis->conclusion

References

Assessing the Cross-Reactivity of Met-Enkephalin Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of met-enkephalin antibodies with other endogenous opioids, supported by experimental data and detailed methodologies.

Endogenous opioids, a class of peptides that play a crucial role in pain modulation and various physiological processes, share structural similarities that can lead to antibody cross-reactivity. Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is a key member of this family. However, the potential for antibodies raised against met-enkephalin to bind to other endogenous opioids such as leu-enkephalin, β-endorphin, and dynorphins is a critical consideration in immunoassays. This guide delves into the specifics of this cross-reactivity, offering valuable insights for the selection and validation of met-enkephalin antibodies.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is typically determined by its ability to bind to molecules other than its target antigen. This is often quantified as a percentage of the binding to the primary antigen. The following table summarizes available data on the cross-reactivity of met-enkephalin antibodies with other endogenous opioids. It is important to note that cross-reactivity can vary significantly depending on the specific antibody clone, the immunoassay format, and the experimental conditions.

Endogenous OpioidAmino Acid SequenceStructural Similarity to Met-EnkephalinReported Cross-Reactivity with Met-Enkephalin Antibodies
Met-Enkephalin Tyr-Gly-Gly-Phe-Met - 100%
Leu-EnkephalinTyr-Gly-Gly-Phe-LeuHigh (differs by one amino acid)High, with some antibodies showing no discrimination between the two.[1][2]
β-EndorphinTyr-Gly-Gly-Phe-Met-...-Gln-LysIdentical N-terminus (first 5 amino acids)Potential for significant cross-reactivity due to the shared N-terminal epitope.[3][4]
Dynorphin ATyr-Gly-Gly-Phe-Leu-...-Arg-ArgContains the Leu-Enkephalin sequence at the N-terminusLower, but the presence of the enkephalin motif can lead to some cross-reactivity.
Enkephalin Hexapeptidese.g., Tyr-Gly-Gly-Phe-Met-ArgExtended Met-Enkephalin sequenceOne study reported 40% cross-reactivity with an enkephalin antibody.[1]

Experimental Protocols for Cross-Reactivity Assessment

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The three most common techniques employed for this purpose are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying antigen concentration and assessing antibody specificity.

Principle: In this assay, a known amount of labeled antigen (e.g., biotinylated met-enkephalin) competes with the unlabeled antigen in the sample (the endogenous opioids being tested for cross-reactivity) for binding to a limited amount of met-enkephalin antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Detailed Methodology:

  • Coating: Microtiter plate wells are coated with a specific concentration of the anti-met-enkephalin antibody and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of enzyme-labeled met-enkephalin and varying concentrations of the unlabeled test opioid (e.g., leu-enkephalin, β-endorphin, dynorphin) or the standard (unlabeled met-enkephalin) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again to remove unbound antigens and antibodies.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The percentage of cross-reactivity is calculated by comparing the concentration of the test opioid required to displace 50% of the labeled met-enkephalin with the concentration of unlabeled met-enkephalin required for the same displacement.

Radioimmunoassay (RIA) Protocol

RIA is a classic, highly sensitive technique for measuring the concentration of antigens by using radiolabeled antigens.

Principle: Similar to competitive ELISA, RIA involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-labeled met-enkephalin) and an unlabeled antigen (the test opioid) for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled antigen.

Detailed Methodology:

  • Reaction Setup: A known amount of the specific anti-met-enkephalin antibody, a fixed amount of radiolabeled met-enkephalin, and varying concentrations of the unlabeled test opioid or standard are incubated together in a reaction tube.

  • Incubation: The mixture is incubated for a specific period to reach binding equilibrium.

  • Separation: The antibody-bound antigen is separated from the free antigen. This can be achieved by methods such as precipitation with a secondary antibody (double antibody method) or adsorption of free antigen to charcoal.

  • Counting: The radioactivity of the bound fraction (the precipitate) is measured using a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled standard. The concentration of the test opioid that causes 50% inhibition of binding of the radiolabeled antigen is determined and compared to that of the standard met-enkephalin to calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In a typical cross-reactivity assay, the met-enkephalin antibody is immobilized on the sensor chip. The test opioids are then flowed over the surface, and any binding to the antibody is detected as a change in the SPR signal.

Detailed Methodology:

  • Antibody Immobilization: The anti-met-enkephalin antibody is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: The SPR instrument is primed with a running buffer (e.g., HBS-EP+).

  • Analyte Injection: Solutions of the different endogenous opioids at various concentrations are injected sequentially over the sensor surface. The association (binding) phase is monitored in real-time.

  • Dissociation: After the injection, the running buffer is flowed over the chip, and the dissociation of the bound opioid is monitored.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-antigen interaction (e.g., a low pH buffer), preparing it for the next injection.

  • Data Analysis: The binding response at equilibrium for each test opioid is measured and compared to the response for met-enkephalin. The cross-reactivity can be expressed as the ratio of the binding affinity (KD) of the test opioid to the binding affinity of met-enkephalin.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_antibody Immobilize Met-Enkephalin Antibody assay_binding Competitive Binding Reaction prep_antibody->assay_binding prep_antigens Prepare Endogenous Opioid Solutions prep_antigens->assay_binding assay_detection Signal Detection assay_binding->assay_detection analysis_curve Generate Standard Curve assay_detection->analysis_curve analysis_calc Calculate % Cross-Reactivity analysis_curve->analysis_calc

Caption: Experimental Workflow for Cross-Reactivity Assessment.

G cluster_ligands Endogenous Opioids cluster_receptors Opioid Receptors cluster_signaling Downstream Signaling met_enk Met-Enkephalin mu μ-opioid Receptor met_enk->mu delta δ-opioid Receptor met_enk->delta leu_enk Leu-Enkephalin leu_enk->delta beta_end β-Endorphin beta_end->mu beta_end->delta dyn Dynorphins kappa κ-opioid Receptor dyn->kappa g_protein Gi/Go Protein Activation mu->g_protein delta->g_protein kappa->g_protein camp ↓ cAMP g_protein->camp ion_channel Ion Channel Modulation g_protein->ion_channel mapk MAPK Pathway Activation g_protein->mapk

Caption: Endogenous Opioid Signaling Pathways.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay. For met-enkephalin antibodies, the potential for cross-reactivity with other endogenous opioids, particularly leu-enkephalin and β-endorphin, is a significant consideration due to their structural similarities. Researchers must carefully select antibodies and validate their specificity using rigorous experimental methods such as competitive ELISA, RIA, or SPR. The data and protocols presented in this guide provide a framework for making informed decisions and ensuring the accuracy and reliability of research findings in the field of opioid research and drug development.

References

A Comparative Analysis of Metenkephalin-Induced Internalization of Mu- and Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metenkephalin, an endogenous opioid pentapeptide, plays a crucial role in various physiological processes, including pain modulation, by acting on both mu-opioid receptors (MORs) and delta-opioid receptors (DORs). Receptor internalization, the process by which cell surface receptors are removed and trafficked into the cell's interior, is a key mechanism regulating receptor signaling and the development of tolerance to opioids. This guide provides a comparative overview of the effects of metenkephalin on MOR and DOR internalization, drawing upon available experimental data.

It is important to note that while metenkephalin is known to induce the internalization of both MOR and DOR, direct head-to-head comparative studies quantifying the potency, efficacy, and kinetics of this process for both receptors under identical experimental conditions are limited in the publicly available scientific literature. This guide synthesizes findings from various studies to provide a comprehensive comparison.

Quantitative Data on Metenkephalin-Induced Receptor Internalization

The following table summarizes the available quantitative and qualitative data regarding the effects of metenkephalin and related enkephalins on MOR and DOR internalization.

ParameterMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Key Observations & Citations
Binding Affinity of Enkephalins Lower AffinityHigher Affinity (approximately 10-fold higher than for MOR)Enkephalins generally exhibit a higher binding affinity for DOR as compared to MOR.[1]
Potency (EC50) of Internalization Data not available for Metenkephalin. For the related peptide Leu-enkephalin, the dose required for MOR internalization (1 nmol) is higher than that for producing analgesia (0.3 nmol), which is a DOR-mediated effect, suggesting lower potency for MOR internalization.[2]Data not available for Metenkephalin.Indirect evidence suggests that enkephalins may be more potent at inducing DOR-mediated effects than MOR internalization.[2]
Efficacy (Emax) of Internalization Metenkephalin is reported to induce MOR internalization.Metenkephalin is known to induce DOR internalization.Both receptors internalize in response to metenkephalin.[3]
Kinetics of Internalization Rapid internalization observed within minutes of agonist application. For instance, most MORs are internalized within 10 minutes of Leu-enkephalin application.[2]The internalization of rhodamine-labeled OGF ([Met5]-enkephalin) is detected in the cytoplasm as early as 15 minutes after exposure.The internalization process for both receptors is relatively rapid, occurring within a timeframe of minutes to half an hour.

Experimental Protocols

The following is a generalized protocol for an in vitro opioid receptor internalization assay, based on methodologies described in the scientific literature.

Protocol: In Vitro Opioid Receptor Internalization Assay

1. Cell Culture and Transfection:

  • HEK293 (Human Embryonic Kidney 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are transiently or stably transfected with plasmids encoding for N-terminally epitope-tagged (e.g., HA-tag or FLAG-tag) human MOR or DOR using a suitable transfection reagent.

2. Ligand Treatment:

  • Transfected cells are seeded onto coverslips or appropriate culture plates.

  • After reaching desired confluency, cells are serum-starved for 2 hours.

  • Cells are then treated with varying concentrations of Metenkephalin (or other agonists) for specific time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. To prevent degradation of the peptide, peptidase inhibitors may be included.

3. Immunofluorescence Staining:

  • Following treatment, cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Cells are incubated with a primary antibody targeting the epitope tag (e.g., anti-HA or anti-FLAG antibody) overnight at 4°C.

  • After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • The nucleus can be counterstained with a DNA-binding dye like DAPI.

4. Imaging and Quantification:

  • Coverslips are mounted on microscope slides.

  • Images are acquired using a confocal microscope.

  • Receptor internalization is quantified by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane. This can be done using image analysis software. The number of cells showing internalization or the ratio of intracellular to membrane fluorescence can be determined.

Visualizations

Signaling Pathway for Opioid Receptor Internalization

The following diagram illustrates the general signaling pathway for agonist-induced internalization of both mu- and delta-opioid receptors.

G Agonist-Induced Opioid Receptor Internalization Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Metenkephalin Receptor Opioid Receptor (MOR or DOR) Agonist->Receptor Binding & Activation G_Protein G-Protein Receptor->G_Protein Activation GRK GRK Receptor->GRK Recruitment Receptor_P Phosphorylated Receptor GRK->Receptor Phosphorylation Arrestin β-Arrestin Clathrin_Coated_Pit Clathrin-Coated Pit Arrestin->Clathrin_Coated_Pit Recruitment Receptor_P->Arrestin Binding Receptor_P->Clathrin_Coated_Pit Clustering Endosome Early Endosome Clathrin_Coated_Pit->Endosome Endocytosis Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Agonist-induced opioid receptor internalization pathway.

Experimental Workflow for Opioid Receptor Internalization Assay

The diagram below outlines a typical experimental workflow for quantifying opioid receptor internalization.

G Experimental Workflow for Opioid Receptor Internalization Assay A 1. Cell Culture (e.g., HEK293 cells) B 2. Transfection (MOR or DOR expression plasmid) A->B C 3. Agonist Treatment (Metenkephalin at various concentrations and time points) B->C D 4. Cell Fixation & Permeabilization C->D E 5. Immunofluorescence Staining (Primary & Secondary Antibodies) D->E F 6. Confocal Microscopy E->F G 7. Image Analysis & Quantification (Measure intracellular fluorescence) F->G

Caption: Experimental workflow for receptor internalization assay.

Comparative Discussion

Metenkephalin, as an endogenous ligand for both MOR and DOR, induces the internalization of both receptor types. This process is a critical step in the regulation of opioid signaling, contributing to desensitization and tolerance.

Based on available data, enkephalins demonstrate a higher binding affinity for DOR compared to MOR. This suggests that at lower concentrations, metenkephalin might preferentially activate and internalize DORs. Indirect evidence from in vivo studies with the related peptide Leu-enkephalin supports this notion, showing that the dose required to induce analgesia (a predominantly DOR-mediated effect at low doses) is lower than the dose needed for significant MOR internalization. This implies that metenkephalin could be more potent at inducing DOR internalization than MOR internalization, although direct quantitative comparisons of EC50 values for internalization are needed to confirm this.

The kinetics of internalization for both receptors appear to be rapid. Studies have shown that MOR internalization can be observed within 10 minutes of agonist application, while the internalization of a labeled form of [Met5]-enkephalin is seen in the cytoplasm within 15 minutes. The subsequent intracellular trafficking, however, may differ between the two receptors, with some studies suggesting that DORs are more prone to degradation following internalization, while MORs are more likely to be recycled back to the plasma membrane.

References

validation of metenkefalin as a biomarker in multiple sclerosis studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The identification of reliable and sensitive biomarkers is a critical unmet need in the management and therapeutic development for multiple sclerosis (MS). An ideal biomarker would aid in diagnosis, monitor disease activity and progression, and predict therapeutic response. In recent years, the endogenous opioid peptide Met-enkephalin, also known as Opioid Growth Factor (OGF), has emerged as a compelling candidate. This guide provides a comparative analysis of Met-enkephalin against other established and emerging biomarkers in MS, supported by experimental data and detailed methodologies.

Performance Comparison of Multiple Sclerosis Biomarkers

The validation of a biomarker hinges on its ability to differentiate between healthy individuals and those with the disease, as well as to reflect disease severity and progression. The following table summarizes the performance of Met-enkephalin compared to two other prominent fluid-based biomarkers in MS: Neurofilament Light Chain (NfL) and Glial Fibrillary Acidic Protein (GFAP).

BiomarkerMatrixChange in MSKey Performance MetricsCorrelation with Disease Activity
Met-enkephalin (OGF) SerumDecreasedMean in MS (Copaxone only): 22.2 ± 2.3 pg/ml vs. Non-MS controls: 37.0 ± 2.8 pg/ml[1]Levels are restored with effective treatment (e.g., Low-Dose Naltrexone) and correlate with improved clinical outcomes.[1][2] A direct correlation has been found with the pro-inflammatory cytokine IL-17A.[3]
Neurofilament Light Chain (NfL) Serum, CSFIncreasedHigh sensitivity (>75%) in discriminating relapsing and progressive MS. Combination with intrathecal IgG production yields 97% sensitivity for RRMS detection.[4]Correlates with imaging markers of acute inflammation (gadolinium-enhancing lesions) and predicts future disease activity and disability worsening.
Glial Fibrillary Acidic Protein (GFAP) Serum, CSFIncreasedAUC: 0.903; Sensitivity: 90%; Specificity: 76% at a 1.89 ng/mL cut-off.Correlates with disease severity (EDSS) and progression. Less associated with acute inflammatory events compared to NfL, potentially reflecting chronic astrogliosis and neurodegeneration.

Experimental Protocols

Measurement of Serum Met-enkephalin via Competitive ELISA

This protocol is a representative example based on commercially available Met-enkephalin ELISA kits.

Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A known amount of Met-enkephalin is pre-coated onto a microplate. Standards and samples are added to the wells along with a biotin-conjugated antibody specific to Met-enkephalin. The Met-enkephalin in the sample competes with the coated Met-enkephalin for the antibody binding sites. After incubation, unbound components are washed away, and an avidin-horseradish peroxidase (HRP) conjugate is added. Following another incubation and wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Met-enkephalin in the sample.

Materials:

  • Met-enkephalin ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated antibody, HRP-avidin, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Serum samples

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Biotinylated Antibody Addition: Add 50 µL of the biotin-conjugated anti-Met-enkephalin antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate each well and wash three times with 200 µL of wash buffer.

  • HRP-Avidin Addition: Add 100 µL of HRP-avidin solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the optical density at 450 nm within 5 minutes.

  • Calculation: Calculate the concentration of Met-enkephalin in the samples by comparing their absorbance to the standard curve.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for studying the pathogenesis of MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. For a final concentration of 2 mg/mL MOG35-55, mix equal volumes of a 4 mg/mL MOG35-55 solution in PBS and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.

  • Immunization: On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal injection.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

OGF_Signaling_Pathway OGF Met-enkephalin (OGF) OGFr_membrane OGF Receptor (OGFr) (Nuclear Envelope) OGF->OGFr_membrane Binds to OGF_OGFr_complex OGF-OGFr Complex OGFr_membrane->OGF_OGFr_complex Forms p16_p21 Upregulation of p16 and p21 OGF_OGFr_complex->p16_p21 Induces CDK_inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) p16_p21->CDK_inhibition Leads to G1_S_arrest Cell Cycle Arrest (G1/S Phase) CDK_inhibition->G1_S_arrest Results in Cell_proliferation_inhibition Inhibition of Cell Proliferation G1_S_arrest->Cell_proliferation_inhibition

Caption: OGF Signaling Pathway in Cell Proliferation Inhibition.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring prep_emulsion Prepare MOG/CFA Emulsion immunize Subcutaneous Immunization (MOG/CFA) prep_emulsion->immunize prep_ptx Prepare Pertussis Toxin inject_ptx1 Intraperitoneal Injection (Pertussis Toxin) prep_ptx->inject_ptx1 inject_ptx2 Intraperitoneal Injection (Pertussis Toxin) inject_ptx1->inject_ptx2 monitor Daily Clinical Scoring (Starting Day 7) inject_ptx2->monitor

Caption: Experimental Workflow for EAE Induction in Mice.

Conclusion

Met-enkephalin (OGF) demonstrates significant potential as a biomarker for multiple sclerosis. Its decreased levels in MS patients and restoration with effective treatment provide a strong rationale for its further investigation. While established biomarkers like NfL are highly sensitive to acute neuro-axonal damage, Met-enkephalin may offer a more nuanced view of the underlying pathophysiology related to cell proliferation and immune regulation. Further head-to-head comparative studies are warranted to fully elucidate the clinical utility of Met-enkephalin in the diagnosis, monitoring, and therapeutic management of multiple sclerosis. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such research endeavors.

References

comparing the effects of low and high doses of metenkefalin on the immune system

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metenkefalin (Met-Enk), an endogenous opioid pentapeptide, has demonstrated a complex and intriguing relationship with the immune system. Its effects are not linear; instead, they exhibit a biphasic, dose-dependent nature, with low doses generally promoting immune responses and high doses leading to immunosuppression. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid in the understanding and potential therapeutic application of Met-Enk's immunomodulatory properties.

Quantitative Data Summary

The immunomodulatory effects of Met-Enk are most evident in its influence on cytokine production by immune cells. The following table summarizes the dose-dependent effects of Met-Enk on the production of key cytokines by murine splenocytes stimulated with Concanavalin A (ConA), based on in vitro studies.

This compound ConcentrationEffect on IFN-γ ProductionEffect on IL-2 ProductionEffect on IL-4 Production
Low Dose (e.g., 10-11 M) Stimulation No significant effectNo significant effect
High Dose (e.g., 10-5 M) Inhibition Inhibition Inhibition

This table is a representation of the biphasic effects described in the literature. Actual quantitative values can vary based on specific experimental conditions.

Key Experimental Findings

Experimental evidence consistently points towards a dual role for Met-Enk in immunoregulation. Low concentrations of Met-Enk have been shown to potentiate immune reactivity and enhance delayed-type hypersensitivity responses.[1][2] Conversely, high concentrations of Met-Enk suppress these immune reactions.[1][3] This biphasic activity has been notably demonstrated in the modulation of cytokine production. In vitro studies using murine splenocytes have shown that low doses of Met-Enk stimulate the production of Interferon-gamma (IFN-γ), a key Th1 cytokine.[2] In contrast, high doses of Met-Enk inhibit the production of IFN-γ, as well as Interleukin-2 (IL-2) and Interleukin-4 (IL-4).

The mechanism behind these opposing effects appears to involve different receptor pathways. The immunostimulatory effects of low-dose Met-Enk are reversible by the opioid antagonist naloxone, suggesting the involvement of classical opioid receptors, particularly the delta-opioid receptor. However, the immunosuppressive action of high-dose Met-Enk is not affected by naloxone, indicating a mechanism mediated by non-classical, non-opioid receptors.

Experimental Protocols

In Vitro Assessment of this compound's Effect on Cytokine Production

This protocol outlines the methodology for determining the dose-dependent effects of Met-Enk on cytokine production by murine splenocytes.

1. Cell Preparation:

  • Euthanize BALB/c mice and aseptically remove the spleens.

  • Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

  • Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

  • Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Culture and Treatment:

  • Plate 1 mL of the splenocyte suspension into each well of a 24-well culture plate.

  • Add Concanavalin A (ConA) to a final concentration of 2.5 µg/mL to stimulate the cells.

  • Immediately add Met-Enk to the designated wells at a range of concentrations (e.g., 10-13 M, 10-11 M, 10-9 M, 10-7 M, 10-5 M). Include a vehicle control (medium only).

  • For antagonist studies, pre-incubate cells with naloxone (e.g., 10-6 M) for 30 minutes before adding Met-Enk.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Cytokine Analysis:

  • After incubation, centrifuge the culture plates to pellet the cells.

  • Collect the supernatants and store at -80°C until analysis.

  • Measure the concentrations of IFN-γ, IL-2, and IL-4 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the mean cytokine concentrations and standard error of the mean (SEM) for each treatment group.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.

Signaling Pathways and Mechanisms

The divergent effects of low and high doses of Met-Enk on the immune system are a direct consequence of their engagement with distinct signaling pathways.

Low-Dose this compound: Immunostimulation via Delta-Opioid Receptors

At low concentrations, Met-Enk primarily binds to delta-opioid receptors (δ-OR) on the surface of immune cells, such as T-lymphocytes. This interaction initiates a G-protein coupled signaling cascade that is sensitive to the antagonist naloxone.

low_dose_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MetEnk_low Low Dose This compound deltaOR Delta-Opioid Receptor (δ-OR) MetEnk_low->deltaOR Binds G_protein G-protein deltaOR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Naloxone Naloxone (Antagonist) Naloxone->deltaOR Blocks AC_inactive Adenylate Cyclase (Inactive) IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) Ca_release->Transcription_Factors PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Increased Cytokine Production (e.g., IFN-γ) Gene_Expression->Cytokine_Production

Caption: Low-dose Met-Enk signaling pathway.

High-Dose this compound: Immunosuppression via Non-Opioid Receptor Pathways

In contrast, at high concentrations, Met-Enk's immunosuppressive effects are not blocked by naloxone, indicating the involvement of a non-classical, non-opioid receptor pathway. The exact nature of this receptor is still under investigation, but it leads to a broad suppression of immune cell function.

high_dose_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MetEnk_high High Dose This compound NonOpioid_Receptor Non-Opioid Receptor MetEnk_high->NonOpioid_Receptor Binds Inhibitory_Signal Inhibitory Signaling Cascade NonOpioid_Receptor->Inhibitory_Signal Suppression_Pathways Suppression of Activation Pathways Inhibitory_Signal->Suppression_Pathways Reduced_Gene_Expression Reduced Gene Expression Suppression_Pathways->Reduced_Gene_Expression Reduced_Cytokine_Production Decreased Cytokine Production (IFN-γ, IL-2, IL-4) Reduced_Gene_Expression->Reduced_Cytokine_Production

Caption: High-dose Met-Enk signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the dose-dependent effects of Met-Enk on immune cell function.

experimental_workflow Start Start: Isolate Murine Splenocytes Cell_Culture Culture Splenocytes with ConA (Stimulant) Start->Cell_Culture Treatment Treat with Varying Concentrations of Met-Enk Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation Supernatant_Collection Collect Culture Supernatants Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (IFN-γ, IL-2, IL-4) by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and Compare Cytokine Production ELISA->Data_Analysis Conclusion Conclusion: Determine Dose-Dependent Effects Data_Analysis->Conclusion

Caption: Experimental workflow diagram.

References

assessing the hepatoprotective effects of metenkefalin versus other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatoprotective effects of the endogenous opioid peptide metenkefalin against three other well-known antioxidants: silymarin, N-acetylcysteine (NAC), and curcumin. The information is compiled from various preclinical studies, with a focus on acetaminophen-induced liver injury models to provide a basis for comparison.

Quantitative Data on Hepatoprotective Effects

The following tables summarize the quantitative data from different studies, showcasing the effects of each compound on key markers of liver injury and oxidative stress. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, which may account for variations in baseline and treated values.

Table 1: Effects on Liver Injury Markers in Acetaminophen-Induced Hepatotoxicity in Mice

CompoundDosageALT (U/L)AST (U/L)Liver Necrosis Score (0-5)Reference
This compound 7.5 mg/kgSignificantly reduced vs. controlSignificantly reduced vs. controlSignificantly reduced vs. control[1][2]
Silymarin 100 mg/kg153 ± 60.51266 ± 117.01Not Reported
N-Acetylcysteine (NAC) 0.65 mmol/kg (i.v.)Reduced by 46% vs. APAP groupNot ReportedNot Reported[3]
Curcumin 20 mg/kg99.68 ± 86.48Not ReportedSignificantly lowered[4]
APAP Control 300 mg/kg5406.80 ± 1785.751413 ± 414.4Not Reported

APAP: Acetaminophen; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Values are presented as mean ± SD or as described in the cited study.

Table 2: Effects on Markers of Oxidative Stress in Acetaminophen-Induced Hepatotoxicity in Mice

CompoundDosageMDA (nmol/mg protein)GSH (nmol/mg protein)SOD (U/mg protein)CAT ActivityReference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Silymarin 100 mg/kg1.548 ± 0.0986.39 ± 1.55 (µmol/gr)Not ReportedNot Reported
N-Acetylcysteine (NAC) 0.65 mmol/kg (i.v.)Not ReportedComplete recoveryNot ReportedNot Reported
Curcumin 20 mg/kg10.96 ± 0.879.72 ± 0.2250.21 ± 1.93Not Reported
APAP Control 300-400 mg/kg3.55 ± 0.052.75 ± 0.1624.54 ± 4.95Not Reported

MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase. Values are presented as mean ± SD or as described in the cited study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

This compound Hepatoprotection Study
  • Animal Model: Male CBA mice.

  • Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of acetaminophen (APAP).

  • Treatment: this compound was administered at a dose of 7.5 mg/kg.

  • Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

  • Histopathological Analysis: Liver tissues were scored for necrosis on a scale of 0-5.

Silymarin Hepatoprotection Study
  • Animal Model: Balb/c mice.

  • Induction of Hepatotoxicity: A single i.p. injection of APAP (300 mg/kg).

  • Treatment: Silymarin (100 mg/kg) was administered orally for three consecutive days before APAP administration.

  • Biochemical Analysis: Serum ALT and AST levels were determined. Markers of oxidative stress such as glutathione (GSH) and malondialdehyde (MDA) were measured in liver homogenates.

N-Acetylcysteine (NAC) Hepatoprotection Study
  • Animal Model: C3Heb/FeJ mice.

  • Induction of Hepatotoxicity: A single i.p. injection of APAP (300 mg/kg).

  • Treatment: NAC (0.65 mmol/kg) was administered intravenously 1.5 hours after APAP injection.

  • Biochemical Analysis: Plasma ALT levels and hepatic GSH concentrations were measured at 6 hours post-APAP injection.

Curcumin Hepatoprotection Study
  • Animal Model: Male mice.

  • Induction of Hepatotoxicity: A single i.p. injection of APAP (300 mg/kg).

  • Treatment: Curcumin (10 or 20 mg/kg, i.p.) was administered 2 hours before or after the APAP challenge.

  • Biochemical Analysis: Serum ALT levels, and hepatic MDA, GSH, and superoxide dismutase (SOD) activities were measured 16 hours after APAP injection.

  • Histopathological Analysis: Liver sections were examined for necrosis.

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of these compounds are mediated through distinct signaling pathways.

This compound

This compound's protective effects on the liver are primarily mediated through its interaction with opioid receptors. The binding to δ (delta) and ζ (zeta) opioid receptors is believed to initiate downstream signaling that leads to reduced immune-mediated tissue injury and modulation of oxidative stress. The ζ opioid receptors are also implicated in tissue growth regulation and wound repair.

Metenkefalin_Pathway This compound This compound Opioid_Receptors δ and ζ Opioid Receptors This compound->Opioid_Receptors Downstream_Signaling Downstream Signaling Opioid_Receptors->Downstream_Signaling Immune_Modulation Modulation of Immune-Mediated Injury Downstream_Signaling->Immune_Modulation Oxidative_Stress Reduction of Oxidative Stress Downstream_Signaling->Oxidative_Stress Tissue_Repair Tissue Growth and Repair Downstream_Signaling->Tissue_Repair Hepatoprotection Hepatoprotection Immune_Modulation->Hepatoprotection Oxidative_Stress->Hepatoprotection Tissue_Repair->Hepatoprotection

This compound's hepatoprotective signaling pathway.

Silymarin

Silymarin, the active extract from milk thistle, exerts its hepatoprotective effects through multiple mechanisms. It can inhibit the activity of cytochrome P450 enzymes, particularly CYP2E1 , which is responsible for metabolizing acetaminophen into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). By reducing NAPQI formation, silymarin lessens the initial insult to hepatocytes. Furthermore, silymarin has been shown to possess antioxidant properties by scavenging free radicals and anti-inflammatory effects. It can also modulate signaling pathways related to apoptosis and inflammation, such as the MAPK and NF-κB pathways .

Silymarin_Pathway Silymarin Silymarin CYP2E1 CYP2E1 Inhibition Silymarin->CYP2E1 Antioxidant Antioxidant Effects Silymarin->Antioxidant Anti_inflammatory Anti-inflammatory Effects (MAPK, NF-κB inhibition) Silymarin->Anti_inflammatory NAPQI Reduced NAPQI Formation CYP2E1->NAPQI Hepatoprotection Hepatoprotection NAPQI->Hepatoprotection Antioxidant->Hepatoprotection Anti_inflammatory->Hepatoprotection NAC_Pathway NAC N-Acetylcysteine (NAC) GSH GSH Replenishment NAC->GSH Nrf2_HO1 Nrf2/HO-1 Pathway Activation NAC->Nrf2_HO1 NAPQI_Detox NAPQI Detoxification GSH->NAPQI_Detox Hepatoprotection Hepatoprotection NAPQI_Detox->Hepatoprotection Antioxidant_Genes Increased Antioxidant Gene Expression Nrf2_HO1->Antioxidant_Genes Antioxidant_Genes->Hepatoprotection Curcumin_Pathway Curcumin Curcumin Antioxidant Direct Antioxidant Effect & Increased Endogenous Antioxidants Curcumin->Antioxidant NFkB_Inhibition NF-κB Pathway Inhibition Curcumin->NFkB_Inhibition MAPK_Akt_Modulation ERK/p38-MAPK & PI3K/Akt Pathway Modulation Curcumin->MAPK_Akt_Modulation Hepatoprotection Hepatoprotection Antioxidant->Hepatoprotection Reduced_Inflammation Reduced Pro-inflammatory Cytokines NFkB_Inhibition->Reduced_Inflammation Cell_Survival Promotion of Cell Survival MAPK_Akt_Modulation->Cell_Survival Reduced_Inflammation->Hepatoprotection Cell_Survival->Hepatoprotection

References

A Comparative Analysis of Met-enkephalin and Leu-enkephalin in Pheochromocytoma Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key endogenous opioid peptides, Met-enkephalin (Met-Enk) and Leu-enkephalin (Leu-Enk), within the context of pheochromocytoma, a rare neuroendocrine tumor. This document synthesizes experimental data on their prevalence, functional roles, and underlying molecular mechanisms to support further research and therapeutic development.

Introduction

Pheochromocytomas are tumors arising from the chromaffin cells of the adrenal medulla and are characterized by the excessive production and secretion of catecholamines. These tumors also synthesize and release a variety of neuropeptides, including the endogenous opioids Met-enkephalin and Leu-enkephalin.[1] Both pentapeptides are derived from the precursor molecule proenkephalin A and play significant roles in neurotransmission and neuromodulation.[2][3] Understanding the distinct and overlapping functions of Met-Enk and Leu-Enk in pheochromocytoma is crucial for elucidating tumor biology and identifying potential therapeutic targets.

Quantitative Comparison of Met-enkephalin and Leu-enkephalin in Pheochromocytoma

The relative and absolute concentrations of Met-enkephalin and Leu-enkephalin in pheochromocytoma tissues and plasma have been quantified in several studies, primarily utilizing radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC).

Table 1: Concentration and Ratio of Met-enkephalin and Leu-enkephalin in Human Adrenal Medulla and Pheochromocytoma

Tissue TypeMet-enkephalin ConcentrationLeu-enkephalin ConcentrationRatio of Met-Enk to Leu-EnkReference
Normal Human Adrenal Medulla--2.6[4]
Medullary Pheochromocytoma~3 orders of magnitude higher than extramedullary~3 orders of magnitude higher than extramedullaryLower than in normal adrenal medulla
Extramedullary PheochromocytomaLower than medullary tumorsLower than medullary tumorsHigher than in medullary tumors

Note: The absolute concentrations can vary significantly between individual tumors.

Functional Comparison in Pheochromocytoma

Experimental evidence suggests that both Met-enkephalin and Leu-enkephalin can modulate key pathophysiological processes in pheochromocytoma, particularly catecholamine secretion.

Table 2: Functional Effects of Met-enkephalin and Leu-enkephalin in Pheochromocytoma

Functional EffectMet-enkephalinLeu-enkephalinExperimental ModelKey FindingsReference
Catecholamine Secretion InhibitoryLikely Inhibitory (less studied)Primary cultures of human pheochromocytoma cellsEnkephalins induce a decrease in norepinephrine release, suggesting an autocrine negative regulatory loop. This effect is reversible by the opioid antagonist naloxone.
Cell Proliferation InhibitoryNot specifically studied in pheochromocytomaAdrenocortical cell modelsMet-enkephalin has been shown to have antiproliferative effects in adrenal cells, an action potentially mediated by the opioid growth factor receptor (OGFR).

Receptor Binding and Signaling Pathways

Met-enkephalin and Leu-enkephalin exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The differential affinity of these peptides for various opioid receptor subtypes dictates their downstream signaling cascades.

Receptor Affinity:

  • Met-enkephalin: Acts as a potent agonist at both the δ-opioid receptor and the μ-opioid receptor, with little to no activity at the κ-opioid receptor. It is also the endogenous ligand for the opioid growth factor receptor (OGFR), which is involved in cell growth regulation.

  • Leu-enkephalin: Also demonstrates agonistic activity at both μ- and δ-opioid receptors, with a greater preference for the δ-opioid receptor.

Signaling Pathways:

Upon binding to their respective receptors, enkephalins trigger a cascade of intracellular events. In the context of pheochromocytoma cells, particularly the widely used PC12 cell line, these pathways can influence neurotransmitter release and cell survival.

Met_Enk Met-enkephalin Opioid_Receptor δ/μ Opioid Receptor (GPCR) Met_Enk->Opioid_Receptor Leu_Enk Leu-enkephalin Leu_Enk->Opioid_Receptor G_Protein Gi/Go Protein Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channels Voltage-gated Ca2+ Channels G_Protein->Ca_Channels inhibits PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Ca_Channels modulates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx mediates Catecholamine_Release Catecholamine Release Ca_Influx->Catecholamine_Release triggers Cell_Survival Cell Survival & Differentiation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Generalized opioid receptor signaling pathway in pheochromocytoma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols used in the study of enkephalins in pheochromocytoma.

Quantification of Met-enkephalin and Leu-enkephalin by Radioimmunoassay (RIA) and HPLC

This protocol describes the extraction and measurement of enkephalin peptides from pheochromocytoma tissue.

cluster_extraction Tissue Extraction cluster_hplc HPLC Separation cluster_ria Radioimmunoassay (RIA) Tissue Pheochromocytoma Tissue Homogenization Homogenization in Acidic Buffer Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Purification Solid-Phase Extraction (e.g., Sep-Pak C18) Supernatant1->Purification Elution Elution and Lyophilization Purification->Elution Reconstitution Reconstitute in Mobile Phase Elution->Reconstitution Injection Inject into Reverse-Phase HPLC Reconstitution->Injection Separation Gradient Elution Injection->Separation Fraction_Collection Collect Fractions Separation->Fraction_Collection Incubation Incubate Fractions with Antibody & Radiolabeled Enkephalin Fraction_Collection->Incubation Separation2 Separate Antibody-Bound and Free Enkephalin Incubation->Separation2 Counting Gamma Counting Separation2->Counting Quantification Quantify against Standard Curve Counting->Quantification

Caption: Experimental workflow for enkephalin quantification.

Methodology:

  • Tissue Extraction: Pheochromocytoma tissue is homogenized in an acidic buffer (e.g., 1 M acetic acid) to inactivate proteases and extract peptides. The homogenate is then centrifuged, and the supernatant containing the peptides is collected.

  • Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to purify and concentrate the enkephalins. The peptides are then eluted with an organic solvent (e.g., acetonitrile in trifluoroacetic acid) and lyophilized.

  • HPLC Separation: The lyophilized extract is reconstituted and injected into a reverse-phase HPLC system. A gradient of acetonitrile in trifluoroacetic acid is typically used to separate Met-enkephalin and Leu-enkephalin based on their hydrophobicity. Fractions are collected at timed intervals.

  • Radioimmunoassay (RIA): Each fraction is analyzed by RIA. This involves incubating the sample with a specific primary antibody against either Met-enkephalin or Leu-enkephalin and a known amount of radiolabeled (e.g., with ¹²⁵I) enkephalin. The antibody-bound and free radiolabeled enkephalin are then separated (e.g., by precipitation with a secondary antibody), and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of enkephalin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled enkephalin.

In Vitro Assay of Catecholamine Release from Pheochromocytoma Cells

This protocol outlines a method to assess the effect of enkephalins on catecholamine secretion from cultured pheochromocytoma cells.

Methodology:

  • Cell Culture: Primary pheochromocytoma cells or a suitable cell line (e.g., PC12) are cultured under standard conditions.

  • Treatment: The cultured cells are washed and incubated in a basal salt solution. They are then exposed to various concentrations of Met-enkephalin, Leu-enkephalin, or a vehicle control for a defined period. In some experiments, cells are co-incubated with an opioid antagonist (e.g., naloxone) to determine the specificity of the effect.

  • Sample Collection: At the end of the incubation period, the supernatant is collected to measure the released catecholamines. The cells are lysed to determine the total cellular protein content for normalization.

  • Catecholamine Quantification: The concentration of catecholamines (e.g., norepinephrine, epinephrine) in the supernatant is measured using a sensitive analytical method such as HPLC with electrochemical detection (HPLC-ED).

  • Data Analysis: The amount of catecholamine released is normalized to the total cellular protein content and expressed as a percentage of the control group.

Conclusion

Met-enkephalin and Leu-enkephalin are important neuropeptides in the biology of pheochromocytoma. While Met-enkephalin is generally more abundant, both peptides appear to play a role in the autocrine/paracrine regulation of catecholamine secretion, suggesting a potential feedback mechanism to control excessive hormone release. The differential receptor affinities of Met-Enk and Leu-Enk may lead to distinct downstream signaling events and functional outcomes that warrant further investigation. Future research focusing on the specific effects of each enkephalin on tumor cell proliferation, apoptosis, and angiogenesis, as well as the elucidation of their precise signaling pathways in pheochromocytoma, will be critical for developing novel therapeutic strategies for this challenging disease.

References

Unveiling Cortical Disinhibition: A Comparative Guide to Metenkefalin and Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metenkefalin's ability to disinhibit cortical circuits against other endogenous and synthetic opioids. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for understanding the nuanced roles of opioids in cortical function.

The delicate balance between excitation and inhibition is fundamental to proper cortical function. Endogenous opioids, such as this compound, play a crucial role in modulating this balance. Recent studies have highlighted the disinhibitory potential of this compound, primarily through its interaction with delta-opioid receptors (DORs) on inhibitory interneurons. This guide delves into the experimental validation of this phenomenon, offering a comparative analysis with other key opioid receptor agonists.

Quantitative Comparison of Opioid-Mediated Effects on Cortical Synaptic Transmission

The following table summarizes the quantitative effects of this compound and selective opioid receptor agonists on excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in the anterior cingulate cortex (ACC), a key region for pain and emotional processing. These data, derived from whole-cell patch-clamp electrophysiology studies, provide a clear comparison of the potency and efficacy of these compounds in modulating cortical circuitry.

CompoundTarget ReceptorConcentrationEffect on EPSC AmplitudeEffect on IPSC AmplitudeReference
This compoundMu & Delta0.001 - 10 µMInhibition (EC50: 89.4 nM)Stronger Inhibition (EC50: 24.1 nM)[1]
DAMGOMu1 µM~41% reduction~41% reduction[2]
DPDPEDelta1 µMNo significant change~47% reduction[2]

Key Findings:

  • This compound exhibits a more potent inhibition of inhibitory postsynaptic currents (IPSCs) compared to excitatory postsynaptic currents (EPSCs), indicating a net disinhibitory effect at lower concentrations.[1]

  • The selective delta-opioid receptor agonist, DPDPE, preferentially suppresses inhibitory transmission, mirroring the primary disinhibitory action of this compound.

  • The selective mu-opioid receptor agonist, DAMGO, inhibits both excitatory and inhibitory currents to a similar extent, suggesting a more general dampening of synaptic transmission rather than specific disinhibition.[2]

Signaling Pathway of this compound-Induced Cortical Disinhibition

This compound's disinhibitory effect is primarily mediated through the activation of delta-opioid receptors located on the presynaptic terminals of GABAergic interneurons. The following diagram illustrates the proposed signaling cascade.

Metenkefalin_Signaling cluster_presynaptic Presynaptic Terminal (GABAergic Interneuron) cluster_postsynaptic Postsynaptic Neuron (Pyramidal Cell) Met This compound DOR Delta-Opioid Receptor (DOR) Met->DOR binds Gi Gi Protein DOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle triggers fusion GABA_release GABA Release GABA_vesicle->GABA_release leads to GABA_receptor GABA-A Receptor GABA_release->GABA_receptor binds to Disinhibition Disinhibition (Increased Excitability) GABA_receptor->Disinhibition reduced activation leads to

This compound signaling cascade leading to cortical disinhibition.

Experimental Workflow for Validating Cortical Disinhibition

The following diagram outlines a typical experimental workflow for investigating the effects of opioids on cortical circuits using in vitro electrophysiology.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis animal Rodent Model brain_extraction Brain Extraction animal->brain_extraction slicing Coronal Slice (e.g., 300 µm) brain_extraction->slicing incubation ACSF Incubation slicing->incubation patch_clamp Whole-Cell Patch-Clamp on Pyramidal Neuron incubation->patch_clamp stimulation Stimulation of Thalamocortical Afferents patch_clamp->stimulation baseline Baseline Recording (EPSC/IPSC) stimulation->baseline drug_application Bath Application of Opioid Agonist baseline->drug_application post_drug Post-Drug Recording drug_application->post_drug data_acquisition Data Acquisition & Digitization post_drug->data_acquisition analysis Analysis of Synaptic Currents (Amplitude, Frequency, etc.) data_acquisition->analysis statistics Statistical Comparison analysis->statistics

Workflow for in vitro electrophysiological validation.

Detailed Experimental Protocols

A critical component of reproducible research is the detailed documentation of experimental methods. Below are the essential steps for performing whole-cell patch-clamp recordings in acute brain slices to study the effects of opioids.

1. Acute Brain Slice Preparation

  • Animals: C57BL/6J mice (postnatal day 40-60) are commonly used.

  • Anesthesia: Mice are deeply anesthetized with isoflurane and then decapitated.

  • Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Slicing: Coronal slices (typically 300 µm thick) containing the region of interest (e.g., anterior cingulate cortex) are prepared using a vibratome (e.g., Leica VT1200S) in the ice-cold slicing solution.

  • Incubation and Recovery: Slices are transferred to a holding chamber with artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4, bubbled with 95% O2 / 5% CO2. Slices are allowed to recover at 34°C for 30 minutes and then at room temperature for at least 1 hour before recording.

2. Whole-Cell Patch-Clamp Recording

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min. Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pipettes: Patch pipettes (3-5 MΩ) are pulled from borosilicate glass capillaries and filled with an internal solution appropriate for the recording configuration (e.g., for voltage-clamp recordings of both EPSCs and IPSCs, a cesium-based internal solution is used).

  • Recording: Whole-cell patch-clamp recordings are made from visually identified pyramidal neurons in the desired cortical layer. Recordings are performed using a patch-clamp amplifier (e.g., Multiclamp 700B).

  • Synaptic Response Evocation: Synaptic responses are evoked by placing a stimulating electrode in the relevant afferent pathway (e.g., thalamic fibers).

  • Drug Application: After obtaining a stable baseline recording of synaptic currents, opioid agonists are bath-applied at known concentrations.

  • Data Acquisition and Analysis: Data are acquired and digitized using appropriate software (e.g., pCLAMP). The amplitude, frequency, and kinetics of EPSCs and IPSCs are analyzed offline.

Comparison with Endomorphins

Endomorphin-1 and endomorphin-2 are endogenous opioid peptides with high selectivity and affinity for the mu-opioid receptor. While they are known to modulate neuronal activity, direct comparative studies of their effects on cortical disinhibition versus this compound are limited. Based on their strong mu-opioid receptor agonism, it is hypothesized that their effect on cortical circuits would be more aligned with that of DAMGO, leading to a general suppression of both excitatory and inhibitory transmission rather than a specific disinhibitory effect. However, further research is required to definitively characterize and quantify the comparative effects of endomorphins on cortical excitatory-inhibitory balance.

Conclusion

The experimental evidence strongly supports the role of this compound as a key modulator of cortical circuits, primarily inducing disinhibition through the preferential suppression of GABAergic interneurons via delta-opioid receptors. This action contrasts with the more generalized inhibitory effects of mu-opioid receptor agonists. Understanding these distinct mechanisms is crucial for the development of novel therapeutic strategies targeting the opioid system for a range of neurological and psychiatric disorders. The provided protocols and visualizations serve as a foundation for researchers to further explore the intricate roles of endogenous opioids in shaping cortical function.

References

A Comparative Analysis of Met-enkephalin and Leu-enkephalin Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two primary endogenous opioid peptides: Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin). Understanding the nuances of their degradation is critical for the development of novel analgesics and therapeutics targeting the opioidergic system. This document outlines the key enzymes, resulting metabolites, comparative degradation kinetics, and the experimental protocols used to elucidate these pathways.

Metabolic Pathways and Key Enzymes

Both Met-enkephalin and Leu-enkephalin are rapidly degraded in vivo by a class of enzymes collectively known as enkephalinases.[1][2][3] The primary enzymes responsible for their inactivation are metallopeptidases, principally aminopeptidase N (APN) and neutral endopeptidase (NEP).[4] Angiotensin-converting enzyme (ACE) has also been shown to play a role in their metabolism.[5]

The principal metabolic cleavage sites for both pentapeptides are the Tyr¹-Gly² bond, hydrolyzed by aminopeptidases, and the Gly³-Phe⁴ bond, cleaved by neutral endopeptidase.

Met-enkephalin Metabolism

The metabolic cascade of Met-enkephalin primarily involves two main routes:

  • Cleavage by Aminopeptidase N (APN): This is the major inactivation pathway, where APN cleaves the Tyr¹-Gly² bond, releasing Tyrosine and the inactive tetrapeptide fragment Gly-Gly-Phe-Met.

  • Cleavage by Neutral Endopeptidase (NEP): NEP targets the Gly³-Phe⁴ bond, resulting in the formation of the tripeptide Tyr-Gly-Gly and the dipeptide Phe-Met.

An additional, less common metabolic pathway for Met-enkephalin involves the oxidation of the methionine residue.

Met_Enkephalin_Metabolism Met_Enk Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine Met_Enk->Tyr Aminopeptidase N (APN) (Tyr¹-Gly² cleavage) GGFM Gly-Gly-Phe-Met TGG Tyr-Gly-Gly Met_Enk->TGG Neutral Endopeptidase (NEP) (Gly³-Phe⁴ cleavage) FM Phe-Met

Figure 1. Metabolic pathway of Met-enkephalin.

Leu-enkephalin Metabolism

The degradation of Leu-enkephalin follows a similar pattern to that of Met-enkephalin, involving the same key enzymes:

  • Cleavage by Aminopeptidase N (APN): APN cleaves the Tyr¹-Gly² bond, yielding Tyrosine and the tetrapeptide Gly-Gly-Phe-Leu.

  • Cleavage by Neutral Endopeptidase (NEP): NEP hydrolyzes the Gly³-Phe⁴ bond, producing Tyr-Gly-Gly and the dipeptide Phe-Leu.

Leu_Enkephalin_Metabolism Leu_Enk Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) Tyr Tyrosine Leu_Enk->Tyr Aminopeptidase N (APN) (Tyr¹-Gly² cleavage) GGFL Gly-Gly-Phe-Leu TGG Tyr-Gly-Gly Leu_Enk->TGG Neutral Endopeptidase (NEP) (Gly³-Phe⁴ cleavage) FL Phe-Leu

Figure 2. Metabolic pathway of Leu-enkephalin.

Comparative Degradation Kinetics

Direct comparative studies on the degradation rates of Met-enkephalin and Leu-enkephalin are limited. However, available data suggests that Met-enkephalin is metabolized at a slightly faster rate than Leu-enkephalin in some biological matrices.

A study investigating the hydrolysis of both enkephalins in rat plasma found that the half-life of Met-enkephalin was slightly shorter than that of Leu-enkephalin. This suggests a moderately faster degradation of Met-enkephalin under these conditions. The accumulation of the metabolite Tyr-Gly-Gly was also greater from Met-enkephalin hydrolysis, further supporting a difference in their metabolic processing.

ParameterMet-enkephalinLeu-enkephalinReference
Half-life in Rat Plasma Slightly shorterSlightly longer
Primary Metabolites Tyr, Gly-Gly-Phe-Met, Tyr-Gly-Gly, Phe-MetTyr, Gly-Gly-Phe-Leu, Tyr-Gly-Gly, Phe-Leu
Major Degrading Enzymes Aminopeptidase M, Angiotensin Converting EnzymeAminopeptidase M, Angiotensin Converting Enzyme

Note: This table summarizes findings from a specific study in rat plasma and may not be representative of all tissues or species.

Experimental Protocols

The study of enkephalin metabolism typically involves in vitro incubation of the peptides with biological samples (e.g., plasma, brain homogenates, synaptosomal preparations) followed by the analysis of the remaining peptide and its metabolites over time. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

General In Vitro Degradation Assay Protocol

This protocol provides a general framework for assessing enkephalin degradation. Specific parameters may need optimization based on the biological matrix and analytical instrumentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., plasma, brain tissue) Homogenization Homogenization/ Preparation Biological_Sample->Homogenization Protein_Quantification Protein Quantification Homogenization->Protein_Quantification Incubation_Mix Incubation Mixture: - Biological Sample - Enkephalin Substrate - Buffer (e.g., Tris-HCl) Protein_Quantification->Incubation_Mix Time_Course Incubate at 37°C (Collect aliquots at multiple time points) Incubation_Mix->Time_Course Reaction_Stop Stop Reaction (e.g., acid precipitation, boiling) Time_Course->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Analysis HPLC or LC-MS/MS Analysis Supernatant_Collection->Analysis Data_Analysis Data Analysis (Quantify parent peptide and metabolites) Analysis->Data_Analysis

Figure 3. General workflow for an in vitro enkephalin degradation assay.

1. Preparation of Biological Matrix:

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Brain Tissue: Homogenize fresh or frozen brain tissue in an appropriate buffer (e.g., Tris-HCl) on ice. Centrifuge the homogenate to obtain a supernatant or synaptosomal fraction.

2. Incubation:

  • Pre-incubate the biological matrix at 37°C.

  • Initiate the reaction by adding a known concentration of Met-enkephalin or Leu-enkephalin.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and immediately stop the enzymatic reaction by adding a quenching solution (e.g., trichloroacetic acid) or by boiling.

3. Sample Processing for Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Collect the supernatant containing the enkephalins and their metabolites.

  • Filter the supernatant before injection into the analytical system.

HPLC Method for Enkephalin and Metabolite Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm or 280 nm. For enhanced sensitivity and selectivity, electrochemical detection can also be used.

LC-MS/MS Method for Enkephalin Quantification

For highly sensitive and specific quantification, LC-MS/MS is the preferred method.

  • Chromatography: Similar to HPLC, using a C18 column, but often with smaller particle sizes and lower flow rates (ultra-high-performance liquid chromatography - UHPLC).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each enkephalin and its metabolites. For example:

      • Met-enkephalin: m/z 574.2 -> [specific product ions]

      • Leu-enkephalin: m/z 556.3 -> [specific product ions]

  • Internal Standard: A stable isotope-labeled version of the enkephalin is typically used for accurate quantification.

Conclusion

The metabolic pathways of Met-enkephalin and Leu-enkephalin share significant similarities, with both being rapidly degraded by aminopeptidase N and neutral endopeptidase. Subtle differences in their degradation rates have been observed, with Met-enkephalin showing a slightly shorter half-life in some contexts. A thorough understanding of these metabolic routes, aided by robust analytical methodologies, is paramount for the design of enkephalinase inhibitors and synthetic enkephalin analogs with improved pharmacokinetic profiles for therapeutic applications.

References

Safety Operating Guide

Essential Safety and Handling Guide for Metenkefalin in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Metenkefalin. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.

Personal Protective Equipment (PPE) and Handling

This compound is an endogenous opioid peptide.[1] While specific occupational exposure limits (OELs) have not been established, its pharmacological activity necessitates careful handling to prevent accidental exposure. A conservative approach, treating it as a potent compound, is recommended.

Recommended Personal Protective Equipment:

A comprehensive risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place.[2] The following table summarizes the recommended PPE for handling this compound powder and solutions.

PPE ItemSpecificationRationale
Gloves Powder-free nitrile glovesPrevents dermal absorption.[3]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.[2]
Lab Coat Full-coverage, disposable or dedicatedPrevents contamination of personal clothing.[4]
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling powders outside of a containment system to prevent inhalation.
Shoe Covers DisposablePrevents tracking of contaminants outside the work area.

Occupational Exposure Banding (OEB)

In the absence of a formal OEL for this compound, the principles of Occupational Exposure Banding (OEB) can be applied to establish safe handling practices. OEB categorizes chemicals into bands based on their potency and toxicological data, with each band corresponding to a range of exposure concentrations and required control measures.

Given that this compound is a potent opioid peptide, and considering its therapeutic dose in animal models (in the range of 4-10 mg/kg for cytoprotective effects), it can be provisionally placed in a moderate to high potency band. This necessitates the use of engineering controls and stringent handling procedures.

Occupational Exposure Band Categories (Illustrative)

OEB LevelExposure Range (µg/m³)Hazard PotentialHandling Approach
1>1000LowGeneral ventilation
2100 - 1000Low to ModerateLocal exhaust ventilation
3 10 - 100 Moderate Contained operations (e.g., fume hood)
41 - 10HighHigh-containment systems
5<1Very HighFull isolation

This table is for illustrative purposes. A site-specific risk assessment should determine the final OEB and associated controls.

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling powdered this compound.

  • Preparation:

    • Ensure all required PPE is donned correctly.

    • Prepare the designated handling area, preferably a certified chemical fume hood.

    • Have a dedicated waste container for this compound-contaminated materials readily accessible.

  • Weighing and Reconstitution:

    • Perform all manipulations of the powder within the fume hood.

    • Use anti-static tools to minimize the generation of airborne particles.

    • Weigh the desired amount of this compound onto a tared weigh boat.

    • To reconstitute, add the appropriate solvent slowly to the powder to avoid splashing. Gently swirl the vial to dissolve the peptide; do not shake vigorously.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used with an appropriate cleaning agent (see Disposal Plan).

    • Carefully doff PPE, avoiding self-contamination, and dispose of it in the designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

This compound Signaling Pathway

This compound acts as an agonist at µ (mu) and δ (delta) opioid receptors, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to its physiological effects.

Metenkefalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met This compound GPCR Opioid Receptor (μ or δ) Met->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates G_alpha Gα (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits Response Cellular Response (e.g., ↓cAMP) Effector->Response

Caption: this compound binding to its GPCR activates the G protein, leading to a cellular response.

Operational and Disposal Plan

A clear and concise plan for the routine handling and disposal of this compound and associated waste is critical for maintaining a safe laboratory environment.

Routine Handling Workflow:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE Risk_Assessment->Don_PPE Prep_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prep_Workspace Weigh Weigh Powder Prep_Workspace->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Protocol:

All this compound waste, including contaminated PPE and materials, should be treated as potent pharmaceutical waste and disposed of according to institutional and local regulations.

  • Segregation:

    • All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be segregated into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid this compound waste down the drain.

  • Solid Waste:

    • For bulk powder disposal, it should be placed in a sealed, labeled hazardous waste container.

    • Alternatively, for small residual amounts, the powder can be mixed with an inert, non-palatable substance (e.g., cat litter, sand) before being placed in the sealed waste container.

  • Decontamination of Reusable Equipment:

    • All non-disposable equipment should be thoroughly decontaminated. A validated cleaning procedure should be in place. This may involve washing with a suitable detergent and water, followed by rinsing with an appropriate solvent to ensure the removal of any residual peptide.

  • Final Disposal:

    • All sealed hazardous waste containers should be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Maintain a log of all disposed this compound waste, including quantities and dates of disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.